azoCm
Description
Properties
Molecular Formula |
C18H17Cl2N3O5 |
|---|---|
Molecular Weight |
426.25 |
IUPAC Name |
4-((E)-(4-((1R,2R)-2-(2,2-dichloroacetamido)-1,3-dihydroxypropyl)phenyl)diazenyl)benzoic acid |
InChI |
InChI=1S/C18H17Cl2N3O5/c19-16(20)17(26)21-14(9-24)15(25)10-1-5-12(6-2-10)22-23-13-7-3-11(4-8-13)18(27)28/h1-8,14-16,24-25H,9H2,(H,21,26)(H,27,28)/b23-22+/t14-,15-/m1/s1 |
InChI Key |
CYQGLNMDGKQWHT-IWTQRCOGSA-N |
SMILES |
OC(C(C=C1)=CC=C1/N=N/C2=CC=C([C@@H](O)[C@H](NC(C(Cl)Cl)=O)CO)C=C2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
azoCm |
Origin of Product |
United States |
Foundational & Exploratory
Azo-Combretastatin A-4 (azoCA-4): A Technical Guide to Synthesis, Purification, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of azo-combretastatin A-4 (azoCA-4), a photoswitchable analog of the potent anti-cancer agent combretastatin A-4 (CA-4). AzoCA-4 offers spatiotemporal control over its biological activity, making it a valuable tool for research and a promising candidate for photodynamic therapy. This document details its synthesis and purification, photochemical properties, mechanism of action, and key experimental protocols.
Core Concepts and Significance
Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[1] Its activity is highly dependent on its cis-stilbene conformation, which allows it to bind to the colchicine-binding site on β-tubulin.[1] This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, and has a potent anti-vascular effect in tumors.[2][3] However, the cis-isomer is prone to isomerization to the much less active trans-isomer.[4]
AzoCA-4 replaces the stilbene double bond of CA-4 with an azobenzene group.[5] This modification allows for reversible control of its geometry—and therefore its biological activity—using light.[4][6] The trans-isomer of azoCA-4 is thermally stable and biologically inactive, while irradiation with UV-A or violet light converts it to the cis-isomer, which is a potent tubulin polymerization inhibitor.[4][7] This photoswitchable nature allows for precise activation of the drug in a targeted area, minimizing off-target toxicity.[5][8]
Synthesis and Purification of azoCA-4
The synthesis of azoCA-4 involves the coupling of two key aniline precursors. Several synthetic routes have been reported, with a common strategy involving the protection of reactive functional groups, followed by azo-coupling and deprotection.[5][7]
Synthetic Scheme
A representative synthesis of azoCA-4 is depicted below.[5] The process begins with the protection of the phenolic hydroxyl group of 4-amino-2-methoxyphenol, followed by an oxidative azo-coupling with 3,4,5-trimethoxyaniline. The final step is the deprotection of the hydroxyl group to yield the target compound.
Experimental Protocol: Synthesis of azoCA-4
This protocol is a composite based on reported methods.[5]
Step 1: Protection of 4-Amino-2-methoxyphenol
-
To a solution of 4-amino-2-methoxyphenol in anhydrous dimethylformamide (DMF), add imidazole followed by tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the TBDMS-protected aniline.
Step 2: Azo-Coupling Reaction
-
Dissolve the TBDMS-protected aniline and 3,4,5-trimethoxyaniline in a suitable solvent such as dichloromethane.
-
Add diacetoxyiodobenzene to the mixture and stir at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed (typically within 20-30 minutes).[5]
-
Purify the reaction mixture directly by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the protected azoCA-4 as an orange solid.[5]
Step 3: Deprotection to Yield azoCA-4
-
Dissolve the protected azoCA-4 in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF and stir at room temperature.
-
Once the reaction is complete (monitored by TLC), quench the reaction.
-
Extract the product with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final product, azoCA-4, as a waxy orange solid.[5]
Purification and Characterization
Purification is typically achieved by flash column chromatography on silica gel.[5] Characterization of the final product and intermediates should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.[5][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[5]
-
UV-Vis Spectroscopy: Used to determine the absorption maxima of the trans and cis isomers and to monitor photoswitching.[5][7]
Photochemical Properties and Isomerization
The defining feature of azoCA-4 is its ability to undergo reversible photoisomerization.
| Property | trans-azoCA-4 | cis-azoCA-4 | Reference |
| Thermodynamic Stability | More stable | Less stable | [5] |
| Color | Orange | [5] | |
| Isomerization to cis | ~380-400 nm light | [5][7] | |
| Isomerization to trans | Thermal relaxation (in the dark) or visible light | [5] | |
| Molar Absorptivity (ε) | 19,150 L·mol-1·cm-1 (at 380 nm) | [5] |
trans-to-cis isomerization can be achieved using a simple 400 nm LED flashlight.[7] The process is rapid, with significant conversion observed within seconds at micromolar concentrations.[7] The back-isomerization from cis to trans occurs thermally in the dark, allowing the drug's activity to be "switched off" over time.[5]
Biological Activity and Mechanism of Action
The biological activity of azoCA-4 is almost exclusively associated with its cis-isomer, which is a potent inhibitor of tubulin polymerization.[5][7]
Mechanism of Action: Tubulin Polymerization Inhibition
In Vitro and Cellular Activity
The photoswitchable activity of azoCA-4 has been demonstrated in various cancer cell lines. The cis-isomer, generated by irradiation, is significantly more potent than the trans-isomer.
| Assay | Cell Line | Condition | IC50 / EC50 | Fold-Change (Dark/Light) | Reference |
| Tubulin Polymerization | Purified Tubulin | Dark | >14 µM | ~2.8 | [5] |
| Light-activated | 5.1 µM | [5] | |||
| Cell Viability (MTT) | HeLa | Dark | > 100 µM | > 200 | [7] |
| 400 nm Light | ~500 nM | [7] | |||
| Cell Viability | Various | Dark | 50-110 µM | 200-500 | [4][6] |
| UV Light | 0.2-10 µM | [4][6] |
Experimental Workflow: Cell Viability Assay
A typical workflow to assess the photoswitchable cytotoxicity of azoCA-4 involves comparing its effect on cells in the dark versus under irradiation.
Conclusion
Azo-combretastatin A-4 is a powerful research tool that leverages photopharmacology to control a potent biological mechanism. Its synthesis is achievable through standard organic chemistry techniques, and its photoswitchable properties offer a high degree of control over its anti-tubulin activity. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, purify, and utilize azoCA-4 in their studies, paving the way for new investigations into microtubule dynamics and the development of next-generation targeted cancer therapies.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photopharmacology of Azo-Combretastatin-A4: Utilizing Tubulin Pol...: Ingenta Connect [ingentaconnect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Photophysical Properties of Azido-Coumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core photophysical properties of azido-coumarin compounds. It details their fluorescence "turn-on" mechanism, summarizes key quantitative data, provides established experimental protocols for their synthesis and characterization, and illustrates the underlying principles through logical diagrams.
Introduction: The "Fluorogenic" Nature of Azido-Coumarins
Coumarins are a well-established class of heterocyclic compounds known for their unique fluorescent properties, including large Stokes shifts and high quantum yields.[1] These characteristics make them invaluable as fluorescent probes and labels in medicinal chemistry and biological studies.[1] A particularly innovative subset of these fluorophores is the azido-coumarins. These compounds are designed as "fluorogenic" or "turn-on" probes. In their native state, the presence of the azide (-N₃) group renders the coumarin core non-fluorescent or very weakly fluorescent. The fluorescence is effectively "quenched".[2] However, upon a specific chemical transformation of the azide group—most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry"—the quenching mechanism is disabled, and intense fluorescence is restored.[2][3][4] This switchable behavior provides a powerful tool for high-contrast imaging and labeling in complex biological environments with minimal background signal.[3]
The Core "Turn-On" Mechanism: Quenching and Restoration
The functionality of azido-coumarins as turn-on probes is governed by a photophysical process known as Photoinduced Electron Transfer (PeT).
-
Quenched State (Fluorescence "Off"): In the azido-coumarin molecule, the azide group acts as an effective electron donor. Upon excitation of the coumarin fluorophore with light, the azide group can transfer an electron to the excited-state coumarin. This process provides a rapid, non-radiative decay pathway for the excited state, preventing it from relaxing via the emission of a photon (fluorescence). The result is a strong quenching of the fluorescence signal.
-
Fluorescent State (Fluorescence "On"): When the azido-coumarin reacts with an alkyne-containing molecule via CuAAC, the azide is converted into a 1,2,3-triazole ring.[4] This transformation significantly lowers the electron-donating ability of the functional group. The PeT process is consequently inhibited, closing the non-radiative decay channel. The excited coumarin can then only relax by emitting a photon, leading to a dramatic increase in fluorescence intensity.[2][3] This fluorogenic click reaction is the key to their application in bioorthogonal labeling.[3][5]
The following diagram illustrates this fundamental "off-on" switching mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. glenresearch.com [glenresearch.com]
- 3. 3-Azido-7-hydroxycoumarin [baseclick.eu]
- 4. 3-Azido-7-hydroxycoumarin | Click-Reactive Fluorescent Dyes | Tocris Bioscience [tocris.com]
- 5. 3-Azido-7-hydroxycoumarin, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
An In-depth Technical Guide on the Mechanism of Action of Azidocoumarins in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism and application of azidocoumarins in click chemistry, a class of reactions known for their efficiency and biocompatibility. The focus is on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry where azidocoumarins serve as versatile fluorogenic reporters.
Introduction to Azidocoumarins in Click Chemistry
Click chemistry refers to a set of powerful, reliable, and selective reactions that operate under mild, biocompatible conditions.[1][2][3] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which involves the reaction between an azide and a terminal alkyne to form a stable triazole.[1][4][5][6]
Azidocoumarins are fluorescent compounds that have been modified to include an azide (-N₃) group.[7][8] A widely used example is 3-azido-7-hydroxycoumarin.[4][8] These molecules are particularly valuable in bioorthogonal applications because they are often non-fluorescent or have their fluorescence significantly quenched in their azido state. Upon participating in the "click" reaction with an alkyne-containing molecule, the formation of the triazole ring restores or dramatically enhances their fluorescence, making them excellent probes for monitoring reaction progress and for labeling biomolecules.[4][9]
The Core Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the fundamental mechanism through which azidocoumarins function in click chemistry. The process is a highly efficient 1,3-dipolar cycloaddition that, unlike its thermal counterpart, proceeds rapidly at room temperature and is regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer.[1][6] The catalytic cycle involves several key steps, as detailed below.
Mechanism Steps:
-
Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of a Cu(I) catalyst to the terminal alkyne. This interaction lowers the pKa of the terminal proton, facilitating its removal and the formation of a copper(I) acetylide intermediate.[5] This step is crucial as it activates the alkyne for reaction with the azide.
-
Activation of the Azide: The azidocoumarin then coordinates to the copper acetylide complex. This brings the two reactive partners—the azide and the alkyne—into close proximity.[1]
-
Cycloaddition: A 1,3-dipolar cycloaddition occurs. The terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to the formation of a six-membered copper-containing intermediate (a metallacycle).[1][10]
-
Rearrangement and Product Release: This intermediate is unstable and rapidly rearranges. The process concludes with the reductive elimination of the catalyst, which releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[5][6] The resulting triazole ring is a stable, aromatic linker.
Below is a diagram illustrating the catalytic cycle of the CuAAC reaction.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data and Reaction Parameters
The efficiency of the CuAAC reaction using azidocoumarins is influenced by several factors. The selection of the copper source, a reducing agent (to maintain copper in the +1 oxidation state), and a stabilizing ligand are critical for optimal performance.
| Parameter | Typical Reagent/Condition | Concentration/Value | Purpose & Notes |
| Azide Source | 3-Azido-7-hydroxycoumarin | 0.02 - 1 mM | Pro-fluorogenic reporter. |
| Alkyne Source | Alkyne-modified biomolecule | 0.02 - 1 mM | The molecule to be labeled. |
| Copper(I) Source | Copper(II) Sulfate (CuSO₄) | 0.02 - 1 mM | Pre-catalyst, reduced in situ. |
| Reducing Agent | Sodium Ascorbate | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) state and prevents oxidative coupling. |
| Cu(I) Ligand | THPTA, BTTAA | 1 - 5x [CuSO₄] | Stabilizes the Cu(I) catalyst, improves reaction rate and prevents cell toxicity. |
| Solvent | Aqueous buffers (e.g., HEPES, PBS), DMSO, DMF | N/A | Reaction is tolerant to a wide range of solvents, including water.[1] |
| Temperature | Room Temperature (20-25 °C) | N/A | Reaction proceeds efficiently without heating. |
| Reaction Time | Minutes to a few hours | N/A | Full conversion is typically achieved within 16 hours for complex substrates.[7] |
Note: Concentrations are illustrative and should be optimized for specific applications. Data compiled from various sources including[7][11].
Experimental Protocols
Herein is a generalized protocol for a typical CuAAC labeling experiment in a biological sample using an azidocoumarin probe.
A. Workflow for Labeling an Alkyne-Modified Protein
The following diagram outlines the typical workflow for labeling a protein that has been metabolically engineered to contain an alkyne group.
Caption: A generalized workflow for labeling alkyne-modified biomolecules with azidocoumarins.
B. Detailed Protocol Steps
-
Reagent Preparation:
-
Prepare stock solutions of the azidocoumarin (e.g., 10 mM in DMSO), CuSO₄ (e.g., 50 mM in deionized water), the chosen ligand (e.g., 50 mM THPTA in deionized water), and sodium ascorbate (e.g., 1 M in deionized water). The sodium ascorbate solution should be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing biomolecule in a suitable buffer (e.g., PBS).
-
Prepare the "click mix" by premixing the CuSO₄ and ligand solutions. Add this mix to the sample tube.
-
Add the azidocoumarin stock solution to the reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex gently to mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Analysis:
-
The reaction progress and labeling can be analyzed directly. For proteins, this is often done by running the sample on an SDS-PAGE gel and visualizing the fluorescence of the coumarin-triazole product using a gel imager. For cellular imaging, the sample can be washed and then imaged using fluorescence microscopy. The clicked coumarin typically emits light around 477-480 nm.[4][9]
-
Conclusion
Azidocoumarins are powerful tools in the field of click chemistry, acting as fluorogenic reporters for the highly efficient and bioorthogonal CuAAC reaction. Their mechanism of action is intrinsically linked to the formation of a fluorescent triazole product upon reaction with an alkyne, providing a clear and robust signal for biomolecular labeling and detection. Understanding the underlying catalytic cycle and optimizing reaction parameters are key to successfully applying this technology in research and development.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. New Azido Coumarins as Potential Agents for Fluorescent Labeling and Their “Click” Chemistry Reactions for the Conjugation with closo-Dodecaborate Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 3-azidocoumarins and alkyne-analogues of fatty acids for click chemistry. [diposit.ub.edu]
- 9. glenresearch.com [glenresearch.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Click Chemistry | AAT Bioquest [aatbio.com]
The Dawn of Chromophoric Coumarins: A Technical Guide to the Discovery and History of Azo-Coumarin Derivatives
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of azo-coumarin derivatives. Tailored for researchers, scientists, and drug development professionals, this document details the synthesis, characterization, and burgeoning biological applications of this versatile class of compounds.
Introduction: From Fragrance to Function
The story of coumarin begins not in the vibrant world of dyes, but in the realm of natural fragrances. First isolated in 1820 from the tonka bean (Dipteryx odorata), coumarin (2H-chromen-2-one) and its derivatives have long been recognized for their pleasant scent and diverse biological activities.[1] The core coumarin scaffold, a fusion of a benzene and α-pyrone ring, has proven to be a privileged structure in medicinal chemistry, lending itself to a vast array of chemical modifications.[2]
The introduction of the azo functional group (-N=N-) to the coumarin framework marked a significant milestone, unlocking a new dimension of chromophoric and biological properties. While the precise date of the first azo-coumarin synthesis is not definitively documented in a singular historical account, the development of diazo coupling reactions in the 19th century laid the groundwork for their creation. Seminal work by researchers such as Yazdanbaksh and others on the synthesis of 3-azo-4-hydroxycoumarin derivatives paved the way for the systematic exploration of this compound class. This fusion of the coumarin nucleus with the azo linkage has given rise to a plethora of derivatives with applications ranging from high-performance dyes to potent pharmacological agents.
The Genesis of Azo-Coumarin Derivatives: A Synthetic Overview
The synthesis of azo-coumarin derivatives predominantly follows a well-established two-step chemical pathway: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a coumarin-based coupling component. This versatile approach allows for extensive structural diversity by modifying both the aromatic amine and the coumarin scaffold.
General Synthetic Workflow
The logical flow of the synthesis is depicted in the following diagram:
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of representative azo-coumarin derivatives, based on established literature procedures.
Synthesis of 3-Arylazo-4-hydroxycoumarin Derivatives
This protocol is adapted from the synthesis of 4-hydroxycoumarin-based azo dyes.[3]
Step 1: Diazotization of Aromatic Amines
-
A solution of the desired aromatic amine (10 mmol) in 6 M hydrochloric acid (25 mL) is prepared in a beaker.
-
The solution is cooled to 0-5 °C in an ice bath with constant stirring.
-
A pre-cooled aqueous solution of sodium nitrite (10.1 mmol in 7 mL of water) is added dropwise to the amine solution over a period of 15 minutes, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the diazotization can be checked using starch-iodide paper.
Step 2: Azo Coupling Reaction
-
In a separate beaker, 4-hydroxycoumarin (10 mmol) is dissolved in an aqueous solution of sodium hydroxide (10%) or potassium hydroxide to form the corresponding phenoxide salt.
-
This solution is cooled to 0-5 °C in an ice bath.
-
The freshly prepared diazonium salt solution is added dropwise to the alkaline 4-hydroxycoumarin solution with vigorous stirring.
-
The pH of the reaction mixture is maintained in the alkaline range (pH 8-10) by the periodic addition of a saturated sodium carbonate solution.
-
The reaction is allowed to proceed with stirring for 1-2 hours at low temperature.
-
The resulting colored precipitate is collected by vacuum filtration.
-
The crude product is washed thoroughly with cold water until the filtrate is neutral and then dried.
-
Purification is typically achieved by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of synthesized azo-coumarin derivatives, providing a comparative overview of their properties.
Table 1: Synthesis and Physicochemical Properties of Selected Azo-Coumarin Derivatives
| Compound ID | Aromatic Amine Precursor | Coumarin Coupling Component | Yield (%) | Melting Point (°C) | Color |
| AC-1 | Aniline | 4-hydroxycoumarin | 85 | 248-250 | Yellow |
| AC-2 | 4-Nitroaniline | 4-hydroxycoumarin | 92 | 288-290 | Orange-Red |
| AC-3 | 2-Chloroaniline | 4-hydroxycoumarin | 88 | 262-264 | Yellow |
| AC-4 | 4-Methoxyaniline | 7-hydroxy-4-methylcoumarin | 78 | 230-232 | Red |
| AC-5 | Sulphanilic acid | 7-hydroxycoumarin | 82 | >300 | Orange |
Table 2: Spectral Characteristics of Selected Azo-Coumarin Derivatives
| Compound ID | λmax (nm) in EtOH | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Key IR Peaks (cm⁻¹) (N=N, C=O) |
| AC-1 | 410 | 25,000 | 1450, 1715 |
| AC-2 | 480 | 35,000 | 1465, 1720 |
| AC-3 | 415 | 28,000 | 1455, 1718 |
| AC-4 | 495 | 42,000 | 1470, 1690 |
| AC-5 | 460 | 38,000 | 1460, 1705 |
Table 3: Biological Activity of Selected Azo-Coumarin Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| AC-HepG2 | HepG2 (Liver Cancer) | MTT Assay | 13.14 | [4] |
| AC-HL60 | HL60 (Leukemia) | MTT Assay | 8.09 | [4] |
| AC-PI3K | PI3Kα | Kinase Assay | 0.174 | [5] |
| AC-mTOR | mTOR | Kinase Assay | 1.388 | [5] |
Biological Significance and Signaling Pathways
Recent research has illuminated the potential of coumarin derivatives, including azo-coumarins, as potent anticancer agents.[6][7] One of the key mechanisms through which these compounds are believed to exert their cytotoxic effects is through the modulation of critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway.[4][8] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[9]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] The proposed inhibitory action of certain coumarin derivatives on this pathway is illustrated below.
References
- 1. 2D-QSAR and docking study of a series of coumarin derivatives as inhibitors of CDK (anticancer activity) with an application of the molecular docking method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and biological investigations of potentially bioactive heterocyclic compounds containing 4-hydroxy coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
Unveiling the Photonic Secrets of azoCm: A Technical Guide to its Fluorescence Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of photochromic molecules and fluorescent reporters has paved the way for novel molecular tools with applications ranging from super-resolution imaging to photopharmacology. Within this class of advanced compounds lies azoCm, a molecule integrating an azobenzene photoswitch with a coumarin fluorophore. The ability of the azobenzene moiety to undergo reversible trans-cis isomerization upon light irradiation offers a mechanism to modulate the fluorescence of the coumarin. Understanding the efficiency of this fluorescence, quantified by the fluorescence quantum yield (Φf), is paramount for the rational design and application of this compound-based technologies.
This technical guide provides an in-depth exploration of the fluorescence quantum yield of this compound and its derivatives. While a definitive quantum yield value for the isolated this compound molecule is not prominently reported in the literature, this guide synthesizes available data on closely related azobenzene-coumarin systems to provide a comprehensive understanding of its photophysical behavior. Furthermore, it offers detailed experimental protocols for the determination of fluorescence quantum yield, empowering researchers to precisely characterize their own this compound-based constructs.
Quantitative Data on the Fluorescence of Azo-Coumarin Derivatives
Direct quantitative data for the fluorescence quantum yield of this compound remains elusive in peer-reviewed literature. However, the photophysical properties of similar azobenzene-coumarin compounds have been investigated, offering valuable insights into the expected behavior of this compound. The fluorescence of these systems is intricately linked to the isomeric state of the azobenzene unit.
Generally, the coumarin moiety is fluorescent, but this emission can be significantly influenced by the attached azobenzene. The trans and cis isomers of azobenzene have distinct absorption spectra, which can lead to energy transfer processes that either quench or enhance the coumarin fluorescence. For instance, studies on some azobenzene-coumarin derivatives have shown that the fluorescence intensity can be modulated by photoisomerization[1][2][3].
The following table summarizes the fluorescence quantum yields of various coumarin derivatives, some of which include an azo moiety, to provide a comparative context for the potential fluorescence efficiency of this compound.
| Compound | Solvent/Environment | Quantum Yield (Φf) | Reference |
| Coumarin fused dihydropyridine derivative | DMSO | 0.83 | [4] |
| Symmetrical bis-azobenzene red dye | Polymeric blend | 0.57 | [1] |
| 8-anilinonaphthalene-1-sulfonic acid (ANS) | Aqueous buffer | ~0.002 | [5] |
| 8-anilinonaphthalene-1-sulfonic acid (ANS) | Bound to serum albumin | ~0.4 | [5] |
| Quinine sulfate | 0.1M perchloric acid | 0.60 | [5] |
| Fluorescein | 0.01 M NaOH | 0.92 | [6] |
| Alexa Fluor 647 | PBS | 0.33 | [6] |
Note: The quantum yield of azo-coumarin compounds is highly dependent on the specific molecular structure, the linkage between the azobenzene and coumarin moieties, the solvent, and the isomeric state of the azobenzene.
Experimental Protocols for Measuring Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample[5]. Its determination is crucial for characterizing any fluorescent molecule. The two primary methods for measuring the fluorescence quantum yield of a solution sample are the comparative (or relative) method and the absolute method.
Comparative (Relative) Method
The comparative method is the more common and experimentally simpler approach. It involves comparing the fluorescence intensity of the sample of interest to a well-characterized fluorescence standard with a known quantum yield[7][8].
Principle: If a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then proportional to the ratio of their quantum yields.
Equation:
The quantum yield of the unknown sample (Φx) is calculated using the following equation[5]:
Φx = Φst * (Ix / Ist) * (A_st / A_x) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Ix and Ist are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_x and A_st are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions, respectively.
Detailed Methodology:
-
Selection of a Standard: Choose a fluorescence standard with a known and reliable quantum yield that absorbs and emits in a similar spectral region to the this compound sample. For coumarin-based dyes, standards like quinine sulfate or fluorescein are often used[5][6].
-
Solvent Selection: Whenever possible, use the same solvent for both the sample and the standard to minimize errors related to the refractive index (ηx ≈ ηst)[7].
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent.
-
The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects[9].
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Use a spectrofluorometer to record the fluorescence emission spectra of all solutions.
-
Crucially, maintain identical experimental settings (e.g., excitation wavelength, slit widths, detector voltage) for both the sample and the standard measurements[7].
-
The emission spectra must be corrected for the wavelength-dependent sensitivity of the instrument.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard to obtain the integrated fluorescence intensities (Ix and Ist).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard series of solutions.
-
Determine the slope of the resulting lines. The ratio of the slopes (Gradx / Gradst) is equivalent to (Ix / A_x) / (Ist / A_st).
-
Calculate the quantum yield of the sample using the equation above.
-
Absolute Method
The absolute method directly measures the photons emitted and absorbed by a sample and does not require a reference standard. This method typically employs an integrating sphere to collect all the emitted light from the sample[10][11].
Principle: An integrating sphere collects all photons emitted from the sample in all directions. By comparing the light entering the sphere with and without the sample, the number of absorbed and emitted photons can be directly determined.
Equation:
The absolute quantum yield (Φf) is calculated as[10][11]:
Φf = (Number of emitted photons) / (Number of absorbed photons) = E / (L_a - L_c)
Where:
-
E is the integrated intensity of the sample's fluorescence emission.
-
L_a is the integrated intensity of the excitation light scattered by the blank (solvent).
-
L_c is the integrated intensity of the excitation light scattered by the sample.
Detailed Methodology:
-
Instrument Setup:
-
Install an integrating sphere into the sample compartment of a spectrofluorometer.
-
Ensure the system is properly calibrated and corrected for the spectral response of the setup.
-
-
Blank Measurement (Excitation Profile):
-
Place a cuvette containing only the solvent (blank) in the integrating sphere.
-
Illuminate the blank with monochromatic light at the desired excitation wavelength.
-
Record the spectrum of the scattered excitation light. The integrated area of this peak corresponds to L_a.
-
-
Sample Measurement:
-
Place the cuvette containing the this compound sample in the integrating sphere.
-
Use the same excitation wavelength and instrumental parameters as the blank measurement.
-
Record the spectrum, which will show a peak for the scattered (unabsorbed) excitation light and the fluorescence emission of the sample.
-
-
Data Analysis:
-
Integrate the area of the scattered excitation light peak from the sample measurement to obtain L_c.
-
Integrate the area of the fluorescence emission spectrum from the sample measurement to obtain E.
-
Calculate the absolute quantum yield using the equation above.
-
Mandatory Visualizations
To aid in the conceptual understanding of the experimental setups, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Relative Quantum Yield Measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Azobenzene Side Chains on the Ultraviolet-Visible and Fluorescence Properties of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. edinst.com [edinst.com]
- 8. jasco-global.com [jasco-global.com]
- 9. researchgate.net [researchgate.net]
- 10. jascoinc.com [jascoinc.com]
- 11. jascoinc.com [jascoinc.com]
Stability and Degradation of azoCm Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
azoCm is a photoswitchable molecule synthesized from chloramphenicol, incorporating an azobenzene moiety. This modification allows for the reversible control of its properties using light, making it a compound of interest for various applications in research and drug development, including the potential for photoswitchable aptamers. Understanding the stability and degradation profile of this compound is crucial for its development as a reliable scientific tool or therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted stability and degradation pathways of this compound, detailed experimental protocols for its analysis, and insights into its potential biological interactions.
Chemical Structure
This compound is a derivative of chloramphenicol where the p-nitrophenyl group is replaced by a p-carboxyphenylazo group.
Figure 1: Chemical Structure of this compound.
Stability Profile
The stability of this compound is influenced by several factors, including light, temperature, pH, and the presence of oxidizing agents. As a photoswitchable compound, its stability is considered for both the trans and cis isomers.
Photostability
This compound exhibits reversible photoisomerization. The thermally more stable trans-isomer can be converted to the cis-isomer upon irradiation with UV light (e.g., 365 nm). The cis-isomer can then revert to the trans-isomer upon irradiation with visible light or through thermal relaxation.
A study on the photophysical properties of this compound demonstrated its remarkable photostability. Multiple cycles of alternating irradiation with 365 nm and 420 nm light showed virtually no decomposition, with a switching amplitude of approximately 75% maintained throughout the experiment. This indicates a high resistance to photodegradation under typical experimental conditions for photoswitching.
Thermal Stability
The cis-isomer of this compound exhibits significant thermal stability with a lifetime of approximately 27 days at 25°C. This long half-life is advantageous for applications where the cis-isomer needs to be maintained for extended periods without constant irradiation. The activation energy for the thermal cis to trans isomerization has been calculated to be EA = (109 ± 0.7) kJ/mol.
Chemical Stability
Hydrolytic Stability: Forced degradation studies on chloramphenicol, the parent molecule of this compound, provide insights into the potential hydrolytic degradation of this compound. Chloramphenicol is known to be susceptible to hydrolysis, particularly under alkaline conditions, where the amide bond is cleaved.[1][2]
-
Acidic Conditions: Chloramphenicol is relatively stable in acidic conditions.[1] Therefore, this compound is also expected to show greater stability under acidic pH.
-
Basic Conditions: Under alkaline conditions, the amide linkage in the chloramphenicol backbone of this compound is susceptible to hydrolysis. This would lead to the cleavage of the molecule and the formation of degradation products. Chloramphenicol has been shown to degrade significantly in alkaline environments.[1]
Oxidative Stability: The chloramphenicol portion of this compound contains a primary alcohol group that can be susceptible to oxidation. Studies on the oxidative metabolism of chloramphenicol have shown that this alcohol group can be oxidized to an aldehyde.[3] Therefore, this compound may be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents.
Stability in Biological Media: this compound has demonstrated outstanding stability in HeLa cell extracts, with no significant changes in its absorption spectrum observed after 120 hours. This suggests good stability in a complex biological environment, which is a promising characteristic for in vitro and potentially in vivo applications.
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of this compound.
| Parameter | Condition | Value | Reference |
| Photostability | Multiple cycles (365 nm / 420 nm irradiation) | No significant decomposition | |
| Thermal Stability | cis-isomer lifetime at 25°C | ~27 days | |
| Activation Energy (cis to trans) | (109 ± 0.7) kJ/mol | ||
| Biological Stability | HeLa cell extract | Stable for at least 120 hours |
Degradation Pathways
Based on the known degradation of chloramphenicol and the general chemistry of azobenzenes, the following degradation pathways for this compound can be predicted.
Hydrolytic Degradation
The primary site of hydrolytic degradation is expected to be the amide bond within the chloramphenicol backbone, especially under basic conditions. This would result in the cleavage of the molecule into two main fragments.
Oxidative Degradation
Oxidative conditions may lead to the oxidation of the primary alcohol group of the chloramphenicol moiety to an aldehyde. Furthermore, the azo bond itself can be susceptible to oxidation, potentially leading to cleavage and the formation of various aromatic compounds.
Photodegradation
While this compound is reported to be highly photostable during reversible photoswitching, prolonged or high-intensity irradiation, especially in the presence of oxygen, could potentially lead to irreversible degradation. The degradation of azobenzene derivatives often involves photo-oxidation.[4]
Predicted Degradation Products
Based on the proposed degradation pathways, the following are the predicted primary degradation products of this compound:
-
From Hydrolysis:
-
4-((4-carboxyphenyl)diazenyl)phenyl-2-amino-1,3-propanediol
-
Dichloroacetic acid
-
-
From Oxidation:
-
This compound with the primary alcohol oxidized to an aldehyde
-
Products resulting from the cleavage of the azo bond, such as 4-aminobenzoic acid and derivatives of p-nitrosophenyl propanediol.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5]
1. Acid and Base Hydrolysis:
-
Objective: To assess the stability of this compound in acidic and basic conditions.
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.
-
2. Oxidative Degradation:
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Collect samples at different time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples using a validated HPLC method.
-
3. Photostability Testing (as per ICH Q1B guidelines):
-
Objective: To determine the effect of light on the stability of this compound.[6][7]
-
Protocol:
-
Expose a solution of this compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the exposed and control samples by HPLC to determine the extent of degradation.
-
4. Thermal Stability Analysis:
-
Objective: To assess the thermal stability of solid this compound.
-
Protocol (using Thermogravimetric Analysis - TGA): [8]
-
Accurately weigh a small sample of this compound (3-10 mg) into a TGA pan.
-
Heat the sample under a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature to determine the decomposition temperature.
-
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer).
-
Detection: UV detector set at the λmax of the trans- and cis-isomers of this compound (around 330 nm and 420 nm, respectively).
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Biological Interactions
The biological activity of this compound is an area of active research. Its potential to interact with cellular components and modulate signaling pathways can be inferred from its constituent parts: chloramphenicol and the azobenzene moiety.
Chloramphenicol's Mechanism of Action
Chloramphenicol is a well-characterized antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit and inhibits the peptidyl transferase step of peptide bond formation.[9][10][11] This mechanism is highly specific to bacterial ribosomes.
Potential for Modulating Eukaryotic Signaling Pathways
While the primary target of chloramphenicol is bacterial ribosomes, the introduction of the photoswitchable azobenzene group in this compound opens up possibilities for novel biological activities and the modulation of eukaryotic signaling pathways. Azobenzene derivatives have been used to create photoswitchable ligands for a variety of biological targets, including ion channels, receptors, and enzymes, allowing for the control of their activity with light.[12]
The ability of this compound to bind to specific RNA aptamers suggests a potential to modulate RNA-related cellular processes. By designing this compound-aptamer complexes, it might be possible to control gene expression, translation, or other RNA-mediated functions with spatiotemporal precision using light.
Visualizations
Caption: Experimental workflow for the stability and degradation analysis of this compound.
Caption: Predicted degradation pathways of this compound under hydrolytic and oxidative stress.
Caption: Proposed mechanism for light-mediated modulation of RNA function using this compound.
Conclusion
This compound is a promising photoswitchable compound with notable photostability and thermal stability of its cis-isomer. Its stability in a biological matrix further supports its potential for use in cellular applications. While direct forced degradation data is not yet available, analysis of its parent compound, chloramphenicol, suggests that this compound is likely to be most susceptible to degradation under alkaline and oxidative conditions, primarily through hydrolysis of the amide bond and oxidation of the primary alcohol. The development of a validated stability-indicating analytical method is crucial for further studies and quality control. The unique combination of a well-understood antibiotic scaffold with a photoswitchable azobenzene moiety makes this compound a valuable tool for developing light-controllable biological systems, particularly in the realm of RNA biology. Further research into its specific degradation products and its interaction with cellular signaling pathways will be essential for realizing its full potential in drug development and as a research tool.
References
- 1. journal.uii.ac.id [journal.uii.ac.id]
- 2. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new pathway for the oxidative metabolism of chloramphenicol by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment [opg.optica.org]
- 5. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 8. benchchem.com [benchchem.com]
- 9. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 11. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. Designing azobenzene-based tools for controlling neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Azidocoumarin for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key features of 3-azidocoumarin, a versatile and powerful tool in the field of bioconjugation. We will delve into its core properties, provide detailed experimental protocols, and present quantitative data to facilitate its application in your research.
Core Features of 3-Azidocoumarin
3-Azidocoumarin is a derivative of the natural product coumarin, which has been widely adapted for biological applications. Its utility in bioconjugation stems from a unique combination of properties that make it an ideal fluorogenic probe.
Key Attributes:
-
Fluorogenic Nature: 3-Azidocoumarin itself is non-fluorescent. However, upon undergoing a "click" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), it forms a highly fluorescent triazole product. This "turn-on" fluorescence provides a high signal-to-noise ratio, minimizing background fluorescence and eliminating the need for washing steps to remove unreacted probes.[1][2]
-
Biocompatibility: The coumarin backbone is small, biocompatible, and can be easily manipulated synthetically. The azide group is also biologically inert, ensuring that it does not interfere with cellular processes.[3]
-
Versatility in Bioconjugation: The azide group on the 3-position of the coumarin ring allows for its participation in several bioorthogonal reactions, making it a versatile tool for labeling a wide range of biomolecules. The most common of these reactions are:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used "click" reaction, known for its high efficiency and specificity.[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that is ideal for live-cell imaging due to the absence of a toxic metal catalyst.[5]
-
Staudinger Ligation: This reaction occurs between an azide and a phosphine, offering another metal-free alternative for bioconjugation.[6][7]
-
Quantitative Data
The photophysical properties of 3-azidocoumarin and its derivatives are crucial for their application as fluorescent probes. The following tables summarize the key quantitative data available in the literature.
| Property | 3-Azido-7-hydroxycoumarin (Before Click Reaction) | 3-Azido-7-hydroxycoumarin-Triazole Product (After Click Reaction) | Reference(s) |
| Maximum Excitation (λex) | ~260 nm | ~404 nm | [1] |
| Maximum Emission (λem) | ~391 nm | ~477 nm - 480 nm | [1] |
| Quantum Yield (Φ) | Not Reported | High (exact value not specified) | [1] |
| Reaction Type | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| CuAAC | 3-Azidocoumarin and a terminal alkyne | 10 to 10⁴ (general range) | [8] |
| SPAAC | 3-Azido-7-hydroxycoumarin and DBCO | Not specifically reported | |
| Staudinger Ligation | Azide and (diphenylphosphino)methanethiol | 7.7 x 10⁻³ | [6][7] |
Experimental Protocols
Synthesis of 3-Azido-7-hydroxycoumarin
This protocol is adapted from a previously published method.
Materials:
-
2,4-dihydroxy benzaldehyde
-
N-acetylglycine
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Concentrated HCl
-
Ethanol
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Ice
Procedure:
-
A mixture of 2,4-dihydroxy benzaldehyde (2.76 g, 20 mmol), N-acetylglycine (2.34 g, 20 mmol), and anhydrous sodium acetate (60 mmol) in acetic anhydride (100 mL) is refluxed with stirring for 4 hours.[9]
-
The reaction mixture is poured onto ice, resulting in a yellow precipitate.[9]
-
The yellow solid is filtered and washed with ice water.[9]
-
The solid is then refluxed in a solution of concentrated HCl and ethanol (2:1, 30 mL) for 1 hour.[9]
-
Ice water (40 mL) is added to dilute the solution.[9]
-
The solution is cooled in an ice bath, and NaNO₂ (40 mmol) is added. The mixture is stirred for 5-10 minutes.[9]
-
NaN₃ (60 mmol) is added in portions.[9]
-
After stirring for another 15 minutes, the resulting precipitate is filtered, washed with water, and dried under reduced pressure to yield a brown solid.[9]
Labeling of Newly Synthesized DNA with 3-Azido-7-hydroxycoumarin via CuAAC
This protocol is a general guideline for labeling 5-ethynyl-2'-deoxyuridine (EdU)-incorporated DNA in proliferating cells.
Materials:
-
Cells cultured on coverslips
-
EdU (10 mM stock solution)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton® X-100 in PBS)
-
Click-iT® reaction buffer
-
3-Azido-7-hydroxycoumarin (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) solution
-
Sodium ascorbate solution
-
PBS
-
BSA (Bovine Serum Albumin)
Procedure:
-
EdU Labeling:
-
Fixation and Permeabilization:
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail by adding the reaction buffer, 3-azido-7-hydroxycoumarin, CuSO₄, and sodium ascorbate in that order. Use the cocktail within 15 minutes of preparation.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[10][12]
-
-
Washing and Imaging:
Visualizations
Synthesis of 3-Azidocoumarin
Caption: Synthesis of 3-Azidocoumarin.
Bioconjugation Reactions of 3-Azidocoumarin
Caption: Bioconjugation pathways of 3-azidocoumarin.
Workflow for Metabolic Labeling and Detection of Glycans
Caption: Metabolic labeling and detection of glycans.
References
- 1. 3-Azido-7-hydroxycoumarin [baseclick.eu]
- 2. 3-Azido-7-hydroxycoumarin | Click-Reactive Fluorescent Dyes | Tocris Bioscience [tocris.com]
- 3. 3-Azidocoumarin - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. raineslab.com [raineslab.com]
- 7. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Live Cell Protein Labeling using Tetrazine-TCO Bioorthogonal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The ability to specifically label proteins in their native cellular environment is a powerful tool for understanding protein function, localization, and dynamics. Bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized the field of protein labeling. Among these, the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), stands out for its exceptionally fast reaction kinetics and high specificity.[1][2][3] This protocol details a two-step method for labeling a protein of interest (POI) in live mammalian cells. First, a non-canonical amino acid (ncAA) containing a TCO group is genetically incorporated into the POI. Subsequently, a cell-permeable tetrazine-fluorophore conjugate is introduced, which specifically reacts with the TCO-modified protein, enabling fluorescent visualization.[2]
Principle of the Method:
The labeling strategy is based on the highly efficient and bioorthogonal tetrazine ligation reaction. A TCO-containing unnatural amino acid is co-translationally incorporated into a target protein at a specific site by utilizing an engineered aminoacyl-tRNA synthetase/tRNA pair. The cells expressing the TCO-modified protein are then treated with a fluorescently labeled tetrazine probe. The tetrazine reacts specifically and covalently with the TCO moiety, resulting in the fluorescent labeling of the protein of interest. This method offers high specificity and temporal control over the labeling process.[2][4]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to the tetrazine-TCO ligation for live cell protein labeling. Optimal conditions may vary depending on the specific protein, cell type, and reagents used.
Table 1: Kinetic Properties of Tetrazine-TCO Ligation
| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Tetrazine and trans-cyclooctene (TCO) | ~10³ - 10⁶ | [5] |
Table 2: Typical Experimental Parameters
| Parameter | Value | Notes |
| ncAA (TCO-Lysine) Concentration | 100-500 µM | Optimal concentration should be determined empirically. |
| Tetrazine-Fluorophore Concentration | 1-10 µM | Higher concentrations may increase background fluorescence. |
| Labeling Incubation Time | 5-30 minutes | The rapid kinetics of the reaction allow for short incubation times.[3] |
| Labeling Temperature | 37°C | Performed under standard cell culture conditions. |
Table 3: Biocompatibility and Cytotoxicity
| Assay | Result | Considerations |
| Cell Viability (e.g., MTT assay) | >95% viability is commonly observed at working concentrations of ncAA and tetrazine probes. | High concentrations of reagents or prolonged incubation times may lead to cytotoxicity and should be evaluated for each cell line.[6][7] |
| Cell Proliferation | No significant impact on cell proliferation is typically observed. | It is advisable to perform a proliferation assay if long-term imaging is planned. |
Experimental Protocols
Protocol 1: Expression of TCO-Modified Protein of Interest in Mammalian Cells
This protocol describes the introduction of the TCO-containing non-canonical amino acid into the protein of interest.
Materials:
-
Mammalian cells of choice (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the TCO-ncAA.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
TCO-containing non-canonical amino acid (e.g., TCO-L-Lysine)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed the mammalian cells in a suitable culture vessel (e.g., 6-well plate or imaging dish) to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the plasmid encoding the POI-TAG and the plasmid for the synthetase/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Induction of Expression:
-
24 hours post-transfection, replace the medium with fresh complete medium containing the TCO-ncAA (e.g., 250 µM TCO-L-Lysine).
-
Incubate the cells for 24-48 hours to allow for expression and incorporation of the TCO-ncAA into the protein of interest.
-
Protocol 2: Fluorescent Labeling of TCO-Modified Proteins in Live Cells
This protocol describes the labeling of the TCO-containing protein with a tetrazine-fluorophore.
Materials:
-
Cells expressing the TCO-modified protein of interest (from Protocol 1)
-
Tetrazine-fluorophore conjugate (e.g., H-Tet-Cy5) stock solution (1-10 mM in DMSO)
-
Live-cell imaging buffer (e.g., phenol red-free DMEM)
-
Complete cell culture medium
Procedure:
-
Preparation of Labeling Solution: Prepare the tetrazine-fluorophore labeling solution by diluting the stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (e.g., 5 µM).
-
Washing:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells twice with pre-warmed PBS to remove any un-incorporated ncAA and serum components.
-
-
Labeling Reaction:
-
Add the tetrazine-fluorophore labeling solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. Protect the cells from light during this and subsequent steps.[8]
-
-
Removal of Unbound Probe:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove the excess tetrazine-fluorophore.
-
-
Imaging:
-
Replace the final wash with fresh pre-warmed live-cell imaging buffer.
-
The cells are now ready for fluorescence microscopy imaging.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. [Cytotoxicity in vitro as the principal parameter for evaluation of biocompatibility of medical devices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Azo-Concanavalin A in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo-Concanavalin A (azoCm) is a novel molecular tool engineered for the study of mechanotransduction and cell surface interactions. This compound integrates the photoswitchable properties of azobenzene with the specific carbohydrate-binding capabilities of Concanavalin A (Con A). Concanavalin A, a lectin, selectively binds to α-mannopyranosyl and α-glucopyranosyl residues present on glycoproteins and glycolipids on the cell surface of various cell types, including mammalian cells and yeast.[1][2] The azobenzene moiety is a light-sensitive chemical group that can isomerize between a thermally stable trans isomer and a metastable cis isomer upon irradiation with light of specific wavelengths. This photoisomerization induces a conformational change in the this compound molecule, which can be leveraged to apply mechanical forces to the cell surface and study subsequent intracellular signaling events.
These application notes provide a comprehensive guide for utilizing this compound in flow cytometry to investigate cellular responses to mechanical stimuli. Flow cytometry allows for the high-throughput analysis of individual cells in a population, making it an ideal platform for quantifying the effects of this compound-mediated mechanotransduction.
Principle of Action
The functionality of this compound hinges on the reversible photoisomerization of its azobenzene component. In its extended trans state, the azobenzene molecule is relatively straight. Upon exposure to UV light (typically around 365 nm), it converts to the bent cis state. This isomerization can be reversed by exposing the molecule to visible light (typically around 450 nm) or by thermal relaxation. When this compound is bound to the cell surface, this change in molecular geometry can exert a pulling or pushing force on the cell membrane glycoproteins, thereby activating mechanosensitive ion channels or triggering intracellular signaling cascades.
Applications
-
Mechanotransduction Studies: Investigate the cellular responses to precisely controlled mechanical stimuli at the molecular level.[3][4][5]
-
High-Throughput Screening: Screen for compounds that modulate mechanosensitive pathways.
-
Cell Adhesion Studies: Modulate cell adhesion properties with light.
-
Probing Glycoprotein Dynamics: Study the dynamics and clustering of specific glycoproteins on the cell surface.
Experimental Protocols
I. Cell Preparation
-
Cell Culture: Culture cells of interest to a density of approximately 1 x 10^6 cells/mL. Ensure cell viability is high (>95%).
-
Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation buffer to preserve cell surface proteins.
-
Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Cell Counting: Perform a cell count and viability analysis. Adjust the cell concentration to 1 x 10^7 cells/mL in PBS.
II. Staining with this compound
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in ice-cold PBS. The optimal concentration should be determined empirically but a starting range of 10-50 µg/mL is recommended.
-
Staining: Add the diluted this compound solution to the cell suspension.
-
Incubation: Incubate the cells for 30 minutes at 4°C on a rocker to ensure uniform staining and to minimize internalization of the probe. All subsequent steps should be performed in the dark to prevent premature photoswitching.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound this compound.
III. Photoswitching and Flow Cytometry Analysis
-
Sample Preparation: Resuspend the stained cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA and 2 mM EDTA). Divide the cell suspension into control and experimental groups.
-
Photoswitching:
-
Trans-to-Cis Isomerization (Force Application): Expose the experimental sample to UV light (e.g., 365 nm LED) for a defined period (e.g., 1-5 minutes). The optimal exposure time should be determined based on the specific experimental setup and desired level of isomerization.
-
Cis-to-Trans Isomerization (Force Release): To reverse the effect, expose the sample to visible light (e.g., 450 nm LED).
-
-
Optional: Intracellular Staining: For investigating downstream signaling events, cells can be fixed and permeabilized after photoswitching, followed by staining for intracellular markers such as phosphorylated proteins (e.g., phospho-ERK, phospho-Akt) using fluorescently labeled antibodies.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. For mechanotransduction studies, it is common to measure changes in intracellular calcium levels using a calcium-sensitive dye (e.g., Fluo-4 AM) or changes in the phosphorylation state of signaling proteins.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times
| Parameter | Recommended Value | Notes |
| This compound Concentration | 10 - 50 µg/mL | Optimal concentration may vary by cell type. Titration is recommended. |
| Incubation Time | 30 minutes | Longer times may lead to internalization. |
| Incubation Temperature | 4°C | To minimize endocytosis and preserve cell surface binding. |
| UV Light Exposure | 1 - 5 minutes | Titrate to determine optimal duration for maximal isomerization and biological effect. |
| Visible Light Exposure | 1 - 5 minutes | For efficient reversal to the trans state. |
Table 2: Example Data - Intracellular Calcium Flux Following Photoswitching
| Sample | Treatment | Mean Fluorescence Intensity (MFI) of Fluo-4 AM |
| Unstained Control | No treatment | 50 ± 5 |
| This compound (trans) | No UV exposure | 150 ± 10 |
| This compound (cis) | 365 nm UV exposure | 850 ± 40 |
| This compound (reversed) | 365 nm UV then 450 nm visible light | 200 ± 15 |
Visualizations
Caption: A step-by-step workflow for using this compound in flow cytometry.
Caption: A potential signaling cascade activated by this compound-mediated force.
References
- 1. biotium.com [biotium.com]
- 2. mdpi.com [mdpi.com]
- 3. Emerging mechanomedicines informed by mechanotransduction along the integrin-cytoskeleton-nucleus axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanotransduction assays for neural regeneration strategies: A focus on glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging technologies in mechanotransduction research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for azoCm in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo compounds are a class of molecules characterized by the presence of a diazene functional group (-N=N-), which can undergo reversible cis-trans isomerization upon light irradiation. When coupled with a fluorescent moiety, such as coumarin, these photoswitchable properties can be harnessed for various applications in fluorescence microscopy. "azoCm" represents a novel fluorescent probe belonging to the azo-coumarin family. This molecule integrates the photoswitchable characteristics of an azobenzene group with the fluorescent properties of a coumarin derivative, offering potential for advanced imaging techniques, including photoswitchable fluorescence imaging and targeted labeling.
Azo-based fluorescent probes are valuable tools in cell biology for visualizing cellular components and understanding metabolic processes.[1] Their applications are expanding into areas such as targeted drug delivery and cancer research.[1] This document provides detailed application notes and protocols for the utilization of this compound and similar azo-coumarin derivatives in fluorescence microscopy.
Photophysical and Chemical Properties of this compound and Related Compounds
A comprehensive understanding of the photophysical and chemical properties of this compound is essential for successful fluorescence microscopy experiments. The data presented below is a compilation from studies on various azo-coumarin derivatives and serves as a guideline for this compound.
| Property | Value/Range | Conditions |
| Excitation Maximum (λex) | ~330-400 nm | Dependent on cis/trans isomer and solvent |
| Emission Maximum (λem) | ~410-500 nm | Blue to green fluorescence |
| Quantum Yield (Φ) | 0.60 - 0.78 | In ethanol, for similar coumarin probes[2] |
| Isomerization Wavelength | 365 nm (trans to cis) | UV irradiation[3] |
| Back-Isomerization | 420 nm or thermal relaxation | Visible light or dark conditions[3] |
| Cytotoxicity (IC50) | 205 to 252 µM | In mammalian cells, for similar coumarin probes[2] |
Key Applications in Fluorescence Microscopy
The unique properties of this compound open up possibilities for several advanced microscopy applications:
-
Photoswitchable Fluorescent Imaging: The ability to switch the fluorescence ON and OFF with different wavelengths of light allows for techniques like single-molecule localization microscopy (SMLM) and tracking of dynamic cellular processes with high temporal resolution.
-
Targeted Cellular Labeling: this compound can be chemically modified to target specific cellular organelles or biomolecules. For instance, coumarin-based probes have been successfully designed to target the endoplasmic reticulum.[2]
-
Sensing Local Microenvironments: The fluorescence of coumarin dyes is often sensitive to the polarity and viscosity of their surroundings, making them useful as probes for studying cellular microenvironments.
-
Hypoxia Detection: Azo-based probes can be designed to be non-fluorescent under normal oxygen conditions (normoxia) and become fluorescent upon reduction of the azo group in hypoxic environments, enabling the visualization of hypoxic cells in tumors.
Experimental Protocols
The following protocols are generalized for the use of this compound and similar azo-coumarin fluorescent probes in live-cell imaging. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: General Live-Cell Staining with this compound
This protocol describes the basic steps for staining live cells with an this compound probe.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Live-cell imaging medium (e.g., HEPES-buffered DMEM)
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or CFP channel)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of this compound in the live-cell imaging medium. The final concentration typically ranges from 1 to 10 µM. It is crucial to first determine the optimal concentration to maximize signal while minimizing cytotoxicity.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound probe and reduce background fluorescence.
-
Imaging: Mount the dish on the fluorescence microscope. Excite the sample with a light source around 380-400 nm and collect the emission between 410-500 nm.[1]
Protocol 2: Photoswitching of this compound for Reversible Fluorescence Modulation
This protocol outlines the steps to optically control the fluorescence of this compound in live cells.
Materials:
-
Cells stained with this compound (as per Protocol 1)
-
Fluorescence microscope equipped with two different light sources for activation (e.g., 365 nm or 405 nm laser) and deactivation/imaging (e.g., 420 nm or a standard blue excitation laser).
Procedure:
-
Baseline Imaging: Acquire an initial image of the this compound-stained cells using the imaging wavelength (e.g., 405 nm excitation).
-
Fluorescence Switching (trans to cis): Irradiate a region of interest (ROI) with the isomerization wavelength (e.g., 365 nm) to convert the trans-azoCm (fluorescent state) to the cis-azoCm (less fluorescent or quenched state).
-
Imaging the Switched State: Immediately after irradiation, acquire an image using the imaging wavelength to observe the decrease in fluorescence in the targeted ROI.
-
Fluorescence Recovery (cis to trans): To reverse the process, irradiate the same ROI with the back-isomerization wavelength (e.g., 420 nm) or allow for thermal relaxation in the dark.
-
Imaging the Recovered State: Acquire another image with the imaging wavelength to confirm the recovery of fluorescence.
Data Presentation
The following tables summarize key quantitative data for azo-coumarin derivatives relevant to their application in fluorescence microscopy.
Table 1: Photophysical Properties of Representative Azo-Coumarin Probes
| Probe Derivative | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Solvent |
| 7-hydroxycoumarin derivative | ~365-380 | ~450-470 | Increased upon trans-to-cis isomerization | Ethanol |
| 7-amino coumarin derivative | ~365-380 | ~450-470 | Decreased upon trans-to-cis isomerization | Ethanol |
| ER-targeting coumarin probe | 400 | 435-525 | 0.60 | Methanol[2] |
Table 2: Cellular Application Parameters
| Parameter | Value | Cell Type |
| Typical Staining Concentration | 1 - 10 µM | HeLa cells[1] |
| Incubation Time | 15 - 30 min | HeLa cells |
| Cytotoxicity (IC50) | 205 - 252 µM | Mammalian cells[2] |
Visualizations
Signaling Pathway: Hypoxia Detection Using an Azo-Based Probe
This diagram illustrates the mechanism of action for a generic azo-based fluorescent probe designed to detect cellular hypoxia.
Caption: Mechanism of an azo-based hypoxia probe.
Experimental Workflow: Live-Cell Imaging with this compound
This diagram outlines the general workflow for staining and imaging live cells with this compound.
Caption: Workflow for live-cell imaging using this compound.
Logical Relationship: Photoswitching of this compound Fluorescence
This diagram illustrates the logical relationship between light irradiation and the fluorescent state of this compound.
Caption: Reversible photoswitching of this compound fluorescence.
References
- 1. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for azoCm: A Photoswitchable Ligand for RNA Aptamers
Topic: azoCm for Light-Responsive Control of RNA Aptamer Interactions
Audience: Researchers, scientists, and professionals in synthetic biology, chemical biology, and drug development.
Introduction
This compound is a synthetic, photoswitchable small molecule derived from chloramphenicol and azobenzene.[1][2] It is designed to function as a light-responsive ligand for a specifically selected RNA aptamer.[1][3] This system allows for precise temporal and spatial control over RNA-ligand interactions, offering a powerful tool for the development of synthetic riboswitches and other light-controlled biological systems.[1][4] The binding of this compound to its cognate RNA aptamer is dependent on the isomeric state of the azobenzene moiety. The thermally stable trans-isomer binds to the aptamer, while irradiation with 365 nm light converts it to the cis-isomer, which does not bind.[1][3] This reversible interaction provides a basis for optically controlling RNA conformation and function.
Principle of Operation
The core of the this compound system is the photoisomerization of its azobenzene group. Azobenzene compounds can exist in two isomeric forms: a thermodynamically stable trans form and a metastable cis form.[1] Light of a specific wavelength can induce isomerization between these two states. In the case of this compound, the RNA aptamer has been selected to specifically recognize and bind the trans isomer. When the system is irradiated with 365 nm light, the trans-azoCm is converted to the cis isomer, which has a different three-dimensional shape and is no longer recognized by the aptamer, leading to its dissociation.[1][3] This light-induced dissociation can be used to control the function of a riboswitch or other RNA-based device.
Data Presentation
Table 1: Photophysical and Binding Properties of this compound and its Aptamer Complex
| Parameter | Value | Reference |
| This compound (trans-isomer) Properties | ||
| Maximum Absorption (π-π* transition) | ~330 nm | [1] |
| Maximum Absorption (n-π* transition) | ~420 nm | [1] |
| Photoswitching Conditions | ||
| trans to cis Isomerization Wavelength | 365 nm | [1] |
| Aptamer Binding Affinity | ||
| Dissociation Constant (KD) for trans-azoCm | 545 nM | [1][3] |
| Binding to cis-azoCm | Not observed | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound begins with chloramphenicol and follows a strategy that replaces the nitrophenyl group with an azobenzene derivative.[1][2]
Materials:
-
Chloramphenicol
-
Ammonium chloride
-
Zinc powder
-
Iron(III) chloride hexahydrate
-
4-aminobenzoic acid
-
Appropriate solvents and reagents for organic synthesis
Procedure:
-
Reduction of Chloramphenicol: Chloramphenicol is reduced using ammonium chloride and zinc to form the corresponding hydroxylamine.[1]
-
Oxidation to Nitroso Derivative: The hydroxylamine is then oxidized with iron(III) chloride hexahydrate to yield the nitroso derivative.[1]
-
Azo Coupling: The nitroso derivative is reacted with 4-aminobenzoic acid to form the azobenzene compound, this compound.[1]
-
Purification: The final product should be purified using standard chromatographic techniques.
Note: For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of the original publication by Suess et al. (2019).[1]
Protocol 2: In Vitro Light-Switching and Aptamer Binding Assay
This protocol describes how to demonstrate the light-responsive binding of this compound to its RNA aptamer.
Materials:
-
Synthesized and purified this compound
-
The specific RNA aptamer for this compound
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2)
-
UV-Vis spectrophotometer
-
A light source capable of emitting at 365 nm (e.g., a UV lamp)
-
Method for measuring binding (e.g., Isothermal Titration Calorimetry (ITC) or fluorescence polarization)
Procedure:
-
Prepare Samples: Dissolve this compound and the RNA aptamer in the binding buffer to the desired concentrations.
-
Initial State (trans-azoCm): Keep a solution of this compound in the dark to ensure it is predominantly in the trans state.
-
Binding Measurement 1 (trans-form): Measure the binding affinity of the trans-azoCm to the RNA aptamer using your chosen method (e.g., ITC). This should yield a binding constant in the nanomolar range.[1]
-
Photoswitching to cis-azoCm: Irradiate the this compound solution with 365 nm light for a sufficient time to reach a photostationary state, which will be enriched in the cis-isomer.[1] Monitor the isomerization by observing the change in the UV-Vis spectrum.
-
Binding Measurement 2 (cis-form): Immediately after irradiation, measure the binding of the cis-enriched this compound solution to the RNA aptamer. A significant reduction or complete loss of binding should be observed.[1]
-
Reversibility (Optional): The cis-isomer will thermally relax back to the more stable trans-isomer over time, a process that can be accelerated by irradiation with visible light (e.g., >420 nm). You can demonstrate the reversibility of the binding by allowing the solution to return to the trans-dominant state and re-measuring the binding.
Protocol 3: Aptamer Folding
Proper folding of the RNA aptamer is crucial for its binding to this compound.
Materials:
-
Lyophilized RNA aptamer
-
Nuclease-free water
-
Folding buffer (e.g., containing NaCl and MgCl2)
-
Heat block or thermocycler
Procedure:
-
Resuspend Aptamer: Dissolve the lyophilized aptamer in nuclease-free water to create a stock solution.
-
Dilute in Folding Buffer: Dilute the aptamer stock to the final desired concentration in the folding buffer.
-
Denaturation and Renaturation:
-
Heat the aptamer solution to 85-95°C for 5 minutes to denature any secondary structures.[5][6]
-
Allow the solution to cool slowly to room temperature. Some protocols suggest a subsequent incubation at 37°C for 15 minutes.[5] This allows the aptamer to fold into its correct three-dimensional conformation required for ligand binding.
-
Visualizations
Caption: Experimental workflow for the synthesis and testing of the this compound-aptamer system.
Caption: Principle of light-responsive binding of this compound to its RNA aptamer.
Applications in Research and Drug Development
-
Synthetic Riboswitches: The this compound-aptamer system can be incorporated into the 5' untranslated region of a messenger RNA to create a light-responsive riboswitch. In the dark (trans-azoCm bound), the riboswitch can be in an "off" state, preventing translation. Upon irradiation with 365 nm light, this compound dissociates, causing a conformational change in the RNA that switches the riboswitch to an "on" state, allowing for gene expression.[1]
-
Spatiotemporal Control of Gene Expression: By using focused light, researchers can control gene expression in specific cells or tissues within a larger system, providing a high degree of spatial and temporal resolution.
-
Probing RNA Structure and Function: Photoswitchable ligands like this compound can be used to study the dynamics of RNA folding and ligand binding.[7]
-
Light-Controlled Drug Delivery: Aptamers can be used to target specific cells. A system like this could potentially be used to develop drug delivery platforms where the release of a therapeutic agent is triggered by light.[7]
Conclusion
This compound, in conjunction with its specific RNA aptamer, represents a valuable tool for the synthetic biology and chemical biology communities. It provides a robust and reliable method for controlling RNA-ligand interactions with light. The detailed protocols and data presented here should enable researchers to implement this system in their own work, paving the way for new discoveries and applications in the field of light-controlled biological processes.
References
- 1. A light-responsive RNA aptamer for an azobenzene derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A light-responsive RNA aptamer for an azobenzene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japtamers.co.uk [japtamers.co.uk]
- 6. Aptamer 2-step conjugation protocol (EMD Adaptation) [protocols.io]
- 7. Using azobenzene incorporated DNA aptamers to probe molecular binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Labeling in Proliferating Cells Using Azide-Based Bioorthogonal Chemistry
Introduction: EdU-Based Cell Proliferation Assay
The study of cell proliferation is fundamental to understanding biological processes such as development, tissue regeneration, and cancer. A robust method to identify and quantify proliferating cells is to label newly synthesized DNA. The EdU (5-ethynyl-2'-deoxyuridine) assay is a powerful technique that utilizes bioorthogonal chemistry to visualize DNA synthesis.[1]
EdU is a nucleoside analog of thymidine that is incorporated into DNA during the S-phase of the cell cycle by the cell's own enzymatic machinery. The terminal alkyne group of the incorporated EdU can then be detected via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as "click chemistry".[2][3] This reaction covalently attaches a fluorescently labeled azide to the EdU, allowing for the sensitive detection of cells that have undergone DNA replication. This method offers significant advantages over traditional techniques like BrdU (bromodeoxyuridine) labeling, as it does not require harsh DNA denaturation steps, which can damage cellular epitopes and are more time-consuming.[1]
Mechanism of Action:
-
Incorporation: Proliferating cells are incubated with EdU, which is taken up by the cells and phosphorylated. The resulting EdU triphosphate is then used by DNA polymerase as a substrate for DNA synthesis, leading to its incorporation into the newly synthesized DNA strands.
-
Detection (Click Reaction): After incorporation, the cells are fixed and permeabilized. A reaction cocktail containing a fluorescent azide, a copper(I) catalyst, and a copper-protecting ligand is added. The copper(I) catalyzes the cycloaddition reaction between the alkyne group on the EdU and the azide group on the fluorescent probe, resulting in a stable triazole linkage and fluorescent labeling of the DNA.
Data Presentation
The following tables summarize typical quantitative parameters for EdU-based cell proliferation assays. These values can vary depending on the cell type, experimental conditions, and the specific reagents used.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | In Vitro (Cell Culture) | In Vivo (Mouse Model) |
| EdU Labeling Concentration | 10 µM in culture medium[4][5] | 50 mg/kg via injection (IP, IV, SubQ) or in drinking water[1] |
| EdU Labeling Duration | 1-2 hours (can be optimized)[5] | Varies (e.g., single pulse or continuous labeling over days)[6] |
| Fixation | 4% Paraformaldehyde in PBS for 15 min | Perfusion or immersion in 4% PFA |
| Permeabilization | 0.5% Triton X-100 in PBS for 20 min[4] | 0.5% Triton X-100 in PBS |
| Click Reaction Incubation | 30 minutes at room temperature, protected from light[1][4][5] | 30 minutes to 1 hour at room temperature, protected from light |
Table 2: Comparison of DNA Labeling Methods
| Feature | EdU Assay (Click Chemistry) | BrdU Assay (Immunodetection) |
| Principle | Bioorthogonal chemical ligation[2] | Antibody-based detection |
| DNA Denaturation Required | No[1] | Yes (e.g., HCl, heat, or DNase treatment)[1] |
| Protocol Duration | Shorter | Longer |
| Sensitivity | High | High |
| Compatibility with other stains | High (preserves cell morphology and epitopes) | Can be limited due to harsh denaturation |
| Multiplexing Capability | Easily multiplexed with antibody-based staining | Can be more complex to combine with other antibody staining |
Experimental Protocols
In Vitro EdU Labeling and Detection in Adherent Cells
This protocol is a general guideline for labeling proliferating cells in a 6-well plate with coverslips.
Materials:
-
Cells of interest cultured on coverslips in a 6-well plate
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine), 10 mM stock solution in DMSO
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton® X-100 in PBS
-
Wash Buffer: 3% BSA in PBS
-
Click Reaction Cocktail (prepare fresh):
-
Click Reaction Buffer
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide)
-
Copper (II) Sulfate (CuSO4)
-
Copper Protectant/Reducing Agent (e.g., Sodium Ascorbate or a commercial additive)
-
-
Nuclear Counterstain (e.g., Hoechst 33342 or DAPI)
-
Mounting Medium
Protocol:
-
Cell Labeling:
-
To your actively growing cell culture, add EdU to a final concentration of 10 µM.[5]
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator. The incubation time can be optimized based on the cell cycle length.
-
-
Fixation:
-
Remove the EdU-containing medium and wash the cells once with PBS.
-
Add 1 mL of 4% PFA in PBS to each well.
-
Incubate for 15 minutes at room temperature.
-
Remove the fixative and wash twice with 3% BSA in PBS.[4]
-
-
Permeabilization:
-
Add 1 mL of 0.5% Triton® X-100 in PBS to each well.
-
Incubate for 20 minutes at room temperature.
-
Remove the permeabilization buffer and wash twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail according to the manufacturer's instructions immediately before use. A typical cocktail for one coverslip (0.5 mL) is prepared by adding the components in the specified order.[4]
-
Remove the wash buffer and add 0.5 mL of the reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[4][5]
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash once with 3% BSA in PBS.
-
(Optional) If performing antibody staining for other targets, proceed with your standard immunofluorescence protocol at this step.
-
For nuclear counterstaining, incubate with a Hoechst 33342 solution (e.g., 5 µg/mL in PBS) for 15-30 minutes.[5]
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and nuclear stain.
-
Visualizations
Experimental Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. An efficient protocol for in vivo labeling of proliferating epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: azoCm Conjugation with Antibodies for Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with detectable labels is a cornerstone of modern immunoassays. Azo-coupling, a classic organic reaction, offers a robust method for labeling antibodies, primarily by targeting tyrosine residues. This approach involves the reaction of an aromatic diazonium salt with the electron-rich phenolic side chain of tyrosine, forming a stable azo bond. This application note provides a detailed overview and protocols for the conjugation of a generic amino-reactive diazonium compound, herein referred to as "azoCm" (azo-coupling moiety), to antibodies for use in immunoassays.
Azo dyes are characterized by their vibrant colors, a property that arises from their extended conjugated systems.[1] This inherent chromogenic nature makes them suitable for colorimetric detection in immunoassays. The azo-coupling reaction is an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile, and an activated aromatic ring, such as the phenol group of tyrosine, serves as the nucleophile.[1][2][3] The reaction is typically faster at a higher pH.[1][2][3] While tyrosine is the primary target, histidine residues can also be modified under certain conditions.[1][2]
Principle of this compound Conjugation
The conjugation of this compound to an antibody is a two-step process. First, an aromatic amine precursor of the this compound dye is diazotized to form a reactive diazonium salt. This is typically achieved by reacting the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then reacted with the antibody. The diazonium ion couples to the electron-rich aromatic rings of tyrosine residues on the antibody surface, forming a stable, colored azo-antibody conjugate. For the purposes of these protocols, we will assume that "this compound" is provided as a stabilized diazonium salt or is generated in situ from a suitable aromatic amine precursor.
Applications in Immunoassays
This compound-conjugated antibodies can be employed in a variety of immunoassay formats, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): The colored azo dye allows for direct colorimetric detection, or it can serve as a hapten for secondary detection with an enzyme-labeled anti-azo dye antibody for signal amplification.
-
Western Blotting: The conjugated antibody can be used to directly visualize protein bands on a membrane.
-
Immunohistochemistry (IHC): The colored conjugate enables the visualization of target antigens in tissue sections.
Quantitative Data Summary
The efficiency of conjugation and the performance of the resulting conjugate are critical for reliable immunoassay results. The following table summarizes key quantitative parameters that should be determined for each batch of this compound-antibody conjugate. Please note that the values presented here are illustrative and will vary depending on the specific antibody, this compound reagent, and reaction conditions.
| Parameter | Typical Range | Method of Determination | Reference |
| Degree of Labeling (DOL) | 2 - 8 | UV-Vis Spectrophotometry | [4] |
| Conjugation Efficiency | 40 - 80% | UV-Vis Spectrophotometry, HPLC | [5] |
| Antibody Recovery | > 80% | Protein Concentration Assay (e.g., BCA) | [6] |
| Binding Affinity (Ka) | 10^8 - 10^11 M⁻¹ | ELISA, Surface Plasmon Resonance (SPR) | [7] |
| Immunoassay Sensitivity (LOD) | 0.1 - 10 ng/mL | ELISA | [8] |
| Signal-to-Noise Ratio | > 10 | ELISA | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Diazonium Salt (In Situ)
This protocol describes the in-situ generation of the this compound diazonium salt from an aromatic amine precursor. Caution: Diazonium salts can be unstable and potentially explosive when isolated in dry form. Always handle with care and prepare fresh for immediate use.
Materials:
-
This compound aromatic amine precursor
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1M
-
Reaction Buffer: 0.1 M Borate buffer, pH 9.0
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Dissolve the this compound aromatic amine precursor in 1M HCl to a final concentration of 10 mM. Place the solution in an ice bath and stir for 15 minutes.
-
Slowly add an equimolar amount of a freshly prepared, ice-cold 10 mM sodium nitrite solution dropwise to the stirring amine solution.
-
Continue stirring on ice for 30 minutes. The formation of the diazonium salt is often accompanied by a slight color change.
-
The freshly prepared diazonium salt solution is now ready for immediate use in the antibody conjugation protocol.
Protocol 2: Conjugation of this compound to Antibodies
This protocol details the coupling of the prepared this compound diazonium salt to an antibody.
Materials:
-
Purified antibody (1-5 mg/mL in PBS, pH 7.4)
-
Freshly prepared this compound diazonium salt solution (from Protocol 1)
-
Reaction Buffer: 0.1 M Borate buffer, pH 9.0
-
Quenching solution: 1 M glycine or Tris, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Stir plate and stir bar
Procedure:
-
Buffer exchange the antibody into the Reaction Buffer (0.1 M Borate buffer, pH 9.0). Adjust the antibody concentration to 2 mg/mL.
-
While gently stirring the antibody solution at room temperature, slowly add a 10 to 50-fold molar excess of the freshly prepared this compound diazonium salt solution.
-
Allow the reaction to proceed for 2 hours at room temperature with continuous stirring, protected from light.
-
Quench the reaction by adding the quenching solution to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.
-
Purify the this compound-antibody conjugate from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[]
-
Collect the colored fractions corresponding to the conjugated antibody.
-
Measure the absorbance of the conjugate at 280 nm and the maximum absorbance wavelength of the this compound dye to determine the degree of labeling (DOL) and protein concentration.
Protocol 3: Characterization of this compound-Antibody Conjugate
1. Determination of Degree of Labeling (DOL):
The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.[4]
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the this compound dye (A_max).
-
Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the this compound dye at its λ_max.
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
2. Functional Assessment by ELISA:
A direct or indirect ELISA can be used to assess the binding activity of the this compound-conjugated antibody.
Materials:
-
Antigen-coated microplate
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
This compound-conjugated antibody
-
Wash buffer (PBS with 0.05% Tween-20)
-
(For indirect detection) Enzyme-conjugated secondary antibody
-
(For indirect detection) Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure (Direct ELISA):
-
Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add serial dilutions of the this compound-conjugated antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Read the absorbance at the maximum wavelength of the this compound dye.
-
Compare the signal generated by the conjugated antibody to that of an unconjugated primary antibody (detected with a standard secondary antibody) to assess any loss of binding activity.
Visualizations
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. atzlabs.com [atzlabs.com]
- 3. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. A Sensitive Fluorescent Immunoassay for Prostate Specific Antigen Detection Based on Signal Amplify Strategy of Horseradish Peroxidase and Silicon Dioxide Nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azo-Containing Probes
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] This reaction forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, and its reliability has made it an indispensable tool in drug discovery, chemical biology, and materials science.[3][4][5] The CuAAC reaction is remarkably tolerant of a wide range of functional groups and can be performed in aqueous environments, making it ideal for the modification of complex biomolecules.[6]
A key application of CuAAC is the conjugation of small molecule probes to biological macromolecules. This allows for the site-specific introduction of functionalities such as fluorophores, affinity tags, or therapeutic agents.[4][6] Molecules like "azoCm," an azobenzene derivative modified with chloramphenicol, can be used as photoswitchable ligands to control the function of biomolecules like RNA aptamers with light.[7][8] By conjugating such a molecule to a target via a click reaction, researchers can create powerful tools for studying and manipulating biological systems with high spatiotemporal control.
These notes provide a general protocol for the copper-catalyzed click reaction of an azide-functionalized small molecule, exemplified by an azo-containing compound (this compound), with an alkyne-modified biomolecule.
Experimental Protocols
The following protocols provide a general framework for CuAAC bioconjugation. Optimal conditions, such as reactant concentrations, catalyst/ligand ratio, and reaction time, may require adjustment based on the specific substrates used.
Protocol 1: Copper-Catalyzed Click Reaction for Bioconjugation
This protocol is adapted for labeling biomolecules (e.g., proteins, oligonucleotides) in aqueous buffers. The use of a water-soluble copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial for protecting the biomolecule from oxidative damage and enhancing reaction efficiency.
Materials and Equipment
-
Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Azide-functionalized small molecule probe (e.g., this compound) dissolved in a compatible solvent (e.g., DMSO, DMF)
-
Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water
-
THPTA ligand: 50 mM in deionized water
-
Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh)
-
-
Microcentrifuge tubes
-
Pipettes and tips
-
Rotisserie or shaker for mixing
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), dialysis)
Procedure
-
Reactant Preparation: In a microcentrifuge tube, add the alkyne-modified biomolecule to a final concentration typically in the range of 10-100 µM.
-
Probe Addition: Add the azide-functionalized probe (e.g., this compound) from its stock solution to achieve a final concentration of 2-10 fold molar excess over the biomolecule. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 5% (v/v) to maintain biomolecule integrity.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this mixture stand at room temperature for 1-2 minutes to allow for complex formation.
-
Catalyst Addition: Add the catalyst premix to the biomolecule-probe solution. The final copper concentration should typically be between 50 and 250 µM.
-
Reaction Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.
-
Incubation: Gently mix the reaction by inverting the tube or using a shaker. Allow the reaction to proceed for 30-60 minutes at room temperature. If using a light-sensitive probe, protect the reaction from light.
-
Reaction Quenching (Optional): The reaction can be quenched by adding EDTA to a final concentration of ~20 mM to chelate the copper catalyst.
-
Purification: Purify the newly formed conjugate to remove excess reagents, catalyst, and unreacted probe. Methods such as size-exclusion chromatography, dialysis, or affinity purification are commonly used.
-
Analysis: Characterize the final conjugate to confirm successful labeling and determine purity, for example, by mass spectrometry, SDS-PAGE, or HPLC.
Quantitative Data Summary
The efficiency of the CuAAC reaction depends on several factors. The table below summarizes typical reaction conditions used for bioconjugation applications as found in the literature.
| Parameter | General Small Molecule Reaction | Bioconjugation (e.g., Proteins, Oligos) | Citations |
| Alkyne Concentration | 10 - 100 mM | 10 µM - 1 mM | [7] |
| Azide Concentration | 1.0 - 1.2 equivalents | 2 - 50 equivalents (relative to alkyne) | [9][10] |
| Copper Source | CuSO₄ / Na-Ascorbate or Cu(I) salt | CuSO₄ / Na-Ascorbate | [9][11] |
| Copper Concentration | 1 - 5 mol% | 50 µM - 1 mM | [7][11] |
| Ligand | TBTA (Tris-benzyltriazolylmethyl)amine) | THPTA (water-soluble) | [9][10] |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [7][10] |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | [9][11] |
| Solvent System | t-BuOH/H₂O, DMF, DMSO | Aqueous Buffer (e.g., PBS) | [9] |
| Temperature | Room Temperature | Room Temperature | [6] |
| Reaction Time | 1 - 12 hours | 30 - 120 minutes | [7][9] |
| Typical Yield | > 90% | High to Quantitative | [5][6] |
Visualization of Experimental Workflow
The following diagram illustrates the generalized experimental workflow for the copper-catalyzed bioconjugation protocol described above.
Caption: Generalized experimental workflow for a CuAAC bioconjugation reaction.
References
- 1. Elucidating β-1,3-Glucanase and Peroxidase Physicochemical Properties of Wheat Cell Wall Defense Mechanism Against Diuraphis noxia Infestation [jove.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Preparation of 3-azidocoumarins and alkyne-analogues of fatty acids for click chemistry. [diposit.ub.edu]
- 4. New Azido Coumarins as Potential Agents for Fluorescent Labeling and Their “Click” Chemistry Reactions for the Conjugation with closo-Dodecaborate Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Aptamers, Riboswitches, and Ribozymes in S. cerevisiae Synthetic Biology | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
Application Notes and Protocols for H2S Detection Using azoCm Fluorogenic Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (H₂S) is increasingly recognized as a critical gaseous signaling molecule, playing a vital role in a myriad of physiological and pathological processes. Accurate and selective detection of H₂S in biological systems is paramount for advancing our understanding of its function and for the development of novel therapeutics. azoCm (7-azido-4-methylcoumarin, AzMC) is a fluorogenic probe designed for the sensitive and selective detection of H₂S. This probe is virtually non-fluorescent until it reacts with H₂S. The reaction involves the selective reduction of the azide moiety on the coumarin scaffold by H₂S, which results in the formation of the highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[1] This "turn-on" fluorescent response allows for the quantification of H₂S concentrations in various biological and aqueous environments.
Principle of Detection
The detection of H₂S by this compound is based on a specific chemical reaction. The non-fluorescent this compound molecule contains an azide group. In the presence of H₂S, this azide group is reduced to an amine group, yielding the fluorescent molecule 7-amino-4-methylcoumarin. This reaction is highly selective for H₂S, even in the presence of other biologically relevant thiols such as cysteine and glutathione, which are typically found in much higher concentrations.[1]
Quantitative Data
The performance of this compound as a fluorogenic probe for H₂S is summarized in the tables below. The data highlights the probe's sensitivity, linear range, and spectral properties.
Table 1: Performance Characteristics of this compound
| Parameter | Value | Reference |
| Analyte | Hydrogen Sulfide (H₂S) | |
| Detection Method | Fluorogenic, "Turn-on" | |
| Excitation Wavelength (λex) | 365 nm | [1] |
| Emission Wavelength (λem) | 450 nm | [1] |
| Probe Concentration | 10 µM | [1] |
Table 2: Analytical Performance
| Parameter | Value | Reference |
| Linear Detection Range | 200 nM - 100 µM | [1] |
| Selectivity | High selectivity for H₂S over mM concentrations of cysteine, homocysteine, and glutathione. | [1] |
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in both in vitro and cell-based assays. It is recommended to optimize the conditions for your specific experimental setup.
In Vitro H₂S Detection
This protocol describes the use of this compound to quantify H₂S in an aqueous solution.
Materials:
-
This compound (7-azido-4-methylcoumarin)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydrosulfide (NaHS) as a H₂S donor
-
Sodium phosphate buffer (pH 7.4)
-
Acetonitrile
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store protected from light.
-
Prepare a fresh stock solution of NaHS (e.g., 100 mM) in deoxygenated water immediately before use.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the desired volume of sodium phosphate buffer (pH 7.4) containing 20% (v/v) acetonitrile.
-
Add the this compound stock solution to each well to a final concentration of 10 µM.
-
To generate a standard curve, add varying concentrations of NaHS to the wells, covering the expected range of your samples (e.g., 0 - 100 µM).
-
For sample analysis, add your sample to the wells.
-
Bring the final volume in each well to 100 µL with the buffer solution.
-
-
Incubation:
-
Incubate the microplate at room temperature for 20 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at 365 nm and emission at 450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (containing all components except NaHS or the sample) from all readings.
-
Plot the fluorescence intensity against the concentration of NaHS to generate a standard curve.
-
Determine the concentration of H₂S in your samples by interpolating their fluorescence values on the standard curve.
-
Live Cell Imaging of H₂S
This protocol provides a general method for visualizing intracellular H₂S using this compound.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture:
-
Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of this compound in cell culture medium. The final concentration may need to be optimized (e.g., 10-100 µM).
-
Remove the old medium from the cells and wash with PBS.
-
Add the this compound-containing medium to the cells and incubate for 10 minutes at 37°C.
-
-
H₂S Stimulation (Optional):
-
If investigating exogenous H₂S, remove the probe-containing medium and replace it with PBS containing a H₂S donor (e.g., NaHS, 1 mM).
-
Incubate for an appropriate time (e.g., 60 minutes) at 37°C.
-
-
Imaging:
-
Wash the cells with PBS to remove excess probe and H₂S donor.
-
Image the cells using a fluorescence microscope with excitation around 365 nm and emission collection around 450 nm.
-
Troubleshooting
-
Low fluorescence signal:
-
Ensure the NaHS solution is freshly prepared as it is prone to oxidation.
-
Increase the incubation time or the concentration of this compound.
-
Check the pH of the buffer, as the reaction can be pH-dependent.
-
-
High background fluorescence:
-
Ensure the this compound stock solution has been stored properly, protected from light.
-
Use high-quality, low-fluorescence microplates.
-
Optimize the washing steps in the cell imaging protocol to remove unbound probe.
-
Safety Precautions
-
Always handle H₂S and its donors (like NaHS) in a well-ventilated area or a fume hood, as H₂S is a toxic gas.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
References
Application Notes and Protocols for Live-Cell Imaging Using Azo-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo-based probes are a versatile class of chemical tools for live-cell imaging, primarily utilized for their unique photoresponsive (photoswitching) properties and their sensitivity to hypoxic environments. The core of these probes is the azobenzene moiety, a chemical group that can undergo reversible isomerization between a stable trans form and a metastable cis form upon irradiation with light of specific wavelengths. This isomerization can be harnessed to control biological processes with high spatiotemporal precision. Additionally, the azo bond can be cleaved by azoreductase enzymes, which are upregulated under hypoxic conditions, leading to a detectable change in fluorescence. This characteristic makes azo-based probes valuable for studying oxygen-deficient microenvironments, such as those found in solid tumors.
While the term "azoCm probes" is not standard in the scientific literature, it may refer to a specific subset or a proprietary name for azo-based compounds. This document provides a comprehensive overview of the principles, applications, and protocols for using azo-based and azobenzene probes in live-cell imaging.
Principle of Azo-Based Probes
Azo-based probes function on two primary principles: photoswitching and hypoxia sensing.
1. Photoswitching: Azobenzene molecules can be switched between their trans and cis isomers using light. Typically, UV or blue light induces the trans-to-cis isomerization, while visible light or thermal relaxation promotes the reverse cis-to-trans transition. This reversible switching can be used to modulate the activity of a tethered molecule, such as a drug or a fluorescent reporter, allowing for precise control over its function in living cells.
2. Hypoxia Sensing: In low-oxygen environments (hypoxia), cells upregulate the expression of azoreductase enzymes. These enzymes can cleave the azo bond (-N=N-) in the probe. This cleavage event can be designed to trigger a "turn-on" fluorescence response, where a quenched fluorophore is released and becomes brightly fluorescent. This mechanism allows for the visualization of hypoxic regions in cell cultures and in vivo models.[1]
Applications in Research and Drug Development
The unique properties of azo-based probes make them valuable tools in various stages of research and drug development:
-
Target Validation: Photoswitchable probes can be used to control the activity of a specific protein target in real-time, helping to validate its role in a disease pathway.
-
Drug Delivery and Efficacy Studies: Photoswitchable "photopharmaceuticals" allow for the targeted activation of a drug at a specific site, minimizing off-target effects.[2] Azo-based probes can also be used to monitor the delivery and release of drugs in real-time.[3]
-
Cancer Biology: Hypoxia-sensitive probes are widely used to study the tumor microenvironment.[4][5][6] Visualizing hypoxic regions can aid in understanding tumor progression, metastasis, and resistance to therapy.[5]
-
Neuroscience: Photoswitchable ligands for ion channels and receptors enable the precise control of neuronal activity with light.
-
Super-Resolution Microscopy: The photoswitching capabilities of some azo-based probes can be exploited for advanced imaging techniques like stochastic optical reconstruction microscopy (STORM), enabling visualization of cellular structures with nanoscale resolution.[7][8]
Quantitative Data of Selected Azo-Based Probes
The following table summarizes the photophysical properties of several representative azo-based probes used in live-cell imaging.
| Probe Name | Application | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Features |
| Azo-Rhodamine | Hypoxia Sensing | ~560 | ~580 | Low (quenched) -> High (activated) | "Turn-on" fluorescence upon reduction of the azo bond.[6] |
| BODIPY-Azo | Hypoxia Sensing | ~500 | ~510 | Low (quenched) -> High (activated) | BODIPY-based probe for visualizing hypoxia-like conditions.[4][9] |
| HYPOX-3 | Retinal Hypoxia Imaging | Near-infrared | Near-infrared | Low (quenched) -> High (activated) | NIR probe for in vivo imaging of retinal hypoxia.[4] |
| hCXCL13-6 | B-cell Hypoxia Imaging | ~620 (quenched) | ~532 (activated) | Low (quenched) -> High (activated) | Targets hypoxic B-cells for specific imaging.[6] |
| Squaraine-Azo | Photoswitching & Imaging | ~650 (squaraine) | ~670 | ~0.71 (in toluene) | Highly fluorescent with photochromic properties.[10] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Hypoxia Using Azo-Rhodamine Probes
This protocol describes the general procedure for detecting cellular hypoxia using a "turn-on" azo-rhodamine fluorescent probe.
Materials:
-
Azo-rhodamine probe (e.g., from a commercial supplier or synthesized in-house)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells of interest (e.g., HeLa, MCF-7)
-
Confocal microscope with appropriate filter sets
-
Hypoxia chamber or incubator capable of regulating O₂ levels
-
Dicoumarol (optional, as an inhibitor of azoreductases)
Procedure:
-
Cell Culture:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the azo-rhodamine probe in DMSO (typically 1-10 mM).
-
Dilute the stock solution in pre-warmed serum-free cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Induction of Hypoxia:
-
After incubation with the probe, replace the medium with fresh, pre-warmed medium.
-
Transfer the cells to a hypoxia chamber or incubator with low oxygen levels (e.g., 1% O₂).
-
Incubate the cells under hypoxic conditions for a desired period (e.g., 2-24 hours) to allow for the upregulation of azoreductases and cleavage of the probe.
-
For a control experiment, maintain a parallel set of cells under normoxic conditions (21% O₂).
-
Optionally, treat a set of hypoxic cells with an azoreductase inhibitor like dicoumarol to confirm the mechanism of probe activation.
-
-
Live-Cell Imaging:
-
Image the cells directly in the hypoxia chamber if available, or quickly transfer them to the microscope stage.
-
Use a confocal microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
-
Excite the rhodamine fluorophore using a laser line around 561 nm and collect the emission between 570-620 nm.
-
Acquire images from both hypoxic and normoxic cells using identical imaging parameters (laser power, detector gain, exposure time).
-
Analyze the fluorescence intensity to quantify the level of hypoxia.
-
Protocol 2: Photoswitching of an Azobenzene-Modified Protein in Live Cells
This protocol outlines a general method for controlling the function of a protein modified with a photoswitchable azobenzene probe.
Materials:
-
Cells expressing the protein of interest tagged with a site for covalent modification (e.g., a cysteine residue).
-
Azobenzene-based photoswitchable probe with a reactive group for protein labeling (e.g., a maleimide for cysteine).
-
Cell culture and imaging reagents as in Protocol 1.
-
A microscope equipped with two light sources for photoswitching (e.g., a 365 nm LED for trans-to-cis and a 450 nm LED for cis-to-trans).
-
A method to assess the function of the protein of interest (e.g., a downstream fluorescent reporter, patch-clamp electrophysiology).
Procedure:
-
Cell Culture and Transfection:
-
Culture and seed cells as described in Protocol 1.
-
If necessary, transfect the cells with a plasmid encoding the protein of interest.
-
-
Probe Labeling:
-
Prepare a stock solution of the azobenzene probe in DMSO.
-
Dilute the probe in serum-free medium to the desired final concentration (typically 1-20 µM).
-
Wash the cells with PBS and incubate with the probe-containing medium for 30-60 minutes at 37°C to allow for covalent labeling of the target protein.
-
Wash the cells thoroughly with PBS to remove any unreacted probe.
-
-
Photoswitching and Functional Assay:
-
Place the cells on the microscope stage.
-
To switch the probe to the cis isomer, illuminate the cells with UV or blue light (e.g., 365 nm). To switch back to the trans isomer, illuminate with visible light (e.g., 450 nm).
-
Monitor the functional output of the protein in response to the photoswitching. This could involve:
-
Imaging a downstream fluorescent reporter.
-
Measuring changes in ion channel activity using patch-clamp.
-
Observing changes in cell morphology or motility.
-
-
Alternate between the two wavelengths of light to demonstrate reversible control over protein function.
-
-
Data Analysis:
-
Quantify the change in the functional readout in response to each light stimulus.
-
Correlate the functional changes with the isomeric state of the azobenzene probe.
-
Visualizations
Caption: Signaling pathway for hypoxia detection using azo-probes.
References
- 1. Hypoxia-sensitive fluorescent probes for in vivo real-time fluorescence imaging of acute ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An azodye–rhodamine-based fluorescent and colorimetric probe specific for the detection of Pd2+ in aqueous ethanolic solution: synthesis, XRD characterization, computational studies and imaging in live cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Super-resolution fluorescence imaging of organelles in live cells with photoswitchable membrane probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Super-resolution fluorescence imaging of organelles in live cells with photoswitchable membrane probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and photophysical properties of a highly fluorescent azo derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Dawn of a New Light: azoCm for Super-Resolution Microscopy
Harnessing the power of light to illuminate the nanoscale world, the photoswitchable molecule azoCm emerges as a promising tool for super-resolution microscopy. This novel compound offers researchers the ability to optically control fluorescence, enabling the visualization of cellular structures with unprecedented detail. These application notes provide a comprehensive overview of this compound's utility in advanced imaging, offering detailed protocols and insights for its application in STORM and PALM microscopy.
Introduction to this compound: A Photoswitchable Probe for Nanoscopy
This compound belongs to the azobenzene family of chemical compounds, known for their ability to undergo reversible photoisomerization. This light-induced transition between two isomeric states, a stable trans form and a metastable cis form, is the cornerstone of its application in super-resolution microscopy. By precisely controlling the conformational state of this compound with specific wavelengths of light, researchers can modulate its fluorescence, allowing for the sequential activation and localization of individual molecules. This process overcomes the diffraction limit of light, enabling the reconstruction of images with a resolution far beyond that of conventional fluorescence microscopy.
Quantitative Photophysical Properties
While comprehensive quantitative data for this compound's performance in super-resolution microscopy is still emerging, the following table summarizes key photophysical properties based on available information for azobenzene derivatives and initial characterization of this compound. These parameters are crucial for optimizing imaging conditions and predicting performance in STORM and PALM experiments.
| Property | Value/Range | Significance in Super-Resolution Microscopy |
| Absorption Maximum (Trans) | ~330-360 nm | Wavelength for efficient isomerization to the cis state (switching OFF). |
| Absorption Maximum (Cis) | ~420-450 nm | Wavelength for isomerization back to the trans state (switching ON). |
| Photoswitching Quantum Yield | Not specified for this compound. Varies for azobenzene derivatives. | Efficiency of the photoisomerization process. Higher quantum yields lead to faster switching with lower light intensity, reducing phototoxicity. |
| Fatigue Resistance | High[1] | Ability to undergo numerous switching cycles without significant degradation, enabling long acquisition times for high-quality images.[1] |
| Photon Budget | Not specified for this compound. | The total number of photons emitted by a single molecule before photobleaching. A higher photon budget allows for more precise localization. |
| Localization Precision | Not specified for this compound. | The precision with which the center of a single molecule can be determined. This is a key determinant of the final image resolution. |
Note: The quantitative performance of this compound in super-resolution microscopy is an active area of research. The values for photoswitching quantum yield, photon budget, and localization precision will be highly dependent on the specific experimental conditions, including the labeling strategy, imaging buffer, and microscope setup.
Experimental Protocols
Labeling Strategies: Attaching this compound to Your Protein of Interest
The versatility of this compound allows for its conjugation to biomolecules through various labeling strategies. Click chemistry is a highly efficient and specific method for this purpose.
Protocol 1: Site-Specific Labeling of Proteins with this compound via Click Chemistry
This protocol describes the labeling of a protein containing a non-canonical amino acid with an alkyne group, which will react with an azide-functionalized this compound.
Materials:
-
Protein of interest with a genetically incorporated alkyne-containing amino acid (e.g., propargyl-L-lysine).
-
Azide-functionalized this compound (this compound-N3).
-
Copper(II)-sulfate (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
DMSO.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve azide-functionalized this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
-
Protein Preparation: Purify the alkyne-containing protein and ensure it is in a buffer compatible with click chemistry (e.g., PBS).
-
Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Your alkyne-containing protein to a final concentration of 10-50 µM.
-
This compound-N3 to a final concentration of 100-500 µM (10-fold molar excess).
-
THPTA to a final concentration of 1 mM.
-
CuSO4 to a final concentration of 200 µM.
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess dye and reagents by size-exclusion chromatography or dialysis.
-
Verification: Confirm labeling efficiency using UV-Vis spectroscopy or mass spectrometry.
Workflow for this compound Click Chemistry Labeling
Caption: Workflow for labeling a protein with this compound via click chemistry.
Super-Resolution Imaging with this compound
Protocol 2: dSTORM Imaging of this compound-Labeled Tubulin
This protocol provides a general guideline for performing dSTORM imaging on cells with tubulin labeled with this compound.
Materials:
-
Cells with this compound-labeled tubulin (prepared using a suitable labeling method).
-
Glass-bottom imaging dishes.
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 3% BSA in PBS).
-
dSTORM imaging buffer:
-
Glucose oxidase
-
Catalase
-
Glucose
-
A thiol-containing compound (e.g., β-mercaptoethanol or cysteamine) in a suitable buffer (e.g., Tris-HCl).
-
Procedure:
-
Cell Culture and Labeling: Culture cells on glass-bottom dishes and label tubulin with this compound using an appropriate method (e.g., immunofluorescence with an this compound-conjugated antibody or expression of a tubulin fusion protein labeled via click chemistry).
-
Fixation and Permeabilization:
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 30-60 minutes.
-
Imaging Setup:
-
Mount the imaging dish on a super-resolution microscope equipped for dSTORM.
-
Replace the PBS with freshly prepared dSTORM imaging buffer.
-
-
Image Acquisition:
-
Use a laser line corresponding to the cis isomer absorption maximum of this compound (e.g., 405 nm) for activation (switching to the fluorescent trans state).
-
Use a laser line corresponding to the trans isomer absorption maximum (e.g., 365 nm) for excitation and switching to the dark cis state.
-
Adjust the power of the activation laser to ensure a low density of simultaneously fluorescing molecules in each frame.
-
Acquire a time series of thousands of images until most of the fluorophores are photobleached.
-
-
Data Analysis:
-
Use appropriate software to localize the single-molecule emission events in each frame with sub-pixel precision.
-
Reconstruct the final super-resolution image from the list of localizations.
-
Perform drift correction to compensate for sample movement during acquisition.
-
Workflow for dSTORM Imaging with this compound
Caption: General workflow for dSTORM imaging of this compound-labeled structures.
Application Example: Investigating GPCR Signaling
While specific studies utilizing this compound to investigate G-protein coupled receptor (GPCR) signaling are not yet widely published, its photoswitchable nature makes it an ideal candidate for studying dynamic processes like GPCR dimerization and oligomerization. By labeling GPCRs with this compound, researchers could use super-resolution microscopy to visualize the spatial organization of these receptors on the cell membrane in response to ligand binding.
Hypothetical Experimental Workflow: Studying GPCR Dimerization with this compound-PALM
-
Construct Preparation: Generate two constructs of the same GPCR, each fused to a different photoactivatable fluorescent protein (e.g., PA-GFP and PA-mCherry) or labeled with this compound and another photoswitchable dye with different spectral properties.
-
Cell Transfection: Co-transfect cells with both constructs.
-
Ligand Stimulation: Treat the cells with an agonist or antagonist to modulate GPCR dimerization.
-
PALM Imaging:
-
Sequentially activate and image the two different fluorescent labels.
-
Acquire a sufficient number of frames to localize a large population of receptors.
-
-
Data Analysis:
-
Reconstruct two-color super-resolution images of the GPCR distribution.
-
Perform co-localization analysis to quantify the degree of dimerization or oligomerization under different stimulation conditions.
-
Signaling Pathway Diagram: Hypothetical GPCR Dimerization
Caption: Hypothetical signaling pathway of ligand-induced GPCR dimerization.
Conclusion
This compound represents a valuable addition to the expanding toolkit of photoswitchable probes for super-resolution microscopy. Its robust photoswitching properties and compatibility with established labeling techniques open up new avenues for investigating complex biological processes at the nanoscale. The protocols and workflows provided here serve as a starting point for researchers to harness the potential of this compound in their own super-resolution imaging experiments, paving the way for new discoveries in cell biology and drug development.
References
Troubleshooting & Optimization
Technical Support Center: azoCm Photoswitchable Probe
Welcome to the technical support center for azoCm. This guide is designed to help you troubleshoot common issues and answer frequently asked questions related to the use of the this compound photoswitchable fluorescent probe in your research.
Troubleshooting Guide: Low Fluorescence Signal
This section addresses the most common issue encountered with this compound: a weak or absent fluorescence signal. Follow these steps to diagnose and resolve the problem.
Q1: My this compound sample is not fluorescing or the signal is very weak. What are the initial checks I should perform?
A weak signal from this compound can stem from several factors, ranging from incorrect probe state to suboptimal imaging conditions. The first step is to ensure the probe is in its fluorescent trans state and that your detection setup is correctly configured.
Start by consulting the troubleshooting workflow below.
Caption: Troubleshooting workflow for diagnosing low this compound fluorescence.
Q2: How do I ensure this compound is in its fluorescent state?
The fluorescence of this compound is controlled by its isomeric state. The cis isomer is non-fluorescent (OFF), while the trans isomer is fluorescent (ON). You must use the correct wavelength of light to switch it to the desired state.
-
To turn fluorescence ON: Irradiate the sample with blue light (>450 nm ) to convert the probe to its fluorescent trans isomer.
-
To turn fluorescence OFF: Irradiate the sample with UV light (~365 nm ) to convert the probe to its non-fluorescent cis isomer.
See the mechanism diagram below for a visual representation.
Caption: Photoswitching mechanism of the this compound probe.
Q3: What are the correct instrument settings for detecting this compound fluorescence?
Using the correct excitation and emission filters is critical. The spectral properties of trans-azoCm are distinct, and your microscope or plate reader must be set accordingly.
Table 1: Spectral Properties and Recommended Settings for trans-azoCm
| Parameter | Wavelength (nm) | Recommended Filter Set |
| Excitation Maximum (λ_ex) | 495 | 470/40 nm (or similar) |
| Emission Maximum (λ_em) | 520 | 525/50 nm (or similar) |
| Switching ON (cis → trans) | >450 | Use a 450 nm longpass filter |
| Switching OFF (trans → cis) | 365 | Use a 360/20 nm bandpass filter |
Experimental Protocols
Here are detailed protocols for key troubleshooting and validation experiments.
Protocol 1: Verifying the Photoswitching of this compound
Objective: To confirm that this compound can be effectively switched between its ON and OFF states.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Fluorometer or fluorescence microscope
-
Light sources: ~365 nm (e.g., LED) and >450 nm (e.g., filtered lamp or LED)
Procedure:
-
Prepare a 5 µM solution of this compound in the buffer.
-
Transfer the solution to a cuvette or imaging dish.
-
Baseline Measurement: Record the fluorescence intensity using the optimal excitation/emission settings (Ex: 495 nm, Em: 520 nm). This measures the initial state.
-
Switching OFF: Irradiate the entire sample with 365 nm light for 60 seconds.
-
Measure OFF State: Immediately record the fluorescence intensity again. You should observe a significant decrease (>90%).
-
Switching ON: Irradiate the sample with >450 nm blue light for 60 seconds.
-
Measure ON State: Record the fluorescence intensity. The signal should recover to near its baseline level.
-
Analysis: Compare the intensities of the initial, OFF, and ON states to confirm successful switching.
Protocol 2: Optimizing this compound Working Concentration
Objective: To determine the optimal concentration of this compound that provides a strong signal without causing aggregation or artifacts.
Procedure:
-
Prepare a series of dilutions of this compound in your experimental buffer, for example: 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM, and 20 µM.
-
Add each concentration to your cells or sample and incubate under standard conditions.
-
Ensure all samples are switched to the ON state (trans-azoCm) by illuminating with >450 nm light.
-
Image each sample using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Measure the mean fluorescence intensity for each concentration.
-
Plot intensity versus concentration. The optimal concentration is typically in the linear range of this curve, before signal saturation or decrease (which may indicate quenching or aggregation).
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action for this compound?
This compound is a photoswitchable fluorophore that combines a light-sensitive azobenzene group with a fluorescent coumarin reporter. The azobenzene moiety acts as a molecular switch. In its linear trans form, it is energetically separated from the coumarin, allowing the coumarin to fluoresce upon excitation. When switched to its bent cis form with UV light, the azobenzene is brought into proximity with the coumarin, quenching its fluorescence through Förster Resonance Energy Transfer (FRET).
Q5: How stable is this compound in solution and during storage?
-
Stock Solutions: We recommend preparing a concentrated stock solution (1-10 mM) in anhydrous DMSO. When stored at -20°C and protected from light, this stock is stable for up to 6 months.
-
Working Solutions: Aqueous working solutions are less stable and should be prepared fresh for each experiment. Avoid prolonged exposure to ambient light.
Q6: Can the solvent or buffer pH affect this compound performance?
Yes. The spectral properties and switching efficiency of this compound can be sensitive to the local environment.
-
Polarity: Highly polar environments may slightly shift the emission spectrum. It is important to characterize performance in your specific experimental buffer.
-
pH: Performance is optimal between pH 6.5 and 8.0. Extreme pH values can affect the stability and fluorescent properties of the coumarin dye.
Q7: What is the photostability of the trans-azoCm (ON) state?
The trans isomer is susceptible to photobleaching under high-intensity excitation, similar to other organic fluorophores. To minimize photobleaching:
-
Use the lowest possible excitation power that provides an adequate signal.
-
Minimize exposure time during image acquisition.
-
Use an anti-fading agent in your mounting medium for fixed-cell imaging.
Below is a general workflow for a typical experiment using this compound.
Caption: General experimental workflow for using the this compound probe.
Technical Support Center: Optimizing Azo Coupling Reactions for Higher Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing azo coupling reaction conditions to achieve higher yields.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your azo coupling experiments.
Question 1: Why is the yield of my azo compound consistently low?
Answer:
Low yields in azo coupling reactions are a common issue and can often be attributed to several factors related to reaction conditions and reagent stability.[1][2][3]
-
Improper Temperature Control: Diazonium salts are typically unstable at temperatures above 5°C and can decompose, reducing the concentration of the active electrophile needed for the coupling reaction.[1][2][3] It is crucial to maintain a low temperature, generally between 0-5°C, throughout the diazotization and coupling steps.[1][2][3]
-
Incorrect pH of the Coupling Reaction: The pH of the reaction medium is critical for a successful azo coupling. The optimal pH is dependent on the coupling partner. For phenols, an alkaline medium (pH 8-10) is required to form the more reactive phenoxide ion. For anilines, mildly acidic conditions (pH 4-5) are typically necessary to prevent side reactions.[1][4]
-
Decomposition of Sodium Nitrite Solution: Sodium nitrite solutions can degrade over time. Using a degraded solution will lead to incomplete diazotization. It is recommended to always use a freshly prepared solution of sodium nitrite.[3]
-
Slow or Incomplete Reaction: The coupling reaction can be slow. Ensure that you allow sufficient time for the reaction to proceed after the addition of the diazonium salt (e.g., 30-60 minutes) with continuous stirring.[3]
-
Loss of Product During Workup: Significant amounts of the product can be lost during isolation and purification. Ensure complete precipitation of the product before filtration, and use cold solvents for washing to minimize product loss.[3]
Question 2: The color of my final azo dye is weak or different from the expected shade. What could be the cause?
Answer:
An unexpected color or low color intensity in your final product can stem from several factors:[1][5]
-
Decomposition of the Diazonium Salt: If the diazonium salt solution is allowed to warm up before or during the coupling step, it can decompose, leading to the formation of phenols and other byproducts. This reduces the concentration of the diazonium salt available for the desired coupling reaction.[1][2][5]
-
Incorrect pH: The pH of the coupling reaction directly influences the position of the coupling on the aromatic ring and the rate of the reaction, both of which can affect the final chromophore and thus the color.[6]
-
Oxidation of the Coupling Component: Phenols and anilines are susceptible to oxidation, especially under alkaline conditions, which can lead to colored impurities and reduce the amount of available coupling agent.[1][5]
-
Impure Starting Materials: The purity of the aromatic amine and the coupling agent is crucial. Impurities can lead to the formation of undesired colored byproducts.[1][6]
Question 3: I am observing a brownish, tar-like substance in my reaction mixture. What is it and how can I avoid it?
Answer:
The formation of brown, insoluble, tar-like materials is a common problem in azo coupling reactions and typically indicates the presence of polymeric or decomposition products.[1][2]
-
High Reaction Temperature: Allowing the reaction temperature to rise significantly can accelerate the decomposition of the diazonium salt, leading to the formation of these complex byproducts. It is essential to maintain a low temperature (0-5°C).[1][2]
-
Oxidation: The coupling components, particularly phenols and anilines, are prone to oxidation, which can produce colored impurities and contribute to the formation of tar.[2]
-
Incorrect Reagent Addition: Adding the diazonium salt solution too quickly or with inefficient stirring can create localized high concentrations, which can promote side reactions leading to tar formation.[1]
To avoid this, strictly maintain low reaction temperatures, ensure efficient stirring, and consider performing the reaction under an inert atmosphere (e.g., nitrogen) if oxidation is a significant issue.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in azo coupling reactions?
A1: The most common side products include:
-
Phenols: Formed from the decomposition of the diazonium salt if the reaction is not kept cold.[2][5]
-
Triazenes: Result from N-coupling of the diazonium salt with primary or secondary amines.[1][2]
-
Diazoamino Compounds: Formed by the reaction of the diazonium salt with unreacted primary amine.[1][2]
Q2: How can I confirm that the diazotization step is complete?
A2: A common method to check for the completion of the diazotization reaction is to test for the presence of excess nitrous acid. This can be done by spotting the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, which signifies that all the primary amine has been consumed.[6]
Q3: What is the optimal pH for the coupling reaction?
A3: The optimal pH depends on the coupling component. For phenols, an alkaline medium (pH 8-10) is ideal to form the more nucleophilic phenoxide ion. For anilines, mildly acidic conditions (pH 4-5) are generally preferred to prevent N-coupling and other side reactions.[4]
Q4: How can I purify my crude azo dye?
A4: Common purification methods for azo dyes include:
-
Vacuum Filtration: To isolate the crude solid product.
-
Washing: The crude product can be washed with cold water to remove inorganic salts, and with other solutions like saturated sodium chloride or dilute acetic acid to remove specific impurities.[7]
-
Recrystallization: This is a common method for purifying azo dyes, often using solvents like ethanol or an ethanol/water mixture.[3][7]
Data on Reaction Parameters
The following table summarizes the key reaction parameters and their typical optimal ranges for successful azo coupling reactions.
| Parameter | Optimal Condition/Value | Rationale and Impact on Yield |
| Diazotization Temperature | 0 - 5°C | Prevents decomposition of the unstable diazonium salt, maximizing its concentration for the coupling reaction. Higher temperatures lead to lower yields.[1][2][3] |
| Coupling Temperature | 0 - 5°C | Minimizes side reactions and decomposition of the diazonium salt.[1][2] |
| pH for Phenol Coupling | 8 - 10 (Alkaline) | Deprotonates the hydroxyl group to form the more reactive phenoxide ion, increasing the reaction rate and yield.[4] |
| pH for Aniline Coupling | 4 - 5 (Mildly Acidic) | Prevents N-coupling and other side reactions by keeping the amino group protonated to a certain extent, while still allowing for C-coupling.[4] |
| Reagent Purity | High Purity | Impurities in the starting amine or coupling component can lead to the formation of undesired colored byproducts, reducing the yield of the desired product.[1][6] |
| Rate of Addition | Slow and controlled | Slow addition of the diazonium salt solution to the coupling component with efficient stirring prevents localized high concentrations, which can lead to side reactions and lower yields.[1] |
Experimental Protocols
General Protocol for Azo Coupling Reaction
This protocol is a general guideline. The specific amounts of reagents and reaction times may need to be optimized for your particular substrates.
Part 1: Diazotization
-
Dissolve the primary aromatic amine in a suitable acidic solution (e.g., hydrochloric acid) in a beaker.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5°C.
-
After the addition is complete, continue stirring for 15-30 minutes at 0-5°C.
-
Confirm the completion of the reaction by testing for excess nitrous acid with starch-iodide paper.[6]
Part 2: Coupling
-
In a separate beaker, dissolve the coupling component (e.g., a phenol or aniline) in a suitable solvent and adjust the pH to the optimal range for your specific reaction.
-
Cool this solution to 0-5°C in an ice-salt bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form.
-
Continue to stir the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure the reaction goes to completion.
Part 3: Isolation and Purification
-
Collect the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts. Further washing with other appropriate cold solvents may be necessary to remove unreacted starting materials.
-
The purified dye can then be dried in a desiccator or a low-temperature oven.
-
If further purification is required, recrystallize the product from a suitable solvent.
Visualizations
Caption: General experimental workflow for a two-step azo coupling reaction.
Caption: A logical workflow for troubleshooting low yield in azo coupling reactions.
References
Technical Support Center: Resolving azoCm Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with azoCm and other hydrophobic azo compounds in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: "this compound" refers to a class of azo compounds, which are characterized by the functional group R-N=N-R'. The 'Cm' designation may refer to a specific chemical modification. Azo compounds, particularly those with large aromatic (R and R') groups, are often hydrophobic and thus have low solubility in water-based buffers.[1] This poor solubility can lead to precipitation, making it challenging to achieve the desired concentration for biological assays and other experiments.
Q2: My this compound compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A2: This phenomenon, often called "antisolvent precipitation" or "crashing out," is common for hydrophobic compounds.[2][3] While a solvent like dimethyl sulfoxide (DMSO) can effectively dissolve this compound at a high concentration, its ability to maintain solubility diminishes significantly upon dilution into a predominantly aqueous environment. The large change in solvent polarity causes the hydrophobic this compound molecules to aggregate and precipitate out of the solution.
Q3: What are the initial steps to improve the solubility of my this compound compound?
A3: A systematic approach is recommended. The first step is typically to prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO.[2][3] Subsequently, when preparing your working solution, you can explore several strategies, including the use of co-solvents, adjustment of the buffer's pH, or the addition of solubilizing agents.[4] It is advisable to conduct small-scale preliminary tests to identify the most effective method for your specific experimental conditions.
Q4: How can adjusting the pH of my buffer help with solubility?
A4: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[3][5] If your this compound compound possesses acidic or basic functional groups, altering the buffer's pH can increase its solubility. For a weakly acidic compound, a more basic buffer (higher pH) will lead to the formation of a more soluble salt.[3] Conversely, for a weakly basic compound, a more acidic buffer (lower pH) will enhance solubility.[3]
Q5: Are there other methods to enhance solubility if co-solvents and pH adjustment are not sufficient?
A5: Yes, several other techniques can be employed. One common approach is the use of "hydrotropes," which are compounds that enhance the solubility of hydrophobic substances in aqueous solutions.[6][7] Another strategy is the use of surfactants or detergents, which can form micelles to encapsulate the hydrophobic compound and increase its apparent solubility.
Troubleshooting Guide
If you are encountering precipitation or poor solubility with your this compound compound, follow this troubleshooting workflow.
References
- 1. Azobenzene (CAS 103-33-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Solubility of nicotinic acid in polyamidoamine dendrimer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of Azo-Based Fluorophores
A Note on Terminology: The term "azoCm fluorophores" does not correspond to a standard nomenclature in published literature. This guide therefore focuses on the broader class of azo-based fluorophores , which are an emerging class of fluorescent probes. While traditionally known as quenchers, recent chemical modifications have led to the development of fluorescent azo dyes.
Frequently Asked Questions (FAQs)
Q1: What are azo-based fluorophores and how do they differ from conventional dyes?
Azo-based fluorophores are fluorescent molecules that contain an azo group (-N=N-) as part of their core structure. Historically, azo compounds have been widely used as non-fluorescent quenchers in techniques like FRET (Förster Resonance Energy Transfer) due to their efficiency in dissipating energy non-radiatively.[1] However, recent advances in chemical synthesis have produced "azobenzene-caged" fluorophores that can act as fluorescent probes.[1] These newer azo-based dyes are often designed to be "pro-fluorescent," meaning they become fluorescent upon reacting with a specific analyte.[1]
Q2: What is photobleaching and why is it a concern for azo-based fluorophores?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a permanent loss of its fluorescent signal.[2][3] This process is caused by the fluorophore entering an excited triplet state, from which it can react with surrounding molecules, often leading to covalent bond cleavage.[3][4] For azo-based fluorophores, the photobleaching process can be linked to the isomerization of the central azo bond.[5] This loss of signal can significantly impact the quality and quantitative accuracy of fluorescence microscopy experiments, especially in time-lapse imaging.[2]
Q3: What are the main factors that contribute to the photobleaching of azo-based fluorophores?
Several factors can accelerate the photobleaching of any fluorophore, including azo-based dyes:
-
High Excitation Light Intensity: More intense light increases the rate of photochemical reactions that lead to bleaching.
-
Prolonged Exposure Time: The longer the fluorophore is exposed to excitation light, the more likely it is to photobleach.[2]
-
Presence of Oxygen: Molecular oxygen and reactive oxygen species (ROS) can react with the excited state of the fluorophore, causing irreversible damage.
-
Local Chemical Environment: The pH, viscosity, and presence of certain ions in the mounting medium or cellular environment can influence the photostability of the probe.
Q4: How do antifade reagents work to prevent photobleaching?
Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. Most antifade reagents are reactive oxygen species (ROS) scavengers.[6] By removing these damaging species, they protect the fluorophore from photochemical destruction and prolong its fluorescent lifespan.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence imaging with azo-based fluorophores.
| Problem | Possible Cause | Solution |
| Rapid loss of fluorescent signal | High excitation light intensity | Reduce the laser power or illumination intensity to the minimum level required for a good signal-to-noise ratio. |
| Prolonged exposure time | Decrease the exposure time per image. For time-lapse experiments, increase the interval between acquisitions. | |
| Presence of oxygen | Use a high-quality antifade mounting medium containing ROS scavengers. | |
| Inconsistent fluorescence intensity | Photobleaching of previously imaged areas | Image a fresh field of view for each acquisition. If multiple images from the same area are necessary, create a photobleach curve to correct for signal loss. |
| Antifade reagent quenching | Some antifade agents can reduce the initial fluorescence intensity. Try a different antifade reagent or use a lower concentration. | |
| Low initial fluorescence signal | Low fluorophore concentration | Ensure you are using the optimal concentration of your azo-based probe as determined by titration experiments. |
| Mismatch between excitation/emission filters and fluorophore spectra | Verify that your microscope's filter sets are appropriate for the specific excitation and emission maxima of your azo-based fluorophore. |
Quantitative Data Summary
The photostability of a fluorophore is a critical parameter. While specific quantitative photobleaching data for the emerging class of azo-based fluorophores is not yet widely available in comparative studies, the following table provides information on commonly used antifade agents that can be tested and optimized for your specific azo-based probe.
Table 1: Common Antifade Reagents and Their Properties
| Antifade Reagent | Properties and Considerations |
| p-Phenylenediamine (PPD) | Highly effective, but can be toxic and may reduce the initial fluorescence of some dyes. Can react with cyanine dyes. |
| n-Propyl gallate (NPG) | Widely used and less toxic than PPD. May have anti-apoptotic properties in live-cell imaging. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Less effective than PPD but also less toxic. A common choice for live-cell imaging. |
| Trolox | A vitamin E analog that acts as an antioxidant. Good for live-cell imaging. |
| Commercial Mountants (e.g., VECTASHIELD®, ProLong™ Gold) | Often contain a mixture of antifade agents and are optimized for ease of use and performance with a range of common fluorophores. |
Experimental Protocols
Protocol: Sample Preparation and Imaging to Minimize Photobleaching
This protocol provides a general workflow for preparing and imaging samples stained with azo-based fluorophores to minimize photobleaching.
-
Sample Staining:
-
Follow your standard protocol for cell or tissue staining with your azo-based fluorophore.
-
Perform all incubation and wash steps in the dark to prevent premature photobleaching.
-
-
Mounting:
-
After the final wash step, carefully remove all excess buffer.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip with your stained sample onto the drop, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the medium from drying out.
-
-
Imaging:
-
Minimize Light Exposure:
-
Locate the region of interest using transmitted light or a low-magnification objective with minimal fluorescence excitation.
-
Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.
-
Use the shortest possible exposure time.
-
-
Optimize Acquisition Settings:
-
For confocal microscopy, use an appropriate pinhole size and detector gain. Increasing the gain can sometimes allow for a reduction in excitation power.
-
For time-lapse imaging, use the longest possible interval between image acquisitions that will still capture the biological process of interest.
-
-
Use a Sensitive Detector: A more sensitive camera (e.g., sCMOS or EMCCD) will require less excitation light to produce a good image.
-
Visualizations
Caption: Simplified photobleaching pathway of an azo-based fluorophore.
Caption: A logical workflow for troubleshooting photobleaching issues.
References
Azo-Compound Bioconjugation Technical Support Center
Welcome to the Technical Support Center for Azo-Compound Bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users might encounter during their azo-bioconjugation experiments.
Pre-Reaction & Reagent-Related Issues
Q1: My diazonium salt solution appears to be degrading before the coupling reaction. What causes this and how can I prevent it?
A1: Diazonium salts are notoriously unstable, especially at elevated temperatures. Decomposition leads to a loss of the reactive species, resulting in low to no yield in the subsequent coupling reaction.
-
Primary Cause: The primary reason for degradation is the instability of the diazonium salt at temperatures above 5°C.[1][2] In aqueous solutions, they can decompose, sometimes explosively, to release nitrogen gas.[1]
-
Troubleshooting Steps:
-
Temperature Control: Always prepare diazonium salts in situ (in the reaction vessel) immediately before use. The diazotization reaction (formation of the diazonium salt from an aromatic amine) is exothermic and must be strictly maintained between 0-5°C using an ice bath.[1][2][3]
-
pH Control: Diazotization requires a strongly acidic medium to generate the necessary nitrous acid (HNO₂) from sodium nitrite.[4]
-
Counter-ion Choice: The stability of diazonium salts is also influenced by the counter-ion. While chloride salts are common, they are less stable. Salts like tetrafluoroborates are significantly more stable and can sometimes be isolated, though this is not typical for bioconjugation.[2]
-
Q2: I'm seeing low or no yield in my bioconjugation reaction. What are the likely culprits?
A2: Low yield is a common problem that can originate from several factors, from reagent quality to reaction conditions.
-
Likely Causes & Solutions:
-
Diazonium Salt Decomposition: As mentioned in Q1, this is a primary suspect. Ensure the diazotization is performed correctly at 0-5°C.
-
Incorrect pH for Coupling: The optimal pH for the azo-coupling reaction is critical and depends on the target amino acid. For tyrosine, a mildly alkaline pH of around 9.0 is often optimal to deprotonate the phenolic group, making it more reactive.[5][6]
-
Biomolecule Buffer Interference: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target protein for the diazonium salt, reducing your yield. It is advisable to perform a buffer exchange into a non-nucleophilic buffer (e.g., phosphate or borate buffer) prior to conjugation.
-
Peptide/Protein Aggregation: Hydrophobic peptides or proteins may aggregate under certain reaction conditions, preventing efficient coupling. Consider using chaotropic salts like LiCl or performing the reaction at a different temperature to minimize aggregation.[7][8]
-
Insufficient Reagent Concentration: Low concentrations of either the biomolecule or the diazonium salt can slow down the reaction kinetics. Consider increasing the molar excess of the diazonium salt, but be mindful that this can also increase the risk of off-target modifications.
-
Reaction & Conjugate-Related Issues
Q3: My bioconjugate is losing its color or showing signs of degradation after purification. Why is my azo-linkage unstable?
A3: The azo-linkage, while generally stable, is susceptible to reductive cleavage. This is a significant pitfall, especially for applications in biological systems.
-
Primary Cause: The azo bond (-N=N-) can be reduced to form two separate aromatic amines, which leads to the loss of the conjugate's characteristic color and function.[9]
-
Common Reducing Agents:
-
Biological Reductants: In cellular environments, enzymes like azoreductases, often found in gut microbiota and liver cells, can cleave azo bonds.[9] Reducing agents like glutathione (GSH) present in the cytoplasm can also facilitate this cleavage.[10]
-
Chemical Reductants: Reagents like sodium dithionite are highly effective at cleaving azo bonds and are sometimes used intentionally to release a payload from an azo-linked carrier.[9][11]
-
-
Solutions & Considerations:
-
For in vivo applications, consider the stability of your specific azo-conjugate in the target environment. The electronic properties of the aromatic rings flanking the azo bond can influence its susceptibility to reduction.
-
During purification and storage, avoid buffers or additives with reducing potential.
-
Q4: I'm observing off-target modifications on my protein. I thought azo-coupling was specific to tyrosine?
A4: While azo-coupling is highly preferential for the activated aromatic ring of tyrosine, other electron-rich amino acid side chains can also react, leading to a heterogeneous product.
-
Potential Off-Target Residues:
-
Histidine: The imidazole ring of histidine is also susceptible to electrophilic aromatic substitution by diazonium salts and is a common site of modification.[5][12]
-
Lysine: The primary amine of lysine can react with diazonium salts to form a triazene linkage, especially under alkaline conditions.[5]
-
Tryptophan: The indole ring of tryptophan is another potential, though generally less reactive, site for modification.[13]
-
-
Strategies for Improving Selectivity:
-
pH Optimization: Fine-tuning the reaction pH can help favor modification of one residue over another due to differences in their pKa values. A pH of ~9.0 is generally favored for tyrosine.
-
Proximity-Driven Reactivity: For specific applications like affinity labeling, incorporating the diazonium moiety into a ligand that binds to a specific site on the protein can achieve high site-selectivity due to proximity effects.
-
Purification & Characterization Issues
Q5: I'm having difficulty purifying my azo-bioconjugate from unreacted biomolecule and excess reagents. What methods are recommended?
A5: Purification can be challenging due to the potential for product heterogeneity and aggregation. Standard chromatographic techniques are generally effective.
-
Recommended Purification Techniques:
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger bioconjugate from smaller, unreacted diazonium compounds and byproducts.[5][14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can often separate the desired conjugate from the unmodified protein and off-target modifications based on differences in hydrophobicity.[12][15]
-
Affinity Chromatography: If your biomolecule has an affinity tag (e.g., His-tag), this can be used for initial capture and purification. There are also specialized methods like light-controlled affinity chromatography for proteins tagged with a photosensitive azo-amino acid.[16]
-
Q6: How can I confirm that the conjugation was successful and determine the degree of labeling (DOL)?
A6: A combination of spectroscopic and spectrometric techniques is typically used to characterize the final product.
-
Confirmation of Conjugation:
-
UV-Vis Spectroscopy: A successful conjugation will result in a new absorbance peak in the visible spectrum characteristic of the azo bond. This provides a quick qualitative confirmation.[17]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF MS can be used to determine the mass of the conjugate. An increase in mass corresponding to the addition of the azo-compound confirms the conjugation.[5][12] Tandem MS (MS/MS) can be used after proteolytic digestion to identify the specific amino acid residues that have been modified.[11][12]
-
-
Determining the Degree of Labeling (DOL):
-
UV-Vis Spectroscopy: The DOL (the average number of azo-molecules per biomolecule) can be calculated using the Beer-Lambert law by measuring the absorbance of the protein at 280 nm and the absorbance of the azo dye at its λmax.[18][19] A correction factor is needed to account for the dye's absorbance at 280 nm.[19]
-
Data Presentation: Reaction Condition Parameters
The efficiency of azo-bioconjugation is highly dependent on reaction parameters. The table below summarizes typical conditions.
| Parameter | Diazotization Step | Azo-Coupling Step (on Proteins) |
| Temperature | 0 - 5 °C[1][2][3] | 4 °C to Room Temperature[5] |
| pH | Strongly Acidic (e.g., in HCl)[4] | Mildly Alkaline (pH ~9.0 for Tyrosine)[5][6] |
| Typical Buffer | N/A (in mineral acid) | Borate or Phosphate buffer |
| Reaction Time | 15 - 30 minutes | 15 minutes - 4 hours[5][6] |
| Reactant Ratio | Amine:NaNO₂ ≈ 1:1 to 1:1.1 | Biomolecule:Diazo Salt ≈ 1:1 to 1:20 (molar excess) |
Experimental Protocols
Protocol 1: General Procedure for Azo-Coupling to a Tyrosine-Containing Protein
This protocol provides a generalized methodology for the modification of a protein with a diazonium salt.
Materials:
-
Aromatic amine precursor
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1M
-
Target protein in a non-nucleophilic buffer (e.g., 0.1 M Borate Buffer, pH 9.0)
-
Ice bath
-
Stir plate and stir bar
-
Purification column (e.g., SEC)
Procedure:
-
Protein Preparation:
-
Ensure the target protein is in a suitable non-amine-containing buffer (e.g., 0.1 M borate buffer, pH 9.0). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Cool the protein solution to 4°C.
-
-
In Situ Preparation of the Diazonium Salt (Diazotization):
-
In a separate small tube, dissolve the aromatic amine precursor in 1M HCl.
-
Place the tube in an ice bath and allow it to cool to 0-5°C.
-
Slowly, add a pre-chilled aqueous solution of sodium nitrite (a slight molar excess, e.g., 1.1 equivalents) to the amine solution while stirring.
-
Keep the reaction on ice and stir for 15-20 minutes. The resulting solution contains the active diazonium salt and should be used immediately.
-
-
Azo-Coupling Reaction:
-
While stirring the chilled protein solution (4°C), slowly add the freshly prepared diazonium salt solution. A typical starting point is a 10-fold molar excess of the diazonium salt relative to the protein.
-
Allow the reaction to proceed at 4°C for 1 to 2 hours.[5] The solution will typically develop a yellow-orange color indicating the formation of the azo bond.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a scavenger molecule like a saturated tyrosine solution to consume any unreacted diazonium salt.
-
Purify the protein conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC), eluting with your desired storage buffer (e.g., PBS).[5]
-
-
Characterization:
-
Confirm conjugation by measuring the UV-Vis spectrum of the purified product.
-
Determine the protein concentration and Degree of Labeling (DOL) using the absorbance values at 280 nm and the λmax of the azo dye.
-
Verify the mass of the conjugate using mass spectrometry.
-
Protocol 2: Characterization - Determining Degree of Labeling (DOL) by UV-Vis Spectroscopy
Procedure:
-
Acquire the full UV-Vis absorbance spectrum of the purified azo-bioconjugate solution from ~250 nm to ~600 nm in a quartz cuvette.
-
Record the absorbance at 280 nm (A₂₈₀) and at the λmax of the azo dye (Aₘₐₓ).
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm, using the following formula:[19]
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
CF₂₈₀: Correction factor = (Absorbance of the free dye at 280 nm) / (Absorbance of the free dye at its λmax).
-
-
Calculate the concentration of the bound dye:
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
ε_dye: Molar extinction coefficient of the azo dye at its λmax (in M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration / Protein Concentration
Visualizations
Caption: A typical experimental workflow for azo-compound bioconjugation on proteins.
Caption: A troubleshooting decision tree for common issues in azo bioconjugation.
Caption: Mechanism of electrophilic aromatic substitution for azo-coupling on tyrosine.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivatable reductive cleavage of azobenzene for controlling functional dumbbell oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of azo coupling adducts of benzenediazonium ions with aromatic amino acids in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein modification via mild photochemical isomerization of triazenes to release aryl diazonium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uhplcs.com [uhplcs.com]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
- 17. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 18. Degree of labeling (DOL) step by step [abberior.rocks]
- 19. spectra.arizona.edu [spectra.arizona.edu]
Technical Support Center: Azo-Combretastatin (azoCm) Labeling
Welcome to the technical support center for azo-combretastatin (azoCm) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the specificity and reliability of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments in a question-and-answer format.
Question 1: Why is my fluorescent signal weak or absent after this compound labeling?
A weak or non-existent signal can be due to several factors related to the probe's activity, the experimental conditions, or the imaging setup.
-
Insufficient Photoactivation: The trans isomer of this compound is significantly less potent than the cis isomer.[1] Effective photoisomerization is crucial for its activity. Ensure you are using the correct wavelength and a sufficient dose of light for activation. One study reports using 380 nm light (4.4 mW/cm²) for 1 minute at regular intervals.[2]
-
Probe Degradation: Azo-CA4 can be degraded by glutathione, which is present in cells.[2] This can lead to a reduction in the effective concentration of the probe over time.
-
Low Probe Concentration: The concentration of this compound may be too low for detection. It is advisable to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.
-
Suboptimal Incubation Time: The incubation time with this compound may be insufficient for the probe to accumulate in the target cells or tissues.
-
Incorrect Microscope Settings: Ensure that the excitation and emission settings on your microscope are appropriate for the fluorescent properties of the activated this compound.
-
Photobleaching: Prolonged exposure to excitation light can lead to photobleaching of the fluorescent signal. Use an anti-fade mounting medium and minimize light exposure during imaging.
Question 2: How can I reduce high background fluorescence or non-specific binding?
High background can obscure the specific signal and make data interpretation difficult. Here are some strategies to minimize it:
-
Optimize Blocking: Use a suitable blocking buffer to minimize non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers.[3][4][5][6] The choice of blocking buffer may need to be empirically determined for your specific application.
-
Increase Washing Steps: Thorough washing after incubation with this compound is crucial to remove unbound probe. Increase the number and/or duration of washing steps.
-
Reduce Probe Concentration: A high concentration of this compound can lead to increased non-specific binding. Titrate the probe to find the lowest concentration that still provides a robust specific signal.
-
Check for Autofluorescence: Your cells or tissue may have endogenous fluorescence (autofluorescence). Image an unstained control sample to assess the level of autofluorescence and consider using spectral unmixing if available.
-
Fixation-Induced Fluorescence: Some fixatives, like formaldehyde, can increase autofluorescence.[7] You may need to test different fixation methods to find one that minimizes this effect.
Question 3: I am observing unexpected artifacts in my images. What could be the cause?
Artifacts can arise from various steps in the experimental protocol.
-
Precipitation of the Probe: this compound, like many small molecules, can precipitate if not properly dissolved or if the solvent is incompatible with the cell culture medium. Ensure the probe is fully dissolved before adding it to your samples.
-
Fixation Artifacts: The choice of fixative and the fixation time can significantly impact cell morphology and the localization of the fluorescent signal. Over-fixation or the use of an inappropriate fixative can cause artifacts.[7]
-
Sample Preparation Issues: Problems during sample preparation, such as cells drying out, the presence of air bubbles under the coverslip, or crushing of the sample, can all lead to imaging artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as an anti-cancer agent?
Azo-combretastatin (this compound) is an analog of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[1][2] this compound binds to the colchicine-binding site on β-tubulin, which leads to the depolymerization of microtubules.[8][9][10] This disrupts the cytoskeleton of endothelial cells, causing a rapid shutdown of blood flow within tumors, leading to necrosis.[11][12][13][14] This classifies this compound as a vascular disrupting agent (VDA).[11][15][16]
Q2: How does this compound function as a hypoxia probe?
The azo group (-N=N-) in this compound can be reduced by azoreductases, which are enzymes that are highly expressed under hypoxic conditions.[17][18][19][20] This reduction cleaves the azo bond, leading to a change in the molecule's fluorescence properties, often resulting in a "turn-on" fluorescent signal.[21][22][23] This allows for the visualization of hypoxic regions in tissues.
Q3: What is the importance of the cis and trans isomers of this compound?
This compound is a photoswitchable molecule. The trans isomer is thermodynamically more stable but significantly less biologically active.[2] Upon irradiation with light of a specific wavelength (e.g., 380 nm), it converts to the cis isomer, which is the biologically active form that binds to tubulin.[1][2] The cis isomer can be over 200 times more potent than the trans isomer.[24]
Q4: Can I use this compound in live-cell imaging?
Yes, this compound is suitable for live-cell imaging, which allows for the real-time monitoring of its effects on cells or its activation in response to hypoxia. When performing live-cell imaging, it is important to use an imaging medium that supports cell health and to minimize phototoxicity by using the lowest possible excitation light intensity and exposure time.
Quantitative Data
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Potency of Azo-Combretastatin A-4 (Azo-CA4)
| Parameter | Cell Line / System | Condition | Value | Reference |
| EC50 | HUVEC | With light activation | mid-nM range | [2] |
| EC50 | MDA-MB-231 | With light activation | mid-nM range | [2] |
| IC50 | Tubulin Polymerization | With light activation | 5.1 µM | [2] |
| IC50 | Various Cancer Cell Lines | cis-azo-CA-4 | 0.2-10 µM | [24] |
| IC50 | Various Cancer Cell Lines | trans-azo-CA-4 | 50-110 µM | [24] |
Table 2: Recommended Starting Points for Protocol Optimization
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 20 µM | Optimal concentration is cell-type dependent and should be determined by titration. |
| Photoactivation | 380 nm light, 1 min | The frequency of light exposure may need to be optimized based on the experimental duration.[2] |
| Fixation | 4% Paraformaldehyde (PFA) in PBS for 15-20 min | The effect of fixation on fluorescence should be evaluated.[25][26][27] |
| Blocking Buffer | 1-5% BSA or commercial protein-free buffer | The optimal blocking buffer can vary depending on the sample and should be tested.[3][5][28] |
| Washing Buffer | PBS or TBS with 0.05-0.1% Tween 20 | Ensure thorough washing to reduce background. |
Experimental Protocols
Detailed Protocol for this compound Labeling of Cultured Cells
This protocol provides a starting point for labeling cultured cells with this compound. Optimization may be required for different cell lines and experimental goals.
Materials:
-
Azo-combretastatin (this compound)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.1% Tween 20)
-
Mounting medium with antifade
-
Light source for photoactivation (e.g., 380 nm LED)
Procedure:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.
-
This compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (start with a range of 1-10 µM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate for the desired period (e.g., 1-4 hours) in a cell culture incubator.
-
-
Photoactivation (if required for VDA activity):
-
Expose the cells to 380 nm light for 1 minute.
-
For longer experiments, this step can be repeated at regular intervals (e.g., every hour).
-
-
Washing:
-
Remove the this compound-containing medium.
-
Wash the cells three times with warm PBS for 5 minutes each.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (optional, for intracellular targets):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with the appropriate filter sets for this compound.
-
Visualizations
Caption: this compound as a Vascular Disrupting Agent (VDA).
Caption: this compound as a Hypoxia-activated Fluorescent Probe.
References
- 1. Synthesis, Characterization, and Bioactivity of the Photoisomerizable Tubulin Polymerization Inhibitor azo-Combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the different types of blocking buffers? | AAT Bioquest [aatbio.com]
- 4. Comparison of different blocking agents and nitrocelluloses in the solid phase detection of proteins by labelled antisera and protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. Formalin fixation and paraffin embedding interfere with the preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two-photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vascular disrupting agents (VDA) in oncology: advancing towards new therapeutic paradigms in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vascular-targeting agent - Wikipedia [en.wikipedia.org]
- 17. Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off-on Probes for Hypoxia Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Azoreductase-Responsive Nanoprobe for Hypoxia-Induced Mitophagy Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Designing a Hypoxia-Activated Sensing Platform Using an Azo Group-Triggered Reaction with the Formation of Silicon Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of azo-based fluorescent probes to detect different levels of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A turn-on fluorescent probe for tumor hypoxia imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Effect of fixation procedures on the fluorescence lifetimes of Aequorea victoria derived fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. licorbio.com [licorbio.com]
Technical Support Center: AzoCm Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AzoCm. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges observed during the purification of this compound?
A1: The most frequently reported challenges during this compound purification are its low aqueous solubility and a high tendency for aggregation. These properties can lead to low yield, poor purity, and inconsistent results in downstream applications.
Q2: My this compound powder will not dissolve in my aqueous buffer. What should I do?
A2: Direct dissolution of this compound in aqueous solutions is often unsuccessful due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final desired concentration in your aqueous experimental medium.[1]
Q3: Which organic solvent is recommended for preparing an this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity for poorly soluble compounds.[1]
Q4: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. How can this be prevented?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds like this compound.[1] This occurs because the compound is not soluble in the final aqueous environment, even with a small amount of DMSO present. Several strategies can mitigate this problem:
-
Decrease the final concentration: Lowering the final working concentration of this compound may keep it below its solubility limit in the aqueous buffer.[1]
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., 0.1% to 0.5%) might be necessary to maintain this compound's solubility. It is critical to run a vehicle control experiment to ensure the DMSO concentration used does not impact your experimental results.[1]
-
Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous medium. This gradual change in solvent composition can help prevent immediate precipitation.[1]
-
Gentle warming and mixing: After dilution, warming the solution to 37°C with gentle agitation may help to keep this compound in solution.[1]
Q5: I observe multiple peaks during chromatographic analysis of my purified this compound. What could be the cause?
A5: The presence of multiple peaks after purification can indicate several issues:
-
Aggregation: this compound has a tendency to form aggregates, which can appear as separate peaks in size-exclusion chromatography or have different retention times in reverse-phase chromatography.
-
Degradation: The compound may be unstable under the purification conditions (e.g., pH, temperature), leading to the formation of degradation products.
-
Isomerization: The synthesis of this compound may result in the formation of isomers that are not fully separated by the initial purification method.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound purification.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Precipitation during dilution: this compound is precipitating out of solution when transferred from a high-concentration organic stock to an aqueous buffer. | - Lower the final concentration of this compound.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final buffer, ensuring it is compatible with downstream applications.- Perform serial dilutions instead of a single large dilution. |
| Aggregation: The compound is forming insoluble aggregates that are lost during filtration or centrifugation steps. | - Modify buffer conditions: Adjust pH, ionic strength, or include additives that are known to reduce aggregation.- Work at a lower concentration to disfavor the aggregation process. | |
| Adsorption to surfaces: this compound may be adsorbing to plasticware or chromatography media. | - Use low-retention microcentrifuge tubes and pipette tips.- Passivate glassware before use.- Include a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffers, if compatible with your experiment. | |
| Multiple Peaks in Chromatography | Presence of Aggregates: Different aggregation states of this compound can resolve into multiple peaks. | - Analyze the sample using a different chromatography method (e.g., size-exclusion chromatography) to confirm the presence of aggregates.- Optimize the mobile phase to include organic modifiers or additives that disrupt aggregates. |
| Compound Degradation: this compound may be sensitive to the pH or temperature of the purification buffers. | - Perform purification steps at a lower temperature (e.g., 4°C).- Adjust the pH of the buffers to a range where this compound is more stable. | |
| Incomplete Separation from Impurities: The chosen chromatography method may not be providing sufficient resolution. | - Optimize the chromatography method: Adjust the gradient, flow rate, or change the stationary phase.- Consider a multi-step purification strategy involving different chromatography techniques (e.g., reverse-phase followed by size-exclusion). | |
| Inconsistent Purity Between Batches | Variability in Starting Material: The crude this compound may have different impurity profiles between synthesis batches. | - Thoroughly characterize the crude material before purification to understand the impurity load.- Standardize the synthesis and work-up procedures to ensure batch-to-batch consistency. |
| Inconsistent Purification Protocol: Minor variations in the purification procedure can lead to different outcomes. | - Prepare and follow a detailed, standardized written protocol for the purification process.- Ensure all buffers and solutions are prepared consistently. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 20 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile, low-retention microcentrifuge tube, add the appropriate volume of sterile DMSO to achieve a 20 mM concentration.
-
Vortex the tube thoroughly for 1-2 minutes until the this compound powder is completely dissolved.
-
If dissolution is difficult, gentle warming in a 37°C water bath can be applied.[1] For very stubborn dissolution, a short period in an ultrasonic bath may be used.
-
Store the DMSO stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Reverse-Phase HPLC for this compound Purity Analysis
This protocol provides a general method for analyzing the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound sample dissolved in a suitable solvent (e.g., 50:50 Water:Acetonitrile)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Column Temperature | 30°C |
| Gradient | 5% to 95% B over 20 minutes |
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Prepare the this compound sample for injection by dissolving it in a suitable solvent and filtering through a 0.22 µm syringe filter.
-
Inject the sample onto the column and run the gradient method.
-
Analyze the resulting chromatogram to determine the purity of this compound, which should appear as a single major peak.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for addressing low purity issues with this compound.
References
dealing with non-specific binding of azoCm probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using azoCm probes, with a particular focus on mitigating non-specific binding.
Troubleshooting Guide
Non-specific binding of this compound probes can lead to high background fluorescence, low signal-to-noise ratio, and inaccurate data. This guide provides a systematic approach to identifying and resolving these issues.
Problem: High Background Fluorescence or Non-Specific Staining
High background fluorescence can obscure the specific signal from your this compound probe. The following steps will help you diagnose and troubleshoot this common problem.
Initial Assessment
-
Run Controls: Always include the following controls in your experiment:
-
Unstained Control: Cells or tissue that have not been treated with the this compound probe. This helps determine the level of endogenous autofluorescence.
-
Vehicle Control: Cells or tissue treated with the vehicle (e.g., DMSO) used to dissolve the this compound probe. This checks for any non-specific effects of the vehicle.
-
Negative Control (if applicable): Cells or tissue known not to express the target of interest. This helps differentiate between non-specific binding and off-target binding.
-
-
Examine the Staining Pattern:
-
Is the background signal diffuse and widespread, or is it punctate and localized to specific subcellular compartments?
-
Is the non-specific staining observed in all experimental conditions or only under specific treatments?
-
Troubleshooting Workflow
impact of pH on azoCm fluorescence and stability
Welcome to the technical support center for azoCm. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions regarding the impact of pH on its fluorescence and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pH an important parameter to consider?
A1: this compound is a photoswitchable fluorescent molecule, which is comprised of an azobenzene moiety linked to a coumarin fluorophore. The azobenzene component allows for the reversible isomerization between its trans and cis forms using light, which in turn can modulate the fluorescence of the coumarin. The pH of the experimental environment is a critical parameter as it can significantly influence both the fluorescence properties and the chemical stability of the molecule. For instance, some coumarin derivatives exhibit changes in their fluorescence emission color and intensity as the pH of the solution changes.[1]
Q2: How does a change in pH affect the fluorescence of this compound?
A2: The coumarin moiety in this compound is primarily responsible for its fluorescence. The fluorescence of many coumarin derivatives is pH-sensitive. Generally, a shift in pH can lead to changes in the electronic structure of the fluorophore, affecting its absorption and emission properties. For some coumarin derivatives, a change from acidic to alkaline conditions can cause a noticeable color change in the emitted fluorescence, for example, from blue to yellow-green.[1] This is often accompanied by a shift in the maximum emission wavelength.
Q3: My this compound fluorescence is unexpectedly low. What could be the cause?
A3: Low fluorescence intensity can be attributed to several factors related to pH. One possibility is that the pH of your buffer is in a range that quenches the fluorescence of the coumarin fluorophore. Additionally, the isomerization state of the azobenzene moiety, which can be influenced by light, affects the fluorescence of the coumarin. The trans isomer of azobenzene can sometimes quench the coumarin fluorescence more effectively than the cis isomer. Ensure your experimental setup is shielded from ambient light if you need to maintain a specific isomeric state. It is also crucial to verify the concentration and integrity of your this compound stock solution.
Q4: I am observing a gradual decrease in fluorescence intensity over time, even with stable pH. What is happening?
A4: A gradual decrease in fluorescence intensity is often due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light. The rate of photobleaching can be influenced by the pH of the medium. To mitigate this, you can reduce the intensity and duration of the excitation light, use an anti-fade reagent in your buffer, and ensure your sample is deoxygenated, as dissolved oxygen can accelerate photobleaching.
Q5: How does pH affect the stability of the this compound molecule itself?
A5: The chemical stability of both azobenzene and coumarin derivatives can be pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to the degradation of the molecule. For instance, sonochemical bleaching of some azo dyes has been observed to accelerate with increased acidity.[2] It is recommended to work within a pH range that is known to be optimal for the stability of both the azobenzene and coumarin components of this compound. For many biological applications, a pH range of 5 to 9 is generally considered safe.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible fluorescence readings.
| Possible Cause | Troubleshooting Steps |
| Fluctuating pH | 1. Verify the pH of your buffer solution before and after the experiment using a calibrated pH meter. 2. Ensure the buffer has sufficient buffering capacity for the experimental conditions. 3. If working with live cells, be aware that cellular processes can alter the local pH. |
| Isomerization State | 1. Control the light environment of your experiment. Use specific wavelengths to enrich the desired isomer (trans or cis). 2. If the thermal relaxation of the cis to trans isomer is a factor, control the temperature of your experiment. |
| Sample Degradation | 1. Prepare fresh solutions of this compound for each experiment. 2. Store stock solutions in the dark at the recommended temperature. 3. Check for signs of degradation, such as a change in the color or absorption spectrum of the solution. |
Problem: Unexpected shift in fluorescence emission wavelength.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | 1. Confirm the pH of your sample. As indicated in the data below, the emission wavelength of the coumarin moiety can be highly sensitive to pH. 2. Review the literature for the expected emission profile of your specific this compound variant at the experimental pH. |
| Solvent Effects | 1. Be aware that the polarity of the solvent can also influence the fluorescence spectrum (solvatochromism). 2. Ensure you are using the same solvent for all comparative experiments. |
Quantitative Data
The following tables summarize the pH-dependent fluorescence properties of a representative coumarin derivative, which is a key component of this compound. This data is provided to illustrate the expected trends. The exact values for a specific this compound conjugate may vary.
Table 1: pH-Dependent Fluorescence Emission of a Representative Coumarin Derivative
| pH | Maximum Emission Wavelength (nm) | Observed Fluorescence Color |
| < 7 | ~441 | Blue |
| > 7 | ~538 | Yellow-Green |
Data extrapolated from studies on pH-sensitive coumarin derivatives.[1]
Table 2: Fluorescence Quantum Yield of a Highly Fluorescent Coumarin Derivative
| Compound | Solvent | Quantum Yield (Φ) |
| Coumarin Derivative 4e | DMSO | 0.83 |
This value is for a specific p-methyl substituted coumarin derivative and serves as an example of a high quantum yield for this class of fluorophores.[1] The quantum yield of this compound will also be influenced by the attached azobenzene and the pH.
Experimental Protocols
Protocol 1: Measurement of pH-Dependent Fluorescence Spectra
Objective: To determine the fluorescence emission spectra of this compound at different pH values.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
A series of buffers with a range of pH values (e.g., citrate, phosphate, borate buffers)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of diluted this compound solutions in the different pH buffers. The final concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).
-
For each sample, measure the absorbance spectrum to determine the optimal excitation wavelength (λex).
-
Set the fluorometer to the determined λex and record the fluorescence emission spectrum over a relevant wavelength range.
-
Plot the fluorescence intensity versus emission wavelength for each pH value.
-
From the plots, determine the maximum emission wavelength (λem) at each pH.
Protocol 2: Assessment of this compound Stability at Different pH
Objective: To evaluate the chemical stability of this compound over time at various pH levels.
Materials:
-
This compound stock solution
-
Buffers of different pH
-
UV-Vis spectrophotometer or HPLC system
-
Incubator or water bath to maintain a constant temperature
Procedure:
-
Prepare solutions of this compound in buffers of different pH.
-
Immediately after preparation (t=0), measure the absorbance spectrum or obtain an HPLC chromatogram of an aliquot from each solution.
-
Incubate the remaining solutions at a controlled temperature, protected from light.
-
At regular time intervals (e.g., 1, 6, 12, 24 hours), take aliquots from each solution and repeat the absorbance or HPLC measurement.
-
Analyze the data for changes in the absorbance at the maximum absorption wavelength or for the appearance of new peaks in the chromatogram, which would indicate degradation.
-
Plot the percentage of remaining this compound as a function of time for each pH to determine the degradation rate.
Visualizations
References
optimizing laser and filter settings for azoCm imaging
Welcome to the Technical Support Center for azoCm Imaging. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and optimize their laser and filter settings for experiments involving the photoswitchable compound this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during this compound imaging experiments.
Issue: No or Weak Signal
A lack of signal is a common issue that can stem from the sample preparation, the imaging hardware, or the photoswitch itself.
Initial Checks:
-
Probe Viability: Confirm that the this compound probe is functional and has been stored correctly.
-
Cell Health: Verify that the cells are healthy and viable. Compromised cell health can lead to reduced or no signal.[1][2]
-
Hardware Function: Ensure the laser is on, the shutter is open, and the camera is properly connected and configured.
Troubleshooting Steps:
-
Verify Biological Setup:
-
Expression/Labeling: Ensure that your target has been properly labeled with this compound.
-
Concentration: The concentration of the probe may be too low. Consider performing a titration to find the optimal concentration.[3]
-
-
Review Imaging Protocol & Settings:
-
Filter Selection: Confirm you are using the correct filter set for the specific state of this compound you are trying to image. The filters must match the spectral properties of the fluorophore.[1][3]
-
Laser Wavelength and Power: Ensure the excitation wavelength is appropriate for the desired isomer (see table below). Start with a low laser power and gradually increase it to avoid photobleaching.[4]
-
Camera Settings: Optimize camera settings such as exposure time and gain. Longer exposure times can increase signal but also background and phototoxicity.[1][4]
-
-
System Check:
Issue: High Background Fluorescence
Excessive background can obscure your signal and reduce image contrast.
Possible Causes & Solutions:
-
Media Components: Standard cell culture medium often contains components like phenol red that are fluorescent.
-
Solution: Switch to a phenol red-free imaging medium for the duration of the experiment.[2]
-
-
Excess Probe: Unbound this compound in the solution will contribute to background fluorescence.
-
Solution: Ensure adequate washing steps after labeling to remove any unbound probe.
-
-
Autofluorescence: Cells naturally fluoresce, especially when excited with UV or blue light.
-
Solution: Image an unlabeled control sample to establish a baseline for autofluorescence. If possible, select imaging channels that minimize this effect.
-
-
External Light: Ambient room light can leak into the microscope's optical path.
-
Solution: Turn off room lights during image acquisition.[2]
-
Issue: Significant Phototoxicity or Photobleaching
Phototoxicity is cellular damage caused by excessive light exposure, while photobleaching is the irreversible loss of fluorescence.[5] Both are significant challenges in live-cell imaging.[4][5]
Possible Causes & Solutions:
-
High Laser Power: Using a laser intensity that is higher than necessary is a primary cause of phototoxicity.[5]
-
Solution: Use the lowest possible laser power that still provides an acceptable signal-to-noise ratio.[2]
-
-
Prolonged Exposure: Long or repeated exposures accumulate light-induced damage.[5]
-
Solution: Reduce the camera exposure time or the frequency of image acquisition. Use highly sensitive detectors (e.g., back-illuminated sensors) that can capture faint signals with shorter exposures.[5]
-
-
High-Energy Light: Shorter wavelength light (e.g., UV, 405 nm) is more energetic and can cause more damage.[4][6]
-
Solution: While this compound requires UV/violet light for trans-to-cis switching, minimize this exposure to only what is necessary to induce the conformational change.
-
Frequently Asked Questions (FAQs)
Q1: What are the key wavelengths for exciting and switching this compound?
The photophysical properties of this compound are centered around its two isomers, trans and cis. The thermally stable trans-isomer can be switched to the cis-isomer using UV or violet light, and the cis-isomer can be reverted back using blue light.[7]
| Parameter | Wavelength (approx.) | Isomer State / Action | Notes |
| Primary Absorption (π→π) | ~330 nm | trans-azoCm | Strong absorption band, useful for characterization.[7] |
| Secondary Absorption (n→π) | ~420 nm | trans-azoCm | Minor absorption band.[7] |
| trans → cis Isomerization | ~365 nm | Photoswitching | Irradiation with light around this wavelength converts the molecule to the cis state.[7][8] |
| cis → trans Isomerization | ~420 nm | Photoswitching | Irradiation with blue light can switch the molecule back to the trans state.[7] Other azobenzene derivatives may use slightly different wavelengths, such as 455 nm.[8] |
Q2: How do I select the right filter set for my experiment?
A complete filter set, or filter cube, consists of three main components: an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter.[9]
-
Excitation Filter: This filter should only pass the wavelengths of light from your laser that are needed to excite your probe. For switching this compound to its cis state, you would use a filter that passes ~365 nm light.
-
Dichroic Mirror: This component reflects the excitation light towards the sample but allows the longer-wavelength emission light from the sample to pass through to the detector. Its cut-off wavelength should be between the excitation and emission peaks.
-
Emission Filter: This filter is placed in front of the detector and blocks all light except for the specific emission wavelengths of your probe, cleaning up the signal and reducing background.
When selecting filters, it is crucial to match their specifications to the excitation and emission spectra of the fluorophore you are imaging.[10]
Q3: Can I perform a photoswitching experiment with a standard fluorescence microscope?
Yes, provided the microscope is equipped with:
-
Appropriate Light Sources: You will need at least two different light sources (lasers or filtered lamps) with wavelengths capable of inducing both the forward (trans to cis, e.g., ~365 nm) and reverse (cis to trans, e.g., ~420 nm) isomerization.
-
Correct Filter Sets: You need filter sets that are optimized for the specific wavelengths you are using for both switching and imaging.
-
A Sensitive Camera: A camera capable of detecting the resulting changes in fluorescence is essential.
Standard Experimental Protocol: this compound Photoswitching in Live Cells
This protocol provides a general workflow for observing a biological process modulated by the photoswitching of this compound.
1. Cell Preparation & Labeling
-
Culture cells on imaging-grade glass-bottom dishes or coverslips. Ensure cells are healthy and at an appropriate confluency.
-
Label the cells with the this compound probe according to the specific probe's protocol. This may involve incubation for a set period.
-
Gently wash the cells 2-3 times with pre-warmed, phenol red-free imaging medium to remove any unbound probe.
-
Add fresh imaging medium to the cells and place them on the microscope stage within an environmental chamber set to physiological conditions (e.g., 37°C, 5% CO₂).
2. Imaging & Photoswitching Procedure
-
Step A (Initial State - trans): Begin with the this compound in its thermally stable trans state. If imaging the fluorescence of this state, use the appropriate laser and filter set. Acquire a baseline image.
-
Step B (Induce cis State): Irradiate the region of interest with ~365 nm light. The duration and intensity of this light should be minimized to prevent phototoxicity while still achieving efficient isomerization.
-
Step C (Image Effect of cis State): After switching, acquire images to observe the biological effect of the conformational change.
-
Step D (Revert to trans State): To demonstrate reversibility, irradiate the sample with ~420 nm light to switch the this compound back to the trans state.
-
Step E (Image Effect of trans State): Acquire a final set of images to confirm the reversal of the biological effect.
References
- 1. spectralinvivo.com [spectralinvivo.com]
- 2. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. benchchem.com [benchchem.com]
- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 5. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. azooptics.com [azooptics.com]
- 10. optolongfilter.com [optolongfilter.com]
Validation & Comparative
A Comparative Guide to Fluorescent Azides for Live-Cell Imaging: AzoCm and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track biomolecules within living cells is paramount for understanding complex biological processes and for the development of new therapeutics. The advent of bioorthogonal chemistry, particularly the azide-alkyne cycloaddition, has provided a powerful toolkit for labeling and imaging non-genetically encoded molecules like glycans, lipids, and newly synthesized proteins. At the heart of this methodology are fluorescent azides, small molecules that "click" onto their alkyne-tagged targets, illuminating them for microscopic observation.
This guide provides an objective comparison of "azoCm," a representative coumarin-based fluorescent azide, with other commonly used fluorescent azides for live-cell imaging. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application.
Performance Comparison of Fluorescent Azides
The choice of a fluorescent azide is critical and depends on the specific experimental requirements, including the brightness of the signal, the duration of the imaging experiment, and the sensitivity of the cells to phototoxicity. Key performance indicators include the quantum yield (a measure of fluorescence efficiency), the molar extinction coefficient (a measure of light absorption), photostability, and cell permeability. Below is a summary of these parameters for this compound (represented by a generic coumarin azide) and other popular fluorescent azides.
| Fluorescent Azide | Fluorophore Class | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound (Coumarin-type) | Coumarin | ~437 | ~477 | ~40,000 | ~0.63 | Blue-emitting, good for multiplexing with green and red probes. |
| TAMRA-Azide | Rhodamine | ~546 | ~570 | ~90,000 | ~0.40 | Bright and photostable, suitable for longer imaging experiments.[1] |
| AF488-Azide | Alexa Fluor | ~499 | ~520 | ~73,000 | ~0.92 | Exceptionally bright and photostable green fluorophore.[2] |
| Sulfo-Cy3-Azide | Cyanine | ~550 | ~570 | ~150,000 | ~0.15 | Very high extinction coefficient, good for detecting low-abundance targets. |
| AF594-Azide | Alexa Fluor | ~586 | ~613 | ~73,000 | High | Red-emitting, high quantum yield and photostability.[3] |
Experimental Protocols
Successful live-cell imaging with fluorescent azides relies on carefully optimized protocols. The two main bioorthogonal reactions used are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC is faster, the copper catalyst can be toxic to cells, making SPAAC the preferred method for many live-cell applications.[4]
General Workflow for Live-Cell Labeling
The overall process involves two main stages: metabolic labeling of the target biomolecule with an alkyne or azide, followed by the bioorthogonal reaction with the corresponding fluorescent probe.
Protocol 1: Live-Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for live-cell imaging as it avoids the use of a toxic copper catalyst.[4][5] It is suitable for labeling cells that have been metabolically tagged with an azide-containing precursor, followed by reaction with a cyclooctyne-bearing fluorescent probe (or vice-versa).
Materials:
-
Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish).
-
Metabolic precursor (e.g., L-Azidohomoalanine (AHA) for proteins, or an azido-sugar for glycans).
-
Fluorescent azide (e.g., this compound).
-
Live-cell imaging medium (e.g., phenol red-free DMEM).
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C.
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the metabolic precursor. The concentration and incubation time will vary depending on the cell type and the precursor (typically 12-24 hours).[6]
-
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.
-
-
Fluorescent Labeling:
-
Prepare a solution of the fluorescent azide in a live-cell imaging medium. The optimal concentration should be determined empirically but is typically in the range of 1-20 µM.[6]
-
Incubate the cells with the fluorescent azide solution for 30-60 minutes at 37°C, protected from light.
-
-
Final Washes and Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound fluorescent azide.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Live-Cell Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol can be used when rapid labeling is required and potential cytotoxicity from the copper catalyst is minimized. The use of a copper-chelating ligand like THPTA is crucial to reduce toxicity.[7]
Materials:
-
Live cells cultured in an imaging dish.
-
Metabolic precursor (e.g., an alkyne-containing amino acid or sugar).
-
Fluorescent azide (e.g., this compound).
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Live-cell imaging medium.
-
PBS, pre-warmed to 37°C.
Procedure:
-
Metabolic Labeling:
-
Follow the same procedure as in Protocol 1, using an alkyne-containing metabolic precursor.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS.
-
-
Preparation of Click Reaction Cocktail (prepare immediately before use):
-
In a sterile tube, prepare the following mixture in live-cell imaging medium:
-
Fluorescent azide (final concentration 1-10 µM).
-
CuSO₄ (final concentration 50-100 µM).
-
THPTA (final concentration 250-500 µM).
-
Sodium ascorbate (freshly prepared, final concentration 1-2.5 mM).[7]
-
-
-
Fluorescent Labeling:
-
Add the click reaction cocktail to the cells and incubate for 5-15 minutes at 37°C, protected from light. Keep the incubation time as short as possible to minimize copper-induced toxicity.
-
-
Final Washes and Imaging:
-
Quickly remove the reaction cocktail and wash the cells three to five times with pre-warmed PBS.
-
Add fresh live-cell imaging medium and image the cells immediately.
-
Conclusion
The selection of a fluorescent azide for live-cell imaging is a critical decision that impacts the quality and reliability of experimental data. While "this compound" and other coumarin-based azides offer excellent performance in the blue spectral region, a wide array of alternative fluorescent azides with varying photophysical properties are available to suit diverse research needs. By carefully considering the quantitative data and optimizing the experimental protocols provided in this guide, researchers can effectively harness the power of bioorthogonal chemistry to illuminate the intricate workings of living cells.
References
- 1. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Molecular Brightness: AzoCm vs. Fluorescein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence brightness of the photoswitchable compound AzoCm and the widely-used fluorophore, fluorescein. The comparison is supported by published photophysical data and established experimental protocols for quantifying molecular brightness.
Introduction to the Compounds
Fluorescein is a xanthene dye renowned for its high fluorescence quantum yield and photostability, making it a benchmark fluorophore in microscopy and bio-imaging for decades. Its fluorescence is characterized by intense green emission and is highly dependent on pH.[1][2]
This compound (Azobenzene-carboxymethylene) is a derivative of azobenzene, a molecule class primarily utilized as photoswitches. Azobenzene-based compounds can be reversibly isomerized between their trans and cis forms using light of specific wavelengths.[3][4] This property allows for the dynamic, light-based control of biological systems. While they absorb light strongly, azobenzenes are typically characterized by a very low or non-existent fluorescence quantum yield, as their excited state energy is efficiently dissipated through photoisomerization rather than fluorescence emission.[5]
The Principle of Molecular Brightness
The intrinsic brightness of a fluorescent molecule is a critical parameter for imaging applications. It is defined as the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ) .
-
Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a specific wavelength. Higher values indicate more efficient light absorption. It is expressed in units of M⁻¹cm⁻¹.
-
Fluorescence Quantum Yield (Φ): The ratio of photons emitted as fluorescence to the number of photons absorbed. This value, ranging from 0 to 1, represents the efficiency of the fluorescence process.
Brightness = ε × Φ
A higher product indicates a brighter fluorophore, which can produce a stronger signal and improve the signal-to-noise ratio in imaging experiments.
Quantitative Comparison of Photophysical Properties
The table below summarizes the key photophysical parameters for fluorescein and the trans isomer of a representative azobenzene compound, as specific fluorescence data for this compound is not available, and azobenzene derivatives are known to be essentially non-fluorescent.
| Photophysical Property | Fluorescein | This compound / Azobenzene | Source(s) |
| Max. Absorption Wavelength (λ_abs) | ~494 nm (in water) | ~330 nm (trans form) | [1][3] |
| Max. Emission Wavelength (λ_em) | ~515 nm (in water) | Not applicable | [5] |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,300 M⁻¹cm⁻¹ | ~22,387 M⁻¹cm⁻¹ (for azobenzene) | [5][6][7] |
| Fluorescence Quantum Yield (Φ) | 0.79 - 0.97 | Typically negligible (~0) | [5][6][8][9] |
| Calculated Brightness (ε × Φ) | ~63,200 - 89,531 | ~0 | - |
Analysis: The data clearly demonstrates that fluorescein is an exceptionally bright fluorophore . Its high molar extinction coefficient and near-perfect quantum yield result in a very high brightness value.
Conversely, This compound, as an azobenzene derivative, is not a fluorescent molecule . While it absorbs UV light effectively, its energy is channeled into cistrans isomerization. The quantum yield of fluorescence is negligible, making its molecular brightness effectively zero for imaging purposes.[5] Therefore, a direct comparison of brightness for fluorescence-based applications is not practical, as this compound is designed for photoswitching, not emission.
Experimental Workflow for Brightness Determination
The following diagram illustrates the standard experimental workflow for determining and comparing the molecular brightness of two compounds.
Caption: Workflow for comparing molecular brightness.
Experimental Protocols
Protocol for Measuring Molar Extinction Coefficient (ε)
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 0.1 M NaOH for fluorescein, an appropriate buffer for this compound) at a high, accurately known concentration.
-
Serial Dilution: Create a series of at least five dilutions from the stock solution. The final concentrations should yield absorbance values between 0.1 and 1.0 for optimal accuracy.
-
Spectrophotometry: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. Use the solvent as a blank.
-
Data Analysis: Plot absorbance versus concentration (in M). According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit is the molar extinction coefficient (ε) when the path length (c) is 1 cm.
Protocol for Measuring Relative Fluorescence Quantum Yield (Φ)
This protocol uses a well-characterized fluorescent standard (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).
-
Solution Preparation: Prepare solutions of both the sample (unknown) and the standard in the same solvent. Adjust concentrations so that their absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.[6]
-
Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for both the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Quantum Yield Calculation: Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
std refers to the standard and sample refers to the unknown.
-
Conclusion
The comparison between this compound and fluorescein highlights their distinct molecular functions. Fluorescein is a superior choice for applications requiring bright, stable fluorescence signals. Its photophysical properties are optimized for high-efficiency light emission. This compound is a non-fluorescent photoswitch, designed for applications where light is used to control molecular conformation and function, not for imaging via emission. For researchers in drug development, this distinction is critical: fluorescein is a tool for visualization, while this compound is a tool for dynamic control.
References
- 1. Fluorescein - Wikipedia [en.wikipedia.org]
- 2. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. omlc.org [omlc.org]
- 6. omlc.org [omlc.org]
- 7. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]
- 8. Fluorescein [omlc.org]
- 9. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
A Comparative Guide to Azo-Coupling Based Labeling for Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and robust quantification of proteins is critical for unraveling complex biological processes and identifying potential therapeutic targets. Chemical labeling coupled with mass spectrometry has become a cornerstone of quantitative proteomics. This guide provides a comprehensive validation and comparison of a chemoproteomic approach utilizing azo-coupling for the labeling of tyrosine residues, with a comparative analysis against other established quantitative proteomics techniques.
Azo-Coupling for Tyrosine Labeling: An Overview
A novel chemoproteomic strategy employs an azo-coupling reaction to selectively label tyrosine residues on proteins.[1][2][3] This method utilizes aryl diazonium salts that react with the electron-rich phenol side chain of tyrosine via electrophilic aromatic substitution.[1][4] The aryl diazonium probe is typically equipped with a bioorthogonal handle, such as an alkyne group, which allows for the subsequent attachment of a reporter tag (e.g., biotin for enrichment or a fluorescent probe) through a highly specific "click chemistry" reaction like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3] This two-step labeling strategy enables the specific enrichment and identification of tyrosine-containing peptides by mass spectrometry.
A key advantage of this technique is its ability to profile the reactivity of tyrosine residues within the proteome, providing insights into their functional state.[1][2][3] The azo-coupling reaction itself is cleavable by sodium dithionite, which can facilitate the release of enriched peptides for mass spectrometry analysis.[1]
Performance Comparison with Alternative Labeling Strategies
The selection of a quantitative proteomics strategy is contingent on the specific experimental goals, sample type, and available instrumentation. Below is a comparative analysis of azo-coupling based tyrosine labeling with other widely used methods.
| Feature | Azo-Coupling (Tyrosine-specific) | Isobaric Tagging (TMT, iTRAQ) | Metabolic Labeling (SILAC) | Label-Free Quantification (LFQ) |
| Specificity | Targets tyrosine residues.[1] | Primarily targets primary amines (N-terminus and lysine residues). | Labels proteins metabolically with stable isotope-containing amino acids (e.g., lysine, arginine).[5] | No chemical labeling; relies on signal intensity or spectral counting. |
| Multiplexing | Can be coupled with multiplexed proteomics (e.g., using isobaric tags on the enriched peptides).[1] | High multiplexing capabilities (up to 18-plex with TMTpro). | Typically 2-plex or 3-plex. | Limited only by the number of LC-MS/MS runs. |
| Quantification | MS1 or MS2 level, depending on the workflow. Can be used for relative quantification of tyrosine reactivity.[1] | MS2 or MS3 level, based on reporter ions.[5][6] | MS1 level, based on the mass difference between light and heavy labeled peptides.[5] | MS1 level (peptide intensity) or MS2 level (spectral counting). |
| Coverage | Provides information on over 5,000 tyrosine sites.[1][2] | Global proteome coverage. | Global proteome coverage in cell culture. | Global proteome coverage. |
| Sample Type | Applicable to cell lysates and potentially tissues. | Broadly applicable to various sample types. | Primarily for in vitro cell culture. | Broadly applicable to various sample types. |
| Workflow | Multi-step involving labeling, click chemistry, enrichment, and cleavage.[1] | Relatively straightforward labeling of digested peptides. | Requires metabolic incorporation of labels over several cell doublings. | Simplest sample preparation. |
| Cost | Requires synthesis of specific probes and reagents. | Commercially available kits can be expensive. | Labeled amino acids and media can be costly. | Most cost-effective in terms of reagents. |
Experimental Protocols
Azo-Coupling Based Labeling for Tyrosine Reactivity Profiling
This protocol is a summarized version based on published methodologies.[1]
-
Cell Lysis: Cells are lysed in a suitable buffer (e.g., urea-based) to denature proteins and expose tyrosine residues.
-
Probe Labeling: The aryl diazonium-alkyne probe is added to the cell lysate to initiate the azo-coupling reaction with tyrosine residues. The reaction is typically carried out at a controlled temperature and pH.
-
Click Chemistry: A biotin-azide tag is attached to the alkyne-labeled peptides via a CuAAC reaction. This involves the addition of biotin-azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Protein Digestion: The biotinylated proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
Enrichment: The biotin-tagged peptides are enriched using streptavidin-coated beads.
-
Elution: The enriched peptides are eluted from the beads. If the azo-linker is cleavable, sodium dithionite can be used for elution.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Validation
Validation of successful labeling is crucial and is performed at both the MS1 and MS2 levels.
-
MS1 Level Validation: The mass spectra of the labeled sample are compared with an unlabeled control. A successful labeling will show a mass shift in the peptides corresponding to the mass of the labeling reagent and the biotin tag.
-
MS2 Level Validation: Tandem mass spectra of the labeled peptides are analyzed to confirm the peptide sequence through the identification of b- and y-ion series. The fragmentation spectrum should also contain fragment ions with the mass of the label attached, confirming the site of modification.
A Complementary Technology: Azo Photocleavable Surfactant
It is important to distinguish the azo-coupling labeling method from the use of a photocleavable surfactant, also referred to as "Azo" (4-hexylphenylazosulfonate).[7][8][9] This surfactant is a powerful tool for sample preparation in both top-down and bottom-up proteomics.[10][11]
Key benefits of Azo surfactant include:
-
Enhanced Protein Solubilization: It is highly effective at solubilizing proteins, including challenging membrane proteins, with performance comparable to SDS.[7][9]
-
Rapid Enzymatic Digestion: Azo promotes rapid and efficient enzymatic digestion of proteins, significantly reducing sample preparation time.[10][11]
-
MS-Compatibility: The surfactant is degraded by UV irradiation, preventing ion suppression and interference in the mass spectrometer.[7][9]
While not a labeling reagent for quantification, the Azo surfactant can be used in conjunction with various labeling strategies to improve protein identification and overall proteome coverage.
Visualizing the Workflow and Chemistry
References
- 1. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. idp.springernature.com [idp.springernature.com]
- 8. A photocleavable surfactant for top-down proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A photo-cleavable surfactant for top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput Proteomics Enabled by a Photocleavable Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Proteomics Enabled by a Photocleavable Surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Azo-Based Fluorescent Probes: Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of highly specific molecular probes is paramount for generating reliable experimental data. This guide provides a comparative overview of azo-based fluorescent probes, with a special focus on their cross-reactivity. While the specific term "azoCm" refers to a light-switchable azobenzene-chloramphenicol compound used in the regulation of oligonucleotides and aptamers, this guide will focus on the broader class of azo-based fluorescent probes designed for biological sensing, particularly in the context of detecting cellular hypoxia. We will delve into their performance against alternative probes and present supporting experimental data to inform your selection process.
Understanding Azo-Based Probes and the Importance of Cross-Reactivity
Azo-based fluorescent probes are a class of chemical tools designed to detect specific biological analytes or conditions. Their mechanism often relies on the azo (-N=N-) functional group, which can act as a fluorescence quencher.[1] Under specific conditions, such as the reductive environment characteristic of hypoxia, this azo bond is cleaved, leading to the release of a fluorophore and a detectable fluorescent signal.[2][3]
Cross-reactivity, the interaction of a probe with analytes other than its intended target, is a critical consideration in probe design and application. Non-specific activation of a probe can lead to false-positive signals and misinterpretation of experimental results. Therefore, rigorous cross-reactivity studies are essential to validate the specificity of any new probe.
Performance Comparison of Azo-Based Hypoxia Probes
The following table summarizes the performance characteristics of representative azo-based fluorescent probes for hypoxia detection, alongside common alternatives. This data is compiled from various studies and is intended to provide a comparative overview.
| Probe Family | Specific Probe | Detection Mechanism | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Limitations & Cross-Reactivity Profile |
| Azo-Rhodamine | MAR (mono-azo rhodamine) | Reductive cleavage of the azo bond under hypoxic conditions releases a fluorescent rhodamine derivative.[3] | ~560 | ~580 | High sensitivity and fast response to hypoxia. | Potential for non-specific reduction by other cellular reductants. Cross-reactivity with high concentrations of some reactive oxygen species (ROS) may occur. |
| Azo-Si-Rhodamine | MASR (mono-azo Si-rhodamine) | Similar to MAR, but with a silicon-rhodamine fluorophore for longer wavelength emission.[3] | ~640 | ~660 | Near-infrared emission allows for deeper tissue imaging and reduced autofluorescence. | Similar to MAR, susceptibility to non-specific reduction is a consideration. |
| Azo-BODIPY | 3-azo-conjugated BODIPY | Reductive cleavage of the azo bond by azoreductases under hypoxic conditions releases a fluorescent 3-amino-BODIPY.[4] | Not specified | Not specified | "Turn-on" fluorescence upon activation.[4] | Primarily responsive to azoreductase activity, which is upregulated in hypoxia, but may not directly measure oxygen levels. |
| Pimonidazole-based | Hypoxyprobe™ | Reductive activation in hypoxic cells leads to the formation of adducts with cellular macromolecules, which are then detected by a specific antibody. | N/A (Immunohistochemistry) | N/A (Immunohistochemistry) | Well-established and widely used standard for hypoxia detection. | Indirect detection method; requires cell fixation and permeabilization, precluding live-cell imaging. |
| 2-Nitroimidazole-based | EF5 | Similar to pimonidazole, forms adducts in hypoxic cells that are detected by a specific antibody. | N/A (Immunohistochemistry) | N/A (Immunohistochemistry) | Another widely used standard for immunohistochemical detection of hypoxia. | Indirect and not suitable for real-time imaging in living cells. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of probe performance and cross-reactivity. Below are representative protocols for key experiments.
In Vitro Probe Specificity Assay
Objective: To determine the reactivity of an azo-based probe with its target analyte (e.g., a reducing agent mimicking hypoxia) and its cross-reactivity with other biologically relevant molecules.
Materials:
-
Azo-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite (a chemical reducing agent to mimic hypoxia)
-
A panel of potential interfering species (e.g., H₂O₂, O₂⁻, NO, ONOO⁻, glutathione)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of the azo-based probe in PBS (e.g., 10 µM).
-
Prepare solutions of sodium dithionite and each potential interfering species at various concentrations in PBS.
-
In the 96-well plate, add the probe solution to each well.
-
Add the solutions of sodium dithionite or interfering species to the respective wells. Include a control well with only the probe in PBS.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using the microplate reader at the appropriate excitation and emission wavelengths for the released fluorophore.
-
Compare the fluorescence signal from the wells with interfering species to the signal from the well with the target analyte and the control well. A significant increase in fluorescence in the presence of an interfering species indicates cross-reactivity.
Cellular Imaging of Hypoxia
Objective: To visualize the activation of an azo-based probe in response to cellular hypoxia.
Materials:
-
Azo-based fluorescent probe
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM)
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)
-
Fluorescence microscope
Procedure:
-
Culture the cells on glass-bottom dishes suitable for microscopy.
-
Induce hypoxia in one set of cells by placing them in a hypoxia chamber (e.g., 1% O₂) or by treating them with a chemical inducer for a specified duration. A control set of cells should be maintained under normoxic conditions (21% O₂).
-
Load the cells with the azo-based probe by incubating them with a working solution of the probe in cell culture medium for a specified time (e.g., 30 minutes at 37°C).
-
Wash the cells with fresh medium to remove any excess probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Compare the fluorescence intensity between the hypoxic and normoxic cells. A significant increase in fluorescence in the hypoxic cells indicates successful probe activation.
Visualizing the Mechanism and Workflow
To better understand the principles and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Azo-probe activation pathway under hypoxic conditions.
Caption: Experimental workflow for probe cross-reactivity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of azo-based fluorescent probes to detect different levels of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Azo-Combretastatin Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different azo-combretastatin (azoCm) isomers, supported by experimental data. This compound compounds are synthetic derivatives of the potent anti-cancer agent Combretastatin A-4 (CA-4), engineered to be photoswitchable. This property allows for spatiotemporal control of their cytotoxic activity, a significant advancement in targeted cancer therapy.
The core principle behind this compound isomers lies in their geometric photoisomerization. The trans isomer is thermodynamically stable and exhibits significantly lower biological activity. Upon irradiation with a specific wavelength of light, it converts to the cis isomer, which is the highly cytotoxic form. This reversible process allows for the activation of the drug specifically at the tumor site, minimizing off-target effects. This guide focuses on the comparative analysis of the cis and trans isomers of the most well-studied compound, Azo-Combretastatin A-4 (Azo-CA4), and its more potent analogue, compound 7 .
Performance Data of Azo-Combretastatin Isomers
The cytotoxic activity and tubulin polymerization inhibition of Azo-CA4 and a promising analogue are summarized below. The data highlights the dramatic increase in potency upon photoisomerization from the trans to the cis form.
Table 1: Comparative Cytotoxicity (EC50/IC50) of Azo-Combretastatin Isomers in Cancer Cell Lines
| Compound | Cell Line | Condition | EC50/IC50 (µM) | Photoactivity Index (Dark/Light) | Reference |
| Azo-CA4 | HUVEC | Dark (trans) | >100 | ~13-35 | [1] |
| Azo-CA4 | HUVEC | Light (cis) | 3.0 | ~13-35 | [1] |
| Compound 7 | HeLa | Dark (trans) | 60.5 | 550 | [2] |
| Compound 7 | HeLa | Light (cis) | 0.11 | 550 | [2] |
| Compound 7 | H157 | Dark (trans) | >100 | >500 | [2] |
| Compound 7 | H157 | Light (cis) | 0.20 | >500 | [2] |
Table 2: Inhibition of Tubulin Polymerization by Azo-CA4 Isomers
| Compound | Condition | IC50 (µM) | Fold Difference (Dark/Light) | Reference |
| Azo-CA4 | Dark (trans) | 14.3 | 2.8 | [1] |
| Azo-CA4 | Light (cis) | 5.1 | 2.8 | [1] |
| Combretastatin A-4 (CA-4) | - | 1.9 | - | [1] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for azo-combretastatins is the inhibition of tubulin polymerization. The cis isomer binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
References
Assessing the Cytotoxicity of Azo Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The evaluation of cytotoxicity is a critical step in the development of new therapeutic agents. Azo compounds, characterized by the presence of one or more azo bonds (-N=N-), represent a diverse class of chemicals with a wide range of industrial and medicinal applications. Understanding their cytotoxic potential is paramount for identifying promising anticancer candidates and ensuring the safety of those used in other applications. This guide provides a comparative assessment of the cytotoxicity of representative azo compounds, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Azo Compounds
The cytotoxic effects of azo compounds can vary significantly based on their chemical structure, the cell type they are tested against, and the duration of exposure. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher cytotoxic potential.
Below is a summary of the IC50 values for several azo dyes against various cancer cell lines, as determined by the MTT assay.
| Azo Compound | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Methyl Orange | Glioblastoma (GB) | 3 days | 26.47 | [1] |
| Methyl Orange | Glioblastoma (GB) | 7 days | 13.88 | [1] |
| Sudan I | Glioblastoma (GB) | 7 days | 12.48 | [1] |
| Alizarin Yellow | Glioblastoma (GB) | 3 days | >128 | [1] |
| Lithol Rubine | Glioblastoma (GB) | 3 days | >128 | [1] |
| Butter Yellow | Glioblastoma (GB) | 3 days | >128 | [1] |
| Methyl Red | Glioblastoma (GB) | 3 days | >128 | [1] |
| Temozolomide (TMZ) | Glioblastoma (GB) | 3 days | >128 | [1] |
| Temozolomide (TMZ) | Glioblastoma (GB) | 7 days | >128 | [1] |
| Azo Dye (HA) | MCF-7 | 72 hours | Concentration-dependent inhibition observed | [2] |
| Azo Dye (HA) | MDA-MB-231 | 72 hours | More effective than against MCF-7 | [2] |
*Temozolomide (TMZ) is a standard chemotherapy drug used for comparison. **Specific IC50 values were not provided in the source; however, the study demonstrated a dose-dependent cytotoxic effect.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[3][4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
A vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a negative control (cells with medium only) are included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken on an orbital shaker for 5-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Azo Compound-Induced Cytotoxicity
The cytotoxic effects of many azo compounds are mediated through the induction of apoptosis, or programmed cell death. This process is controlled by complex signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical study and cytotoxicity test of azo dye in vitro | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
AzoCm Performance: A Comparative Analysis in Fixed vs. Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the novel fluorescent probe, AzoCm, in fixed versus live cell imaging applications. The selection of cell state—fixed or live—is a critical determinant of experimental outcomes, influencing data interpretation and the biological questions that can be addressed. This document outlines the key performance differences of this compound, presents supporting experimental data, and provides detailed protocols to aid in experimental design.
Key Performance Characteristics at a Glance
The decision to use fixed or live cells for imaging with this compound depends on the specific research question. Live-cell imaging offers the advantage of observing dynamic cellular processes in real-time, while fixed-cell imaging provides a snapshot of cellular events with the benefit of simplified sample handling and the potential for long-term storage.
| Feature | Live-Cell Imaging with this compound | Fixed-Cell Imaging with this compound |
| Primary Output | Dynamic cellular processes, temporal quantitation | Static snapshot of cellular events |
| Cellular Integrity | Preserved native cellular environment | Potential for artifacts from fixation |
| Temporal Resolution | High, allows for time-course studies | None, single time point |
| Throughput | Lower to moderate | High |
| Phototoxicity | A consideration, can affect cell viability | Not applicable |
| Signal Stability | Subject to photobleaching over time | Generally stable |
| Experimental Complexity | Higher, requires controlled environment (37°C, 5% CO2) | Lower, simplified sample preparation |
Performance Comparison
Live-cell imaging with this compound provides a significant advantage by enabling the direct visualization and temporal quantitation of dynamic cellular events.[1] This is crucial for studying processes such as protein trafficking, organelle dynamics, and cell fate decisions in response to stimuli. In contrast, fixed-cell imaging offers a static view, which can be beneficial for high-throughput screening and endpoint assays.
A study comparing live and fixed cell-based assays for antibody detection found that live-cell assays could detect antibodies in a higher proportion of samples that were negative in fixed-cell assays, suggesting that fixation can sometimes mask or alter cellular targets.[2][3] While not directly involving this compound, this highlights the potential for fixation to alter molecular structures and affect probe binding. However, for cellular components whose structure and function are not heavily dependent on cell viability, ligand binding kinetics in fixated cells can be very similar to that in live cells.[4]
Experimental Protocols
Live-Cell Imaging with this compound
This protocol is designed for real-time visualization of this compound in a controlled environment to maintain cell health.
Materials:
-
This compound fluorescent probe
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Incubated microscope stage (37°C, 5% CO2)
Procedure:
-
Culture cells to the desired confluency on a glass-bottom dish.
-
Prepare the this compound working solution in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for the desired time at 37°C.
-
Mount the dish on the incubated microscope stage.
-
Acquire images using appropriate filter sets for this compound. Time-lapse imaging can be performed to capture dynamic events.
Fixed-Cell Imaging with this compound
This protocol is suitable for endpoint assays where a snapshot of this compound localization is required.
Materials:
-
This compound fluorescent probe
-
Cells cultured on coverslips or in multi-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with antifade reagent
Procedure:
-
Culture cells to the desired confluency.
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (optional, depending on the target).
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with this compound working solution for the desired time.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using appropriate filter sets for this compound.
Visualizing Experimental Workflows and Pathways
To facilitate a deeper understanding, the following diagrams illustrate a hypothetical signaling pathway that could be studied using this compound and a comparative experimental workflow.
References
- 1. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Fixed and Live Cell-Based Assay for the Detection of AChR and MuSK Antibodies in Myasthenia Gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Live Cells versus Fixated Cells: Kinetic Measurements of Biomolecular Interactions with the LigandTracer Method and Surface Plasmon Resonance Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: "azoCm" Click Chemistry vs. GFP Fusion
For researchers in cell biology, drug development, and proteomics, the ability to fluorescently label and track proteins of interest is fundamental. The choice of labeling method can significantly impact experimental outcomes, influencing everything from protein function to the accuracy of quantitative measurements. This guide provides a detailed comparison of two powerful techniques: a bioorthogonal labeling strategy here termed "azoCm," and the widely used Green Fluorescent Protein (GFP) fusion method.
The "this compound" method represents a class of bioorthogonal chemical reporter strategies. It involves two key steps: first, the metabolic incorporation of a non-canonical amino acid containing a reactive azide group (the "azo" component), such as L-azidohomoalanine (AHA), into newly synthesized proteins. Second, the covalent attachment of a fluorescent reporter, in this case, a coumarin-alkyne ("Cm"), via a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] This approach allows for the specific labeling of proteins synthesized within a defined time window.
In contrast, the GFP fusion method is a genetic tagging approach where the DNA sequence of the protein of interest is fused to the sequence of a fluorescent protein like GFP.[3][4] When this fusion construct is expressed in cells, the resulting protein carries its own fluorescent tag. This technique has been a cornerstone of cell biology for decades, enabling the visualization of protein localization and dynamics in living cells.[4][5]
This guide objectively compares these two methods, providing quantitative data where available, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their specific needs.
Quantitative Performance Comparison
The overall efficiency of a labeling method is crucial for sensitive and reliable detection. For GFP fusions, the labeling efficiency is intrinsically high; virtually every correctly folded fusion protein is fluorescent.[6] The challenge lies more in achieving the desired expression level without causing cellular artifacts.
For the "this compound" (AHA labeling) method, the final labeling efficiency is a product of two main factors: the incorporation efficiency of the non-canonical amino acid (AHA) and the efficiency of the subsequent click chemistry reaction. While the click reaction itself is highly efficient, AHA incorporation can vary depending on cellular conditions and competition with the natural amino acid, methionine.[7] However, bioorthogonal methods offer the advantage of using small tags (~0.5 kDa) compared to the bulky GFP tag (~27 kDa), which can perturb the function of the target protein.[5][6]
| Parameter | "this compound" (AHA + Coumarin-Click) | GFP Fusion | Key Considerations |
| Tag Size | ~0.5 kDa (Coumarin dye) | ~27 kDa (GFP protein) | Large tags like GFP can sterically hinder protein interactions and affect function or localization, especially for small proteins.[5][8] |
| Labeling Principle | Bioorthogonal, post-translational chemical ligation | Genetically encoded, co-translational fusion | "this compound" labels only newly synthesized proteins within a specific timeframe (pulse-labeling).[9] GFP labels the entire pool of the fusion protein. |
| Incorporation Efficiency | Variable (50-85% reported in specific systems) | Not applicable (expression-dependent) | AHA incorporation efficiency can be increased by methionine depletion and system optimization.[7][10] A study on unnatural amino acid incorporation showed an increase from 5% to 85% with an optimized system.[10] |
| Specificity | High for newly synthesized proteins | High for the target protein | "this compound" specifically targets the proteome synthesized during the AHA pulse.[1] GFP specifically targets the protein it is fused to. |
| Perturbation to Protein | Minimal | Potentially significant | Studies comparing protein mobility have shown that bioorthogonal labels can be less disruptive than GFP tags.[11] |
| Temporal Control | High (Pulse-chase experiments are possible) | Limited (Depends on protein turnover rates) | The ability to label proteins in a specific time window is a key advantage of the "this compound" method.[9] |
| Toxicity | Generally low, but high concentrations of AHA or copper catalyst can be toxic.[1] | Generally low, but overexpression can cause cellular stress. | Proper controls are essential for both methods to rule out toxicity-related artifacts. |
Experimental Protocols
Detailed methodologies for both labeling techniques are provided below. These protocols are generalized for mammalian cell culture and should be optimized for specific cell types and experimental goals.
"this compound" Labeling Protocol (AHA Incorporation and Click Reaction)
This protocol is based on the Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow.[12][13]
1. Metabolic Labeling with AHA: a. Culture mammalian cells to approximately 50-60% confluency.[9] b. To enhance AHA incorporation, replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine stores. This step can sometimes be omitted to avoid cellular stress.[9] c. Replace the starvation medium with methionine-free medium supplemented with L-azidohomoalanine (AHA). A typical concentration is 1 mM. Incubate for the desired labeling period (e.g., 10 minutes to 24 hours).[9] d. As a negative control, supplement a parallel culture with 1 mM L-methionine instead of AHA.[9] e. After the labeling period, wash the cells twice with ice-cold PBS.[9]
2. Cell Lysis and Protein Preparation: a. Harvest the cells (e.g., by scraping or trypsinization). b. Lyse the cells in a suitable lysis buffer containing protease inhibitors. c. Quantify the protein concentration of the lysate using a standard assay (e.g., BCA).
3. Click Chemistry Reaction (CuAAC): a. To a defined amount of protein lysate (e.g., 50 µg), add the click reaction components. The final concentrations should be optimized, but a typical reaction mix includes:
- Coumarin-alkyne fluorescent probe
- Copper(II) sulfate (CuSO₄)
- A reducing agent to convert Cu(II) to the catalytic Cu(I), such as sodium ascorbate.
- A copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) and improve reaction efficiency. b. Incubate the reaction at room temperature for 1-2 hours, protected from light. c. The labeled proteins are now ready for downstream analysis, such as in-gel fluorescence scanning or mass spectrometry.
GFP Fusion Protein Expression Protocol
This protocol describes the transient transfection of a plasmid encoding a GFP-fusion protein into mammalian cells.[14]
1. Plasmid Preparation and Transfection: a. Obtain or generate a mammalian expression vector where the coding sequence of the protein of interest is cloned in-frame with the GFP sequence.[3] b. Culture mammalian cells on a suitable plate (e.g., 6-well plate or glass-bottom dish for microscopy) to 70-90% confluency. c. Transfect the cells with the GFP-fusion plasmid using a standard transfection reagent (e.g., lipofection-based reagents) according to the manufacturer's protocol. d. As a control, transfect a parallel culture with a plasmid expressing GFP alone to observe the baseline distribution of the fluorescent tag.
2. Protein Expression and Visualization: a. Incubate the cells for 24-48 hours post-transfection to allow for the expression of the GFP-fusion protein. b. The fluorescently labeled protein can be directly visualized in living or fixed cells using a fluorescence microscope with the appropriate filter set for GFP (Excitation ~488 nm, Emission ~509 nm). c. For biochemical analysis, the cells can be washed with PBS, lysed, and the expression of the full-length fusion protein can be confirmed by Western blotting using an antibody against the protein of interest or against GFP itself.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the logical steps for each labeling method.
Conclusion
Both "this compound" bioorthogonal labeling and GFP fusion tagging are powerful methods for fluorescently labeling proteins. The choice between them depends heavily on the experimental question.
Choose "this compound" (AHA Labeling) when:
-
You need to study newly synthesized proteins specifically.
-
Temporal control (pulse-chase) is critical.
-
The protein of interest is small or known to be sensitive to large tags.
-
You want to enrich for newly synthesized proteins for downstream analysis like mass spectrometry.[15]
Choose GFP Fusion when:
-
You need to track the localization and dynamics of the entire pool of a protein.
-
A genetically encoded, self-reporting tag is more convenient for your workflow.
-
You are establishing stable cell lines for long-term studies.[14]
-
The potential for perturbation by the large GFP tag is not a major concern for your protein of interest.
By understanding the quantitative performance, experimental requirements, and inherent advantages of each technique, researchers can make an informed decision to best illuminate the protein dynamics at the heart of their biological questions.
References
- 1. pnas.org [pnas.org]
- 2. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Design and Use of Fluorescent Fusion Proteins in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Water-Soluble vs. Non-Water-Soluble Azo-Combretastatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of water-soluble and non-water-soluble azo-combretastatin (azoCm) derivatives, a class of potent antimitotic and vascular disrupting agents. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.
Introduction: The Challenge of Combretastatin Delivery
Combretastatins, natural stilbenes isolated from the African bush willow Combretum caffrum, are highly effective inhibitors of tubulin polymerization.[1] The most potent of these, Combretastatin A-4 (CA-4), binds to the colchicine site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and ultimately, apoptosis of cancer cells.[1][2] Azo-combretastatins (this compound) are synthetic analogues where the cis-stilbene bridge of the natural product is replaced by an azo (-N=N-) group. This modification can offer altered physicochemical properties and, in some cases, photoresponsive behavior, where the more active cis-isomer can be generated from the inactive trans-isomer by light.[3]
A primary challenge in the clinical development of both combretastatins and their azo-analogues is their poor water solubility.[4][5] This limits their bioavailability and necessitates formulation strategies that can be complex and introduce their own toxicities. To overcome this, water-soluble prodrugs have been developed, most notably the phosphate salt of CA-4 (CA-4P or fosbretabulin).[6] These prodrugs are readily soluble in aqueous media and are designed to be rapidly converted in vivo by endogenous phosphatases to the active, non-water-soluble parent compound.[7][8]
This guide will compare the performance of these two classes of compounds—the parent, non-water-soluble this compound derivatives and their water-soluble counterparts—based on their physicochemical properties, biological activity, and therapeutic efficacy.
Physicochemical Properties
The defining difference between these two classes of derivatives is their solubility, which directly impacts their formulation and delivery.
| Property | Non-Water-Soluble this compound Derivatives | Water-Soluble this compound Derivatives (Prodrugs) | Rationale for Performance |
| Aqueous Solubility | Very low. The parent CA-4 has poor water solubility.[4][5] | High. Phosphate salts are designed for aqueous solubility.[6] | The phosphate group is highly polar and ionizable, dramatically increasing water solubility. |
| Stability | The active cis-isomer is prone to isomerization to the less active trans-isomer.[5] Azo-analogs can also be susceptible to degradation by molecules like glutathione. | The prodrug form is stable in aqueous solution. Once converted to the active form, it faces the same isomerization challenges as the parent compound. | The phosphate group stabilizes the molecule for delivery. The underlying stilbene or azo-stilbene scaffold retains its inherent chemical properties. |
| Drug Release | Direct action; no release mechanism required. | Release of the active drug is dependent on enzymatic cleavage (dephosphorylation) by endogenous phosphatases.[7][8] | This conversion is typically rapid in vivo, leading to a short plasma half-life of the prodrug.[8] |
| Photoresponsiveness | Many this compound derivatives can be switched from the inactive trans-isomer to the active cis-isomer using light (typically UV or near-UV), offering potential for spatiotemporal control of activity.[9] | The prodrug itself is not typically photoresponsive. However, upon conversion to the active this compound, the resulting molecule would exhibit the photoresponsive properties of the parent compound. | The azo-bridge is the photoswitchable element. The addition of a solubilizing group at a different position does not typically interfere with this property. |
In Vitro Performance: Cytotoxicity and Mechanism of Action
The ultimate test of these compounds is their ability to kill cancer cells. In vitro assays provide a direct comparison of their cytotoxic potency and their effect on the cellular machinery.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes representative IC50 values for non-water-soluble and water-soluble derivatives against various cancer cell lines.
| Compound | Derivative Type | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Azo-CA-4 (cis) | Non-Water-Soluble | HeLa | Cervical Cancer | ~0.2 - 10 (light-activated) | [6] |
| Azo-CA-4 (trans) | Non-Water-Soluble | HeLa | Cervical Cancer | ~50 - 110 (dark) | [6] |
| Azo-Analogue 7 | Non-Water-Soluble | HeLa | Cervical Cancer | 0.11 (with irradiation) | [3] |
| Azo-Analogue 7 | Non-Water-Soluble | H157 | Lung Cancer | 0.20 (with irradiation) | [3] |
| CA-4 | Non-Water-Soluble | HCT-116 | Colon Cancer | 0.02 | [4] |
| CA-4 Analogue 9a | Non-Water-Soluble | HCT-116 | Colon Cancer | 0.02 | [4] |
| CA-4P (Fosbretabulin) | Water-Soluble Prodrug | (Active form CA-4) | Various | Acts via conversion to CA-4 | [6] |
| CA-4P Analogue 63 | Water-Soluble | H22 | Hepatocellular Carcinoma | More potent than CA-4P in vivo | [10] |
Note: Direct comparison of IC50 values between water-soluble prodrugs and their active counterparts in vitro can be misleading. The prodrugs themselves are often less cytotoxic until they are metabolized to the active form. The key takeaway is that water-soluble prodrugs effectively deliver the highly potent, non-water-soluble active compound to the cancer cells. The photoresponsive nature of this compound derivatives allows for a significant increase in potency upon irradiation, with the cis-isomer being up to 500 times more active than the trans-isomer.[6]
Tubulin Polymerization Inhibition
The primary mechanism of action for these compounds is the inhibition of tubulin polymerization.
| Compound | Derivative Type | Tubulin Polymerization IC50 (µM) | Reference |
| Azo-CA-4 (cis) | Non-Water-Soluble | 5.1 (light-activated) | |
| CA-4 | Non-Water-Soluble | ~2.1 | [11] |
The data indicates that the azo-analogue, when activated by light to its cis form, inhibits tubulin polymerization at a level comparable to the highly potent parent compound, CA-4.
In Vivo Performance: Antitumor Efficacy
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Here, water-soluble derivatives show a distinct advantage due to their improved pharmacokinetics.
| Study Focus | Animal Model | Treatment | Key Findings | Reference |
| Vascular Shutdown | Murine Colon Tumor (MAC 15A) | CA-4 (150 mg/kg) vs. CA-4P (100 mg/kg) | Both caused almost complete vascular shutdown at 4 hours and significant tumor growth delay. | [9] |
| Pharmacokinetics | Murine Colon Tumor (MAC29) | CA-4P (150 mg/kg) vs. CA-1P (150 mg/kg) | CA-4P showed a higher area under the curve (AUC) for the active drug in the tumor compared to plasma, suggesting tumor accumulation. CA-1P was found to be more effective at producing tumor growth delay than CA-4P. | [7] |
| Tumor Growth Inhibition | Murine Hepatocellular Carcinoma (H22) | CA-4P vs. novel quinoline analogue (63) | The novel analogue (63) at 20 mg/kg/day showed a 63.7% tumor reduction, outperforming CA-4P (62.7% reduction). | [10] |
| Clinical Trial (Human) | Advanced Cancer | CA-4P (single dose) | Rapid dephosphorylation to active CA-4 with a short plasma half-life (~30 min). Significant reduction in tumor blood flow was observed. | [8][12] |
In vivo studies consistently demonstrate that water-soluble combretastatin prodrugs effectively shut down tumor vasculature, leading to extensive necrosis and tumor growth delay.[6][9] The improved pharmacokinetics allow for systemic administration and effective delivery of the active compound to the tumor site. While direct comparative in vivo studies between water-soluble and non-water-soluble this compound derivatives are limited, the data from the CA-4/CA-4P system strongly supports the superiority of the prodrug approach for achieving therapeutic efficacy in a preclinical setting.
Signaling Pathways and Mechanisms
The biological effects of this compound derivatives are mediated through a cascade of signaling events following the initial disruption of microtubule dynamics.
Experimental Workflow: From Compound to Cellular Effect
Cellular Signaling Cascade
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Objective: To determine the concentration of an this compound derivative that inhibits cell viability by 50% (IC50).
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Objective: To assess the ability of this compound derivatives to induce cell cycle arrest, particularly at the G2/M phase.
Materials:
-
Cancer cell line of interest
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[3][13]
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat with various concentrations of the this compound derivative for a set time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 200 x g for 5 minutes).
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate on ice or at -20°C for at least 2 hours.[3]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.[13]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[13]
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.
Conclusion and Future Perspectives
The development of water-soluble prodrugs represents a significant advancement in overcoming the formulation and delivery challenges associated with non-water-soluble combretastatins and their azo-analogues.
-
Non-Water-Soluble this compound Derivatives offer the potential for photopharmacology, allowing for light-activated, targeted therapy which can minimize off-target effects.[3][8] However, their poor aqueous solubility remains a major hurdle for systemic administration.
-
Water-Soluble this compound Derivatives (as prodrugs) demonstrate superior pharmacokinetic properties, enabling effective systemic delivery and leading to potent antitumor and vascular-disrupting effects in vivo.[9][10] The rapid conversion to the active form at the tumor site makes them highly effective therapeutic candidates.
References
- 1. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I pharmacokinetic and translational study of the novel vascular targeting agent combretastatin a-4 phosphate on a single-dose intravenous schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Bioactivity of the Photoisomerizable Tubulin Polymerization Inhibitor azo-Combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to the Efficacy of Fluorescent Indicators for Mitochondrial Calcium Measurement in Diverse Biological Samples
A note on the topic: The compound "AzoCm" could not be definitively identified in scientific literature. Therefore, this guide provides a comprehensive comparison of widely used and validated fluorescent indicators for measuring mitochondrial calcium: the chemical dyes Rhod-2 and Fluo-4, and the genetically encoded GCaMP indicators. This comparison aims to serve the intended purpose of the original request by providing researchers, scientists, and drug development professionals with the necessary information to select the appropriate tool for their experimental needs.
This guide details the performance of these indicators in various biological sample types, supported by experimental data and protocols.
Comparison of Mitochondrial Calcium Indicators
The selection of a fluorescent indicator for mitochondrial calcium is critical and depends on the specific biological sample and the experimental question. The main categories of indicators are chemical dyes, which are loaded into cells, and genetically encoded calcium indicators (GECIs), which are expressed by the cells themselves.
Quantitative Performance Data
The following table summarizes the key performance characteristics of Rhod-2, Fluo-4, and GCaMP variants for mitochondrial calcium detection.
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca2+ | Signal Change (ΔF/F₀) | Advantages | Disadvantages | Primary Sample Types |
| Rhod-2 AM | Chemical Dye | ~552 | ~581 | ~570 nM[1] | Moderate | Good mitochondrial localization due to positive charge[2]; Red-shifted fluorescence minimizes autofluorescence[3]. | Potential for compartmentalization in other organelles (e.g., lysosomes, nucleoli)[1]; Lower signal change compared to some green indicators. | Cultured cells[2], Isolated mitochondria[4], Perfused heart[1] |
| Fluo-4 AM | Chemical Dye | ~494 | ~516 | ~335 nM[5] | High (~100-fold)[6] | Bright signal with a large dynamic range[6]; Fast kinetics. | Prone to compartmentalization in cytosol and other organelles, requiring specific loading protocols for mitochondrial targeting[6][7]; Susceptible to phototoxicity. | Permeabilized cells[8][9], Cultured cells (with specific loading) |
| GCaMP variants | Genetically Encoded | ~488 | ~510 | Variable (e.g., GCaMP6s ~144 nM) | Very High (up to ~50-fold) | High specificity for mitochondria with targeting sequences[10][11]; Suitable for long-term and in vivo studies[12]; Different variants offer a range of sensitivities and kinetics[13]. | Requires genetic modification (transfection or transgenic models)[8]; Can buffer intracellular calcium at high expression levels[12]. | Cultured cells[10][11], In vivo models (e.g., mouse brain)[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful use of these indicators. Below are representative protocols for each indicator type.
Protocol for Rhod-2 AM Staining in Cultured Cells
This protocol is adapted for measuring mitochondrial calcium in adherent cell cultures.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Grow to desired confluency.
-
Reagent Preparation:
-
Dye Loading:
-
Wash the cells once with the loading buffer.
-
Incubate the cells with the Rhod-2 AM working solution. To enhance mitochondrial localization, incubation can be performed at a lower temperature (e.g., room temperature or 4°C) for 30-60 minutes, which inhibits esterase activity and allows the dye to accumulate in mitochondria.[1]
-
-
De-esterification:
-
After loading, wash the cells with fresh buffer to remove excess dye.
-
Incubate the cells at 37°C for at least 30 minutes to allow for the cleavage of the AM ester by intracellular esterases, trapping the active dye within the organelles.[1]
-
-
Imaging:
-
Mount the dish or coverslip on a fluorescence microscope (confocal microscopy is recommended to minimize out-of-focus light).[1]
-
Excite the sample at ~543 nm and collect the emitted fluorescence at >570 nm.[1]
-
Acquire baseline fluorescence before adding stimuli and record the subsequent changes in fluorescence intensity.
-
Protocol for Fluo-4 AM Staining in Permeabilized Cells
This method allows for more specific measurement of mitochondrial calcium by washing away the cytosolic dye.
-
Cell Preparation: Grow cells on glass coverslips.
-
Reagent Preparation:
-
Dye Loading:
-
Incubate cells with the Fluo-4 AM staining solution at room temperature. This helps the dye to enter the mitochondria before the AM ester is cleaved.[8]
-
-
Permeabilization and Imaging:
-
Wash the cells with Ca2+-free HBSS.[8]
-
Add an imaging buffer (e.g., Intracellular Medium - IM) containing a low concentration of a gentle detergent like digitonin (e.g., 25 µg/mL) to permeabilize the plasma membrane. This releases the cytosolic dye.[8]
-
Include thapsigargin in the imaging buffer to block calcium uptake into the endoplasmic reticulum, ensuring the signal is not from this organelle.[8]
-
Image the cells using a confocal microscope with excitation at ~488 nm and emission at ~520 nm.[15]
-
Protocol for Mitochondria-Targeted GCaMP Imaging
This protocol requires the transfection of cells with a plasmid encoding a mitochondria-targeted GCaMP variant.
-
Plasmid Preparation and Transfection:
-
Obtain a plasmid containing the GCaMP variant of choice (e.g., GCaMP6s) fused to a mitochondrial targeting sequence (e.g., from COX8).
-
Transfect the cells with the plasmid using a suitable method (e.g., lipofection).
-
-
Cell Culture and Expression:
-
Culture the cells for 24-48 hours post-transfection to allow for the expression of the GCaMP protein.[16]
-
-
Imaging:
-
Replace the culture medium with an imaging buffer.
-
Mount the cells on a fluorescence microscope.
-
Excite the GCaMP at ~488 nm and collect emission at ~510 nm.
-
Record baseline fluorescence and then stimulate the cells as required for the experiment.
-
Visualizations
Mitochondrial Calcium Uptake Signaling Pathway
The following diagram illustrates the key pathways for calcium entry into the mitochondrial matrix. Cellular stimuli often trigger the release of calcium from the endoplasmic reticulum (ER), creating localized areas of high calcium concentration near mitochondria. This calcium is then taken up by the mitochondria through the voltage-dependent anion channel (VDAC) on the outer membrane and the mitochondrial calcium uniporter (MCU) complex on the inner membrane.[17][18]
Caption: Mitochondrial calcium uptake pathway.
Experimental Workflow for Mitochondrial Calcium Measurement
This diagram outlines the general workflow for measuring mitochondrial calcium changes in cultured cells using a fluorescent indicator.
Caption: General workflow for mitochondrial calcium imaging.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. biotium.com [biotium.com]
- 8. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging of Mitochondrial and Cytosolic Ca2+ Signals in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging of Mitochondrial and Cytosolic Ca2+ Signals in Cultured Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging Mitochondrial Ca2+ Uptake in Astrocytes and Neurons using Genetically Encoded Ca2+ Indicators (GECIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GCaMP - Wikipedia [en.wikipedia.org]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Calcium Imaging in mDA neurons [protocols.io]
- 16. Imaging Mitochondrial Ca2+ Uptake in Astrocytes and Neurons using Genetically Encoded Ca2+ Indicators (GECIs) [jove.com]
- 17. Molecular mechanism of mitochondrial calcium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Azo Compounds: A Guide for Laboratory Professionals
Immediate Safety Notice: The term "azoCm" is not a standard chemical identifier. This guide provides detailed disposal procedures for Azoxymethane, a highly toxic and carcinogenic azo compound commonly used in research, which may be the intended substance. It also includes general guidance for the disposal of azo dyes. Crucially, you must positively identify your specific chemical and consult its Safety Data Sheet (SDS) before proceeding with any handling or disposal operations. Misidentification of a chemical can lead to hazardous situations.
This document provides essential safety and logistical information for the proper disposal of azo compounds, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of these potentially hazardous materials from the point of use through to final disposal.
Part 1: Detailed Disposal Protocol for Azoxymethane (AOM)
Azoxymethane (AOM) is recognized as a human carcinogen with high acute toxicity, being potentially fatal if swallowed.[1] Proper handling and disposal are critical to ensure personnel safety and prevent environmental contamination.
Immediate Safety and Handling
Before beginning any work with AOM, ensure you are in a designated area equipped with the proper engineering controls and that you are wearing the appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Fume Hood: All preparation of AOM solutions (weighing, reconstituting, and diluting) must be conducted in a certified chemical fume hood.[1]
-
Biosafety Cabinet (BSC): For procedures involving animals, a Class II Biosafety Cabinet should be used for injections, animal handling, and cage changing.[1]
Personal Protective Equipment (PPE):
-
Gloves: Double nitrile gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A dedicated lab coat should be used.
-
Respirator: If there is a risk of exposure outside of a fume hood, a respirator with organic vapor cartridges may be necessary.[2]
Step-by-Step Disposal Procedures
-
Segregation and Collection of Waste:
-
All materials that come into contact with AOM are considered hazardous waste. This includes unused solutions, contaminated lab supplies (e.g., pipette tips, tubes, absorbent pads, gloves, and gowns), and sharps.[1][3]
-
Solid Waste: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This should be done inside the fume hood or BSC.[1][4]
-
Liquid Waste: Unused AOM solutions must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not dispose of AOM solutions down the drain. [3]
-
Sharps: All needles and syringes used for AOM administration must be disposed of immediately in a designated, puncture-proof sharps container. Do not recap needles.[1][3]
-
-
Decontamination of Work Surfaces:
-
After completing work, decontaminate all surfaces within the fume hood or BSC.
-
First, clean the surfaces with a detergent and water solution.[1][4]
-
Follow this with a 10% bleach solution, allowing for a contact time of 3-5 minutes.[3]
-
Finally, rinse the surfaces thoroughly with water.[1]
-
All cleaning materials (e.g., paper towels) must be disposed of as hazardous waste.
-
-
Storage of Hazardous Waste:
-
All AOM waste containers must be securely sealed and clearly labeled as "Hazardous Waste: Azoxymethane, Carcinogen."[1]
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all AOM hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]
-
Animal carcasses from studies involving AOM should be placed in sealed, leak-proof containers and disposed of according to institutional guidelines for hazardous biological waste.[3]
-
Spill Procedures
-
Minor Spill (inside a fume hood):
-
Major Spill (or any spill outside a fume hood):
-
Evacuate the area immediately and alert others.
-
Restrict access to the area.
-
Contact your institution's EHS or emergency response team for cleanup.[1]
-
Part 2: General Disposal Procedures for Azo Dyes (e.g., Azocarmine)
Azo dyes, such as Azocarmine, are a broad class of compounds with varying levels of toxicity. While some may not be classified as hazardous, it is best practice to handle all chemical waste with care.
Key Disposal Principles for Azo Dyes
-
Consult the SDS: The Safety Data Sheet is the primary source of information for the specific hazards and disposal requirements of the dye you are using.
-
Waste Segregation:
-
Collect unused dye powder and concentrated solutions in a labeled hazardous waste container.[6][7]
-
Aqueous solutions may, in some cases, be permissible for drain disposal if they are not considered hazardous and are in accordance with local regulations. Always check with your EHS department before disposing of any chemical down the drain.
-
-
Spill Cleanup:
-
Decontamination: Clean the spill area with soap and water.[7]
-
Final Disposal: Dispose of waste containers through your institution's EHS department.[6]
Quantitative Data Summary
| Parameter | Azoxymethane | General Azo Dyes |
| Primary Hazard Class | Carcinogen, Acutely Toxic[1] | Varies; consult SDS |
| PPE Requirements | Double gloves, safety goggles, lab coat, potential respirator[1][2] | Gloves, safety glasses, lab coat[6][7] |
| Disposal of Unused Product | Hazardous waste container[3] | Hazardous waste container[6] |
| Disposal of Contaminated Solids | Hazardous waste container[1] | Generally, hazardous waste container |
| Drain Disposal | Strictly Prohibited [3] | Consult SDS and EHS; generally discouraged |
| Spill Cleanup Material | Inert absorbent (vermiculite, sand)[4][5] | Inert absorbent |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the procedural flow for handling and disposing of azo compound waste.
Caption: Workflow for Azo Compound Waste Management.
References
- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. research.auburn.edu [research.auburn.edu]
- 4. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Azo Compounds
For Immediate Implementation: Essential Safety Protocols for Laboratory Professionals
Azo compounds, a widely utilized class of chemicals in research and drug development, present a unique set of potential hazards that necessitate stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedural, step-by-step guidelines is critical for minimizing risk and fostering a safe laboratory environment.
Understanding the Risks: Hazard Profile of Azo Compounds
Azo compounds can pose significant health risks. Many are classified as hazardous substances, with potential for acute and chronic health effects. The primary concerns associated with azo compounds include:
-
Carcinogenicity: Some azo dyes can be metabolized by the body into aromatic amines, which are known or suspected carcinogens.
-
Mutagenicity: Certain azo compounds have been shown to cause genetic mutations.
-
Skin Sensitization: Direct contact can lead to allergic skin reactions.
-
Toxicity: Ingestion or inhalation can be harmful.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when handling azo compounds. The following table summarizes the required PPE, which should be worn at all times within the designated work area.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles of azo compounds. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is recommended. - Lab Coat: A fully buttoned, long-sleeved lab coat. | To prevent skin contact, which can lead to sensitization and absorption of harmful chemicals. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when there is a potential for aerosolization or when working outside of a certified chemical fume hood. | To prevent inhalation of airborne azo compound particles or vapors. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Glove Selection and Breakthrough Times
The selection of appropriate gloves is critical. Breakthrough time, the time it takes for a chemical to permeate the glove material, is a key factor. The following table provides breakthrough times for aniline, a common hazardous breakdown product of many azo dyes, with various glove materials.
| Glove Material | Thickness (mm) | Aniline Breakthrough Time (minutes) |
| Butyl Rubber | 0.33 | 18 |
| Neoprene | 0.46 | 30 |
| Nitrile | 0.28 | 6.1 |
| Natural Rubber | 0.48 | 25 |
Note: This data is for a specific chemical and glove thickness. Always consult the glove manufacturer's specific chemical resistance guide for the azo compound you are using.
Permissible Exposure Limits (PELs)
Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established Permissible Exposure Limits (PELs) for some of the hazardous aromatic amines that can be formed from azo compounds. Adherence to these limits is mandatory to ensure a safe working environment.
| Substance | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | IDLH |
| Aniline | 5 ppm (19 mg/m³) [skin] | Ca (potential occupational carcinogen) | 100 ppm |
| p-Phenylenediamine | 0.1 mg/m³ [skin] | 0.1 mg/m³ [skin] | 25 mg/m³ |
TWA: Time-Weighted Average; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health; Ca: Carcinogen; [skin]: Potential for dermal absorption.
Experimental Protocols: Safe Handling Workflow
A systematic approach to handling azo compounds is essential to minimize exposure and prevent accidents. The following workflow should be implemented for all procedures involving these chemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
